1-[(4-Methoxyphenyl)sulfonyl]piperidine-3-carboxylic acid
Description
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Properties
IUPAC Name |
1-(4-methoxyphenyl)sulfonylpiperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5S/c1-19-11-4-6-12(7-5-11)20(17,18)14-8-2-3-10(9-14)13(15)16/h4-7,10H,2-3,8-9H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFFAQFGECWPIEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377867 | |
| Record name | 1-[(4-methoxyphenyl)sulfonyl]piperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
377770-58-6 | |
| Record name | 1-[(4-methoxyphenyl)sulfonyl]piperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 1-[(4-Methoxyphenyl)sulfonyl]piperidine-3-carboxylic acid: A Technical Guide
This in-depth technical guide provides a comprehensive overview of a robust synthetic pathway for 1-[(4-Methoxyphenyl)sulfonyl]piperidine-3-carboxylic acid, a key building block in medicinal chemistry and drug development. The guide is structured to provide not only a step-by-step experimental protocol but also the underlying scientific rationale for key procedural choices, ensuring both practical utility and a deeper understanding of the synthetic strategy.
Introduction and Strategic Overview
This compound belongs to the class of N-sulfonylated piperidine carboxylic acid derivatives. This structural motif is of significant interest in the development of therapeutic agents due to the favorable physicochemical and pharmacokinetic properties conferred by the sulfonylpiperidine scaffold. Piperidine-3-carboxylic acid, also known as nipecotic acid, is a well-established pharmacophore, particularly as a GABA uptake inhibitor.[1][2][3][4] The addition of the 4-methoxyphenylsulfonyl group modulates the polarity, lipophilicity, and metabolic stability of the parent molecule, allowing for fine-tuning of its biological activity and ADME properties.
The synthesis of this target molecule is most effectively achieved through a three-step sequence starting from commercially available piperidine-3-carboxylic acid. The core strategy involves:
-
Protection of the carboxylic acid: To prevent unwanted side reactions during the subsequent sulfonylation step, the carboxylic acid functionality is first protected as an ester.
-
N-Sulfonylation: The secondary amine of the piperidine ring is then reacted with 4-methoxybenzenesulfonyl chloride to form the desired sulfonamide bond.
-
Deprotection: Finally, the ester protecting group is removed under basic conditions to yield the target carboxylic acid.
This approach ensures high yields and purity of the final product by isolating and purifying the intermediates at each stage.
Synthetic Workflow Diagram
The overall synthetic pathway is illustrated in the following diagram:
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of 4-substituted nipecotic acid derivatives and their evaluation as potential GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 1-[(4-Methoxyphenyl)sulfonyl]piperidine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the anticipated physicochemical properties of 1-[(4-Methoxyphenyl)sulfonyl]piperidine-3-carboxylic acid. As a novel compound with limited currently available public data, this document synthesizes information from structurally related analogues and outlines robust experimental protocols for the definitive characterization of the molecule. This approach is designed to empower researchers to generate precise data and build a thorough understanding of this compound's behavior in various experimental settings.
Introduction and Molecular Overview
This compound is a unique molecule integrating three key functional moieties: a piperidine ring, a carboxylic acid group, and a 4-methoxyphenylsulfonyl (anisylsulfonyl) group. This combination of a flexible saturated heterocycle, an acidic functional group, and an aromatic sulfonamide suggests a range of potential applications in medicinal chemistry and drug design. The piperidine scaffold is a common feature in many approved drugs, valued for its ability to orient substituents in three-dimensional space. The carboxylic acid provides a handle for salt formation and potential interactions with biological targets, while the methoxyphenylsulfonyl group can influence properties such as solubility, lipophilicity, and metabolic stability.
A thorough understanding of the physicochemical properties of this molecule is paramount for its advancement in any research and development pipeline. These properties will govern its behavior in biological assays, its formulation potential, and its pharmacokinetic profile.
Predicted Physicochemical Properties
Due to the absence of specific experimental data for this compound in the public domain, the following table presents a combination of calculated values and data from structurally similar compounds. These values should be considered as estimations and serve as a baseline for experimental verification.
| Property | Predicted/Analogous Value | Rationale and Comparative Insights |
| Molecular Formula | C₁₃H₁₇NO₅S | Derived from the chemical structure. |
| Molecular Weight | 299.34 g/mol | Calculated from the molecular formula. |
| Melting Point (°C) | Likely a crystalline solid with a melting point in the range of 150-200 °C | Sulfonamides and carboxylic acids are typically crystalline solids. The melting point will be influenced by the crystal lattice energy. For comparison, related N-arylsulfonyl piperidines exhibit a range of melting points depending on their substitution patterns. |
| pKa | Carboxylic Acid: ~4-5 | The carboxylic acid moiety is expected to have a pKa in the typical range for aliphatic carboxylic acids. The electron-withdrawing nature of the sulfonyl group may slightly lower this value. |
| logP (Octanol/Water Partition Coefficient) | 1.5 - 2.5 | This predicted range reflects the balance between the hydrophilic carboxylic acid and the more lipophilic methoxyphenylsulfonyl and piperidine components. Experimental determination is crucial as this property significantly impacts membrane permeability and solubility. |
| Aqueous Solubility | Poor to moderate | The presence of both polar (carboxylic acid, sulfonyl) and non-polar (phenyl, piperidine ring) groups suggests that solubility will be pH-dependent. At neutral pH, the compound will be partially ionized, which may enhance solubility compared to the free acid form. |
Structural and Spectroscopic Characterization
Precise structural confirmation is the foundation of any new chemical entity's development. The following section details the expected spectroscopic signature of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the chemical structure.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the methoxyphenyl group, typically in the δ 7.0-8.0 ppm region, exhibiting a characteristic AA'BB' splitting pattern. The methoxy group will present as a sharp singlet around δ 3.8-3.9 ppm. The protons on the piperidine ring will appear in the δ 1.5-4.0 ppm range, with complex splitting patterns due to their diastereotopic nature and coupling to each other. The proton on the carbon bearing the carboxylic acid will likely be a multiplet. The acidic proton of the carboxylic acid may be a broad singlet or may exchange with residual water in the solvent, making it difficult to observe.
-
¹³C NMR: The carbon NMR will show characteristic signals for the aromatic carbons, with the carbon attached to the methoxy group appearing at a higher field. The carbonyl carbon of the carboxylic acid will be observed in the δ 170-180 ppm region. The carbons of the piperidine ring will resonate in the aliphatic region (δ 20-60 ppm). The methoxy carbon will be around δ 55-60 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy will provide confirmation of the key functional groups. Expected characteristic absorption bands include:
-
O-H stretch (carboxylic acid): A broad band in the 2500-3300 cm⁻¹ region.
-
C=O stretch (carboxylic acid): A strong, sharp band around 1700-1730 cm⁻¹.
-
S=O stretch (sulfonyl): Two strong bands, typically around 1330-1360 cm⁻¹ (asymmetric) and 1140-1170 cm⁻¹ (symmetric).
-
C-O stretch (methoxy): A band in the 1240-1260 cm⁻¹ region.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) will be essential to confirm the molecular formula. The expected [M+H]⁺ ion would be at m/z 300.0899 and the [M-H]⁻ ion at m/z 298.0758. Fragmentation patterns can provide further structural information.
Experimental Protocols for Physicochemical Characterization
To provide definitive data for this compound, the following experimental protocols are recommended.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a critical parameter that influences solubility and absorption.
Principle: This method involves titrating a solution of the compound with a strong base (e.g., NaOH) and monitoring the pH change. The pKa is the pH at which the compound is 50% ionized.
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Prepare a standard solution of the test compound (e.g., 1-5 mM) in a suitable co-solvent if necessary (e.g., water with a small percentage of methanol or DMSO to ensure initial dissolution).
-
Prepare a standardized titrant solution of 0.1 M NaOH.
-
Prepare a 0.15 M KCl solution to maintain constant ionic strength.[1]
-
-
Calibration: Calibrate the pH meter using standard buffers (pH 4, 7, and 10).[1]
-
Titration:
-
Place a known volume (e.g., 20 mL) of the compound solution in a beaker with a magnetic stirrer.
-
Add the KCl solution.
-
If necessary, adjust the initial pH to the acidic range (e.g., pH 2) with a small amount of 0.1 M HCl.
-
Titrate the solution with the standardized NaOH solution, adding small increments (e.g., 0.05-0.1 mL) and recording the pH after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH versus the volume of NaOH added.
-
Determine the equivalence point from the inflection point of the titration curve (the steepest part of the curve).
-
The pH at the half-equivalence point is equal to the pKa of the carboxylic acid.[2]
-
Causality Behind Experimental Choices:
-
The use of a co-solvent is a practical necessity for many organic molecules with limited aqueous solubility, though it's important to note that this can slightly alter the measured pKa.
-
Maintaining a constant ionic strength with KCl minimizes variations in activity coefficients during the titration, leading to a more accurate pKa determination.[1]
-
Potentiometric titration is a highly accurate and reliable method for pKa determination.[3]
Diagram: Workflow for pKa Determination
Caption: Workflow for pKa determination by potentiometric titration.
Determination of logP by RP-HPLC
The octanol-water partition coefficient (logP) is a key indicator of a compound's lipophilicity.
Principle: Reversed-phase high-performance liquid chromatography (RP-HPLC) can be used to indirectly determine logP. The retention time of a compound on a non-polar stationary phase is correlated with its lipophilicity. A calibration curve is generated using a series of standards with known logP values.
Step-by-Step Methodology:
-
Preparation of Mobile Phase and Standards:
-
Prepare a series of mobile phases with varying compositions of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (at a pH where the compound is in its neutral form, if possible).
-
Prepare stock solutions of the test compound and a set of 5-7 calibration standards with known logP values that span the expected logP of the analyte.
-
-
Chromatographic Conditions:
-
Use a C18 column.
-
Perform isocratic elutions for each mobile phase composition.
-
Inject the test compound and the standards.
-
-
Data Acquisition and Analysis:
-
For each compound and each mobile phase composition, determine the retention time (tR) and the dead time (t0).
-
Calculate the capacity factor (k) for each compound: k = (tR - t0) / t0.
-
For each standard, plot log(k) against the known logP value.
-
Extrapolate the data to 100% aqueous mobile phase to obtain the log(k_w) value.
-
Generate a calibration curve by plotting the known logP values of the standards against their log(k_w) values.
-
Determine the log(k_w) of the test compound and use the calibration curve to determine its logP.
-
Causality Behind Experimental Choices:
-
RP-HPLC is a rapid and reliable method for logP determination that requires only a small amount of sample.[4][5]
-
Using a series of standards with known logP values allows for the creation of a robust calibration curve that accounts for the specific chromatographic system being used.
-
Extrapolating to 100% aqueous mobile phase provides a standardized value that is comparable to the traditional shake-flask method.
Diagram: Workflow for logP Determination by RP-HPLC
Caption: Workflow for logP determination by RP-HPLC.
Determination of Aqueous Solubility
Aqueous solubility is a critical determinant of oral bioavailability and formulation feasibility.
Principle: The shake-flask method is the gold standard for determining equilibrium solubility. It involves saturating a solvent with the compound and then measuring the concentration of the dissolved compound.
Step-by-Step Methodology:
-
Sample Preparation:
-
Add an excess amount of the solid compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
-
Equilibration:
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[6]
-
-
Sample Processing:
-
After equilibration, allow the vials to stand to let undissolved solids settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm filter to remove any undissolved particles.
-
-
Quantification:
-
Accurately dilute the filtered supernatant.
-
Quantify the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV, by comparing the response to a calibration curve prepared with known concentrations of the compound.
-
Causality Behind Experimental Choices:
-
The shake-flask method provides the thermodynamic equilibrium solubility, which is a true measure of a compound's solubility.[6][7]
-
Using an excess of the solid ensures that a saturated solution is achieved.
-
Filtration is a critical step to remove any undissolved microparticles that could lead to an overestimation of solubility.[7]
-
HPLC-UV is a sensitive and accurate method for quantifying the concentration of the dissolved compound.
Conclusion and Future Directions
While specific experimental data for this compound is not yet widely available, this guide provides a solid foundation for its physicochemical characterization. The predicted properties, based on its structural components, suggest a molecule with interesting potential that warrants further investigation. The detailed experimental protocols outlined herein offer a clear path for researchers to generate the high-quality data needed to fully understand this compound's behavior and to unlock its potential in drug discovery and development. The logical and systematic application of these methods will ensure a robust and reliable physicochemical profile, which is an indispensable component of any successful research program.
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AxisPharm. Kinetic Solubility Assays Protocol.
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Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Advanced Drug Delivery Reviews, 59(7), 546-567.
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BenchChem. Application Notes and Protocols for Determining the Solubility of Novel Compounds.
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Enamine. Aqueous Solubility Assay.
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Valko, K. (2022). Methods for Determination of Lipophilicity. Encyclopedia, 2(3), 1479-1493.
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Persson, E. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.
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Wellesley College. Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid.
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Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration.
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Li, R., & Jia, L. (2012). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Journal of Chromatographic Science, 50(9), 813–821.
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Donovan, S. F., & Pescatore, M. C. (2019). LogP measurement of a highly hydrophobic properfume: Evaluation of extrapolation of RP-HPLC results and impact of chemical moieties on accuracy. Journal of Chromatography A, 1603, 198-205.
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Schousboe, A., et al. (2011). Development of an (S)-1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}piperidine-3-carboxylic acid [(S)-SNAP-5114] carba analogue inhibitor for murine γ-aminobutyric acid transporter type 4. Journal of Medicinal Chemistry, 54(17), 5988-5992.
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Agilent Technologies. (2012). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System.
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Wilson, Z. E., et al. (2020). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry, 92(15), 10434-10440.
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ECETOC. (2012). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
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De Jesus, M. A., & Batista, E. A. (2018). Structural, Vibrational, and pKa Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy: An Instrumental Analysis Laboratory. In ACS Symposium Series (Vol. 1298, pp. 119-132). American Chemical Society.
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An In-Depth Technical Guide to the Predicted Mechanism of Action of 1-[(4-Methoxyphenyl)sulfonyl]piperidine-3-carboxylic acid
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: The following guide is a predictive analysis of the potential mechanism of action for 1-[(4-Methoxyphenyl)sulfonyl]piperidine-3-carboxylic acid. As of the date of this publication, there is no direct, peer-reviewed literature detailing the specific biological activity of this compound. The hypotheses presented herein are based on a thorough structure-activity relationship (SAR) analysis of its core chemical motifs and are intended to provide a scientifically grounded framework for future research.
Introduction: A Molecule of Untapped Potential
This compound is a novel chemical entity that, while not extensively characterized in public-domain research, possesses a unique combination of structural features suggesting significant therapeutic potential. The molecule integrates a piperidine-3-carboxylic acid core, a known scaffold in neuroactive and metabolic agents, with a methoxyphenyl sulfonyl group, a moiety frequently associated with enzyme inhibition. This guide will deconstruct the molecule's architecture to propose several plausible mechanisms of action, offering a roadmap for researchers aiming to elucidate its biological function. Our analysis is rooted in the established pharmacology of structurally related compounds, providing a robust, albeit predictive, foundation for investigation.
Deconstructing the Core: A Structural Rationale for Predicted Activity
The structure of this compound can be dissected into two key pharmacophores:
-
The Piperidine-3-carboxylic Acid Scaffold: The piperidine ring is a ubiquitous motif in medicinal chemistry, prized for its favorable pharmacokinetic properties.[1] The placement of the carboxylic acid at the 3-position is significant, as this arrangement is found in compounds known to interact with various biological targets, including GABA transporters.[2]
-
The N-sulfonyl and Methoxyphenyl Moiety: The sulfonamide group is a cornerstone of many therapeutic agents, known for its ability to act as a transition-state mimetic and engage in key hydrogen bonding interactions within enzyme active sites.[3][4] The methoxy substitution on the phenyl ring can further modulate the electronic properties and metabolic stability of the compound.
Based on these structural features, we will explore two primary, plausible mechanisms of action: inhibition of key metabolic enzymes and modulation of central nervous system targets.
Hypothetical Mechanism of Action 1: Enzyme Inhibition
The presence of the benzenesulfonamide group strongly suggests that this compound may function as an enzyme inhibitor.[5] Sulfonamides are known to target a wide array of enzymes, often by mimicking a substrate or transition state.
Potential Enzyme Targets and Rationale
-
Lipases and Proteases: N-benzylic substituted glycine sulfonamides have been identified as reversible inhibitors of diacylglycerol lipase (DAGL), a key enzyme in the endocannabinoid signaling pathway.[6] The structural similarity of the sulfonylpiperidine moiety to these glycine sulfonamides suggests that it could potentially target DAGL or other related lipases. Similarly, sulfonamide-based compounds are well-established inhibitors of various proteases.
-
Carbonic Anhydrases and Cholinesterases: Phenylsulfonamide derivatives have shown potent inhibitory activity against carbonic anhydrases and cholinesterases.[7] These enzymes are critical in various physiological processes, and their inhibition has therapeutic applications in conditions ranging from glaucoma to Alzheimer's disease.
Proposed Inhibitory Mechanism
We hypothesize that the sulfonyl group of this compound could bind to the active site of a target enzyme, with the oxygen atoms acting as hydrogen bond acceptors. The piperidine ring would serve as a scaffold, positioning the methoxyphenyl group to interact with hydrophobic pockets within the enzyme's active site, thereby enhancing binding affinity and specificity. The carboxylic acid could provide an additional point of interaction, potentially with positively charged residues.
Proposed Experimental Workflow for Validating Enzyme Inhibition
Caption: Hypothetical inhibition of GABA reuptake.
Structure-Activity Relationship (SAR) Insights from Related Compounds
To further inform our predictive analysis, the following table summarizes the known biological activities of compounds sharing key structural features with our molecule of interest.
| Compound Class | Core Scaffold | Key Substituents | Biological Activity | Reference |
| Piperidine-3-carboxamides | Piperidine-3-carboxamide | N-aryl | Antimelanoma, Senescence induction | [8] |
| Piperidine Carboxylic Acids | Piperidine-4-carboxylic acid | Varies | PPARα/γ agonism | [9][10] |
| Benzenesulfonamides | Benzenesulfonamide | Piperazine | Antioxidant, Enzyme inhibition | [5] |
| N-sulfonylpiperidines | N-sulfonylpiperidine | Tetraoxane | Antiplasmodial | [11] |
| Sulfonyl Piperidine Carboxamides | Piperidine-3-carboxamide | Sulfonyl | Antimicrobial | [12][13] |
This SAR data highlights the versatility of the piperidine and sulfonamide scaffolds, with specific substitutions driving the biological activity towards a diverse range of targets. The combination of a carboxylic acid at the 3-position of the piperidine ring with an N-sulfonyl group, as seen in the antimicrobial agents, provides a compelling, albeit different, precedent for the potential bioactivity of our target compound.
Proposed Experimental Protocols for Target Validation
The following protocols are proposed as a starting point for the experimental validation of the hypothesized mechanisms of action.
Protocol 1: Broad-Spectrum Enzyme Inhibition Assay
-
Objective: To perform an initial screen of this compound against a panel of representative enzymes from different classes (e.g., lipases, proteases, carbonic anhydrases, cholinesterases).
-
Methodology:
-
Synthesize and purify the test compound to >95% purity.
-
Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).
-
Utilize commercially available fluorescence- or colorimetric-based assay kits for each enzyme class.
-
Perform single-point inhibition assays at a high concentration (e.g., 10 µM) to identify potential hits.
-
For any identified hits, perform dose-response experiments to determine the IC50 value.
-
-
Self-Validation: Include known inhibitors for each enzyme as positive controls and the solvent vehicle as a negative control. Each experiment should be performed in triplicate.
Protocol 2: GABA Uptake Inhibition Assay
-
Objective: To determine if this compound inhibits GABA uptake in a cellular context.
-
Methodology:
-
Culture a cell line stably expressing a human GABA transporter (e.g., GAT-1 in HEK293 cells).
-
Plate the cells in a suitable microplate format.
-
Pre-incubate the cells with varying concentrations of the test compound or a known GAT inhibitor (e.g., tiagabine) as a positive control.
-
Add radiolabeled GABA (e.g., [3H]GABA) and incubate for a defined period to allow for uptake.
-
Wash the cells to remove extracellular [3H]GABA.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Calculate the percentage of GABA uptake inhibition at each concentration and determine the IC50 value.
-
-
Self-Validation: Run parallel experiments with a non-transfected parental cell line to ensure the observed uptake is specific to the expressed GAT.
Conclusion and Future Directions
This compound stands as an intriguing molecule at the intersection of several pharmacologically relevant chemical classes. While its precise mechanism of action remains to be elucidated, this guide provides a robust, evidence-based predictive framework. The strong potential for enzyme inhibition, particularly targeting lipases or proteases, and the possibility of modulating CNS targets like GABA transporters, offer exciting avenues for future research.
The experimental protocols outlined herein provide a clear path forward for validating these hypotheses. Successful identification of a primary biological target will unlock the potential for this compound in drug discovery programs, particularly in the areas of metabolic disorders, neurodegenerative diseases, or oncology. Further research, including co-crystallization studies with identified target enzymes and in vivo efficacy studies in relevant disease models, will be crucial in fully realizing the therapeutic promise of this novel chemical entity.
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Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors. PubMed Central. [Link]
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Synthesis of some new biologically active N-substituted-2''- [(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives. PubMed. [Link]
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N-sulfonylpiperidinedispiro-1,2,4,5-tetraoxanes exhibit potent in vitro antiplasmodial activity and in vivo efficacy in mice infected with P. berghei ANKA. PubMed. [Link]
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Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. PMC. [Link]
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The Expanding Therapeutic Potential of N-Sulfonylpiperidine Derivatives: A Technical Guide
Abstract
The N-sulfonylpiperidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships (SAR) of N-sulfonylpiperidine derivatives. We will delve into their significant potential as anticancer and antimicrobial agents, elucidating the underlying mechanisms of action and showcasing key examples from recent research. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic promise of this versatile chemical class.
Introduction: The Significance of the N-Sulfonylpiperidine Moiety
The piperidine ring is a ubiquitous heterocyclic motif found in a vast number of pharmaceuticals and natural products.[1] Its conformational flexibility and ability to engage in various intermolecular interactions make it an ideal scaffold for drug design.[2] When functionalized with a sulfonyl group at the nitrogen atom, the resulting N-sulfonylpiperidine core gains unique physicochemical properties that enhance its drug-like characteristics. The sulfonamide group can act as a hydrogen bond donor and acceptor, contributing to target binding affinity and selectivity.[3] This guide will provide a comprehensive overview of the burgeoning field of N-sulfonylpiperidine derivatives and their diverse biological applications.
Anticancer Activity: Targeting Key Oncogenic Pathways
N-sulfonylpiperidine derivatives have demonstrated significant promise as anticancer agents, primarily through their ability to inhibit crucial signaling pathways involved in tumor growth and proliferation.
Mechanism of Action: VEGFR-2 Inhibition and Apoptosis Induction
A prominent mechanism of action for many anticancer N-sulfonylpiperidine derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. By blocking the ATP-binding site of VEGFR-2, these compounds can effectively suppress tumor-induced angiogenesis.
Furthermore, several N-sulfonylpiperidine derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. This is often achieved through the modulation of key apoptotic regulators. For instance, some derivatives activate the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis.[4]
Structure-Activity Relationship (SAR) Insights
The anticancer potency of N-sulfonylpiperidine derivatives is highly dependent on the nature and position of substituents on both the sulfonyl and piperidine moieties. Structure-activity relationship studies have revealed that the introduction of specific aromatic or heterocyclic groups on the sulfonyl portion can significantly enhance VEGFR-2 inhibitory activity. Similarly, modifications to the piperidine ring can influence the compound's interaction with the target protein and its overall pharmacokinetic profile.
Quantitative Data: In Vitro Anticancer Activity
The following table summarizes the in vitro anticancer activity of representative N-sulfonylpiperidine derivatives against various human cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound A | HCT-116 (Colon) | 3.94 | [5] |
| HepG-2 (Liver) | 3.76 | [5] | |
| MCF-7 (Breast) | 4.43 | [5] | |
| Compound B | PC-3 (Prostate) | 5.195 | [6] |
| Compound C | A549 (Lung) | 5.988 | [7] |
| Compound D | MDA-MB-231 (Breast) | 35.1 | [7] |
Antimicrobial Activity: A Renewed Arsenal Against Pathogens
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. N-sulfonylpiperidine derivatives have emerged as a promising class of compounds with broad-spectrum antibacterial and antifungal activity.[8][9]
Mechanism of Action: Disruption of Essential Cellular Processes
The antimicrobial mechanism of action for N-sulfonylpiperidine derivatives is often multifactorial. One key target is dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[3] By inhibiting DHPS, these compounds disrupt the production of vital precursors for DNA and RNA synthesis, ultimately leading to bacterial cell death. Additionally, some derivatives are thought to exert their antimicrobial effects by disrupting the integrity of the microbial cell membrane.
Structure-Activity Relationship (SAR) Insights
SAR studies in the context of antimicrobial activity have highlighted the importance of the substituents on the sulfonyl group. The presence of specific halogen atoms or alkyl chains can significantly impact the compound's potency and spectrum of activity. The nature of the piperidine ring and its substituents also plays a crucial role in determining the compound's ability to penetrate the microbial cell wall and interact with its intracellular targets.
Quantitative Data: In Vitro Antimicrobial Activity
The following table presents the in vitro antimicrobial activity of selected N-sulfonylpiperidine derivatives, expressed as Minimum Inhibitory Concentration (MIC) values (the lowest concentration that prevents visible growth of a microorganism).
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compound E | Staphylococcus aureus | 3.12 | [7] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 4.61 | [7] | |
| Compound F | Bacillus subtilis | 1.249 | [6] |
| Pseudomonas aeruginosa | 1.249 | [6] | |
| Escherichia coli | 0.524 | [6] | |
| Compound G | Aspergillus niger | - | [8] |
Modulation of Wnt Signaling: A Novel Therapeutic Avenue
Recent research has unveiled a fascinating role for N-sulfonylpiperidine derivatives in the modulation of the Wnt signaling pathway. Specifically, certain derivatives have been identified as inhibitors of secreted Frizzled-Related Protein 1 (sFRP-1).[10] sFRP-1 is a negative regulator of the Wnt pathway, which is crucial for embryonic development and tissue homeostasis.[11] Dysregulation of Wnt signaling is implicated in various diseases, including cancer and osteoporosis. By inhibiting sFRP-1, these N-sulfonylpiperidine compounds can activate the Wnt pathway, opening up new therapeutic possibilities.[12]
Wnt/sFRP-1 Signaling Pathway
The following diagram illustrates the canonical Wnt signaling pathway and the inhibitory role of sFRP-1. N-sulfonylpiperidine derivatives that inhibit sFRP-1 can effectively "turn on" this pathway.
Caption: Wnt/sFRP-1 Signaling Pathway and Inhibition by N-Sulfonylpiperidine Derivatives.
Experimental Protocols
General Synthesis of N-Sulfonylpiperidine Derivatives
The synthesis of N-sulfonylpiperidine derivatives is typically achieved through a straightforward and robust protocol. The following is a generalized procedure:
Caption: General Synthetic Workflow for N-Sulfonylpiperidine Derivatives.
Step-by-Step Methodology:
-
Dissolution: Dissolve the appropriate piperidine derivative (1 equivalent) in a suitable anhydrous solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).
-
Basification: Add a suitable base, such as triethylamine (1.2-1.5 equivalents) or pyridine, to the solution and stir.
-
Sulfonylation: Cool the reaction mixture to 0°C in an ice bath. Add the desired sulfonyl chloride derivative (1.1 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for a specified period (typically 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer, and wash it sequentially with a dilute acid solution (e.g., 1N HCl), a saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure N-sulfonylpiperidine derivative.
-
Characterization: Confirm the structure and purity of the final compound using spectroscopic techniques such as Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared Spectroscopy (FTIR).
In Vitro Biological Evaluation Assays
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the N-sulfonylpiperidine derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value, which represents the concentration of the compound that causes 50% inhibition of cell growth, by plotting the percentage of cell viability against the compound concentration.
The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth medium.
-
Serial Dilution: Perform serial two-fold dilutions of the N-sulfonylpiperidine derivatives in the broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: Determine the MIC as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Conclusion and Future Perspectives
N-sulfonylpiperidine derivatives represent a highly versatile and promising class of bioactive compounds. Their demonstrated efficacy as anticancer and antimicrobial agents, coupled with their ability to modulate key signaling pathways such as Wnt, underscores their significant therapeutic potential. The synthetic accessibility of this scaffold allows for extensive structural modifications, enabling the fine-tuning of their biological activity and pharmacokinetic properties. Future research in this area should focus on the continued exploration of the vast chemical space around the N-sulfonylpiperidine core to identify novel derivatives with enhanced potency and selectivity. Furthermore, in-depth mechanistic studies and in vivo evaluations will be crucial to translate the promising in vitro findings into clinically viable therapeutic agents.
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Design, synthesis, and anticancer evaluation of N-sulfonylpiperidines as potential VEGFR-2 inhibitors, apoptotic inducers. PubMed. Available at: [Link]
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Modulation of Wnt signaling through inhibition of secreted frizzled-related protein I (sFRP-1) with N-substituted piperidinyl diphenylsulfonyl sulfonamides: part II. PubMed. Available at: [Link]
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Modulation of Wnt signaling through inhibition of secreted frizzled-related protein I (sFRP-1) with N-substituted piperidinyl diphenylsulfonyl sulfonamides. PubMed. Available at: [Link]
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IC50 values of the compounds against A549, C6 and NIH/3T3 cells for 24 h. ResearchGate. Available at: [Link]
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IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate. Available at: [Link]
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An In-depth Technical Guide to the Potential Biological Targets of 1-[(4-Methoxyphenyl)sulfonyl]piperidine-3-carboxylic acid
Abstract
This technical guide provides a comprehensive analysis of the potential biological targets of the novel chemical entity, 1-[(4-Methoxyphenyl)sulfonyl]piperidine-3-carboxylic acid. Drawing from established bioisosteric relationships and pharmacophore models, this document delineates a strategic approach to target identification and validation. The primary focus is on the Glycine Transporter 1 (GlyT1), a well-established target for the arylsulfonylpiperidine scaffold, with secondary explorations into Carbonic Anhydrases (CAs) and Regulators of G-protein Signaling (RGS) proteins. This guide is designed to be a practical resource, offering not only theoretical rationales but also detailed, field-proven experimental protocols to empower researchers in their drug discovery endeavors.
Introduction and Molecular Profile
This compound is a synthetic small molecule featuring three key pharmacophoric elements: a piperidine-3-carboxylic acid core, a methoxyphenyl group, and a sulfonamide linker. The piperidine-3-carboxylic acid motif is a recognized bioisostere for α-amino acids, suggesting an affinity for transporters and receptors that recognize such substrates. The arylsulfonyl moiety is a versatile functional group implicated in a wide array of biological activities. This unique combination of structural features necessitates a multi-pronged approach to target elucidation.
Molecular Structure:
Caption: 2D structure of this compound.
Primary Potential Target: Glycine Transporter 1 (GlyT1)
2.1 Scientific Rationale
The most compelling hypothesis for the biological target of this compound is the Glycine Transporter 1 (GlyT1), a member of the SLC6 family of sodium- and chloride-dependent neurotransmitter transporters. This assertion is based on extensive structure-activity relationship (SAR) data for a class of GlyT1 inhibitors that share the arylsulfonylpiperidine scaffold.[1][2]
GlyT1 is responsible for the reuptake of glycine from the synaptic cleft, thereby regulating its extracellular concentration.[3] In the forebrain, glycine acts as a mandatory co-agonist at the N-methyl-D-aspartate (NMDA) receptor.[4] Hypofunction of the NMDA receptor has been strongly implicated in the pathophysiology of schizophrenia.[5] By inhibiting GlyT1, synaptic glycine levels are elevated, leading to enhanced NMDA receptor activation. This mechanism is a promising therapeutic strategy for treating the cognitive and negative symptoms of schizophrenia.[4][6]
2.2 Signaling Pathway
Caption: GlyT1 inhibition enhances NMDA receptor signaling.
2.3 Experimental Workflow for Target Validation
A tiered approach is recommended to confirm GlyT1 as the primary target and to characterize the compound's activity.
Caption: Tiered experimental workflow for GlyT1 target validation.
2.3.1 Tier 1: In Vitro GlyT1 Inhibition Assay (Radiolabeled Glycine Uptake)
This is the gold-standard functional assay to directly measure the inhibition of glycine transport.[1][7]
Protocol:
-
Cell Culture: Maintain CHO or HEK293 cells stably expressing human GlyT1 in appropriate culture medium. Seed cells into 96-well microplates and grow to confluence.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution series in assay buffer (e.g., Hanks' Balanced Salt Solution).
-
Assay Procedure: a. Wash the cell monolayer twice with pre-warmed assay buffer. b. Add 50 µL of the test compound dilutions or vehicle control to the wells. Include a known GlyT1 inhibitor (e.g., ALX5407) as a positive control.[5] c. Pre-incubate the plate at 37°C for 15 minutes. d. Initiate the uptake by adding 50 µL of assay buffer containing a fixed concentration of [³H]-glycine. e. Incubate at 37°C for a predetermined time (e.g., 10 minutes) within the linear range of uptake. f. Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold assay buffer. g. Lyse the cells with a suitable lysis buffer. h. Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: a. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. b. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
2.3.2 Tier 2: Target Engagement Assay (Thermal Shift Assay)
A thermal shift assay (TSA) or differential scanning fluorimetry (DSF) can confirm direct binding of the compound to the GlyT1 protein by measuring changes in its thermal stability.[3][8]
Protocol:
-
Protein & Dye Preparation: Prepare a solution of purified GlyT1 protein (solubilized in a suitable detergent for membrane proteins) in an appropriate buffer. Add a fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of unfolded proteins.[9]
-
Compound Addition: Add the test compound or vehicle (DMSO) to the protein-dye mixture in a 96-well PCR plate.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument. Apply a thermal gradient, increasing the temperature from a starting point (e.g., 25°C) to a final temperature (e.g., 95°C) in small increments.
-
Fluorescence Monitoring: Monitor the fluorescence intensity at each temperature increment. As the protein unfolds, the dye binds to the exposed hydrophobic cores, causing an increase in fluorescence.
-
Data Analysis: a. Plot fluorescence versus temperature to generate a melting curve. b. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the inflection point of the sigmoidal curve.[2] c. A positive shift in Tm (ΔTm) in the presence of the compound indicates that it binds to and stabilizes the protein, confirming direct target engagement.
2.3.3 Tier 3: Cell-Based NMDA Receptor Activity Assay
This assay assesses the functional downstream consequence of GlyT1 inhibition. An increase in NMDA receptor activity in the presence of the compound provides strong evidence for its mechanism of action.[10][11]
Protocol:
-
Cell Culture: Use primary cortical neurons or a cell line (e.g., HEK293) co-expressing the NMDA receptor subunits (e.g., GluN1/GluN2A) and GlyT1.
-
Calcium Imaging: Load the cells with a calcium-sensitive fluorescent indicator (e.g., Fluo-4 AM).
-
Compound Treatment: Pre-incubate the cells with varying concentrations of this compound or vehicle.
-
Receptor Stimulation: Stimulate the cells with a sub-maximal concentration of NMDA and a fixed, low concentration of glycine.
-
Signal Detection: Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity using a fluorescence plate reader or a high-content imaging system.
-
Data Analysis: a. Quantify the peak fluorescence response for each condition. b. A potentiation of the NMDA-induced calcium influx in the presence of the test compound indicates enhanced NMDA receptor activity due to GlyT1 inhibition. c. Determine the EC₅₀ value for the compound's potentiation effect.
Secondary Potential Targets
While GlyT1 is the most probable target, the structural motifs of the compound warrant the investigation of other potential biological targets to build a comprehensive selectivity profile.
3.1 Carbonic Anhydrases (CAs)
Scientific Rationale: The arylsulfonamide moiety is a classic pharmacophore that binds to the zinc ion in the active site of carbonic anhydrases.[1][12] CAs are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide.[3] Inhibition of specific CA isoforms has therapeutic applications in glaucoma, epilepsy, and cancer.[8] Given the presence of the sulfonamide group, it is prudent to evaluate the compound's activity against various CA isoforms (e.g., hCA I, II, IX, XII).
3.1.1 In Vitro Carbonic Anhydrase Inhibition Assay
A colorimetric assay based on the esterase activity of CA is a standard method for screening inhibitors.[10][13]
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
Enzyme: Purified human CA isozyme (e.g., hCA II) diluted in assay buffer.
-
Substrate: p-Nitrophenyl acetate (p-NPA) dissolved in DMSO.
-
Inhibitor: Test compound and a known CA inhibitor (e.g., Acetazolamide) as a positive control.[10]
-
-
Assay Procedure (96-well plate format): a. To appropriate wells, add assay buffer. b. Add 2 µL of the test compound dilutions or DMSO (for control). c. Add 20 µL of the CA enzyme solution and incubate at room temperature for 15 minutes to allow for inhibitor binding. d. Initiate the reaction by adding 20 µL of the p-NPA substrate solution. e. Immediately measure the absorbance at 405 nm in kinetic mode for 10-30 minutes.
-
Data Analysis: a. Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve). b. Determine the percent inhibition and calculate the IC₅₀ value as described for the GlyT1 assay.
3.2 Regulators of G-protein Signaling (RGS) Proteins
Scientific Rationale: Certain piperidine N-arylsulfonamides have been identified as inhibitors of RGS proteins.[14][15] RGS proteins are GTPase-accelerating proteins (GAPs) that negatively regulate G protein-coupled receptor (GPCR) signaling by enhancing the intrinsic GTPase activity of Gα subunits.[16] Inhibition of specific RGS proteins (e.g., RGS4) is a potential therapeutic strategy for various CNS and cardiovascular disorders.
3.2.1 In Vitro RGS GTPase-Activating Protein (GAP) Assay
A single-turnover GTP hydrolysis assay is a direct method to measure the GAP activity of RGS proteins and its modulation by inhibitors.[7][9]
Protocol:
-
Reagent Preparation:
-
Gα subunit protein (e.g., Gαi1).
-
RGS protein (e.g., RGS4).
-
[γ-³²P]GTP.
-
-
Gα Loading: Incubate the Gα protein with [γ-³²P]GTP in the presence of EDTA to facilitate nucleotide exchange.
-
Assay Procedure: a. In a 96-well plate, combine the [γ-³²P]GTP-loaded Gα subunit with the test compound or vehicle. b. Initiate the GAP reaction by adding the RGS protein. c. Allow the reaction to proceed for a defined time at a controlled temperature (e.g., 20°C). d. Terminate the reaction by adding a charcoal slurry, which binds free nucleotide but not the liberated [³²P]phosphate. e. Centrifuge the plate to pellet the charcoal. f. Measure the radioactivity of the supernatant (containing the [³²P]phosphate) using a scintillation counter.
-
Data Analysis: a. Calculate the amount of GTP hydrolyzed. b. Determine the percent inhibition of RGS-stimulated GTP hydrolysis and calculate the IC₅₀ value.
Data Summary and Interpretation
To facilitate a clear comparison of the compound's activity across its potential targets, all quantitative data should be summarized in a structured table.
| Target | Assay Type | Metric | Result |
| GlyT1 | [³H]-Glycine Uptake | IC₅₀ | To be determined |
| Thermal Shift Assay | ΔTm | To be determined | |
| NMDA Receptor | Calcium Influx | EC₅₀ (Potentiation) | To be determined |
| hCA I | p-NPA Hydrolysis | IC₅₀ | To be determined |
| hCA II | p-NPA Hydrolysis | IC₅₀ | To be determined |
| RGS4 | GTP Hydrolysis | IC₅₀ | To be determined |
Interpretation: A potent IC₅₀ value for GlyT1, coupled with a significant positive ΔTm and a corresponding potentiation of NMDA receptor activity, would strongly support GlyT1 as the primary pharmacological target. High IC₅₀ values for CA and RGS assays would indicate selectivity. Conversely, potent activity in these secondary assays would necessitate further investigation into a potential polypharmacological profile.
Conclusion
This guide outlines a systematic and evidence-based strategy for the identification and validation of the biological targets of this compound. By focusing on the high-probability target, GlyT1, and concurrently evaluating plausible secondary targets like Carbonic Anhydrases and RGS proteins, researchers can efficiently build a comprehensive pharmacological profile of this compound. The detailed protocols provided herein are designed to be robust and reproducible, serving as a valuable resource for drug development professionals aiming to advance novel chemical entities from bench to clinic.
References
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- Charles River Labor
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Mezler, M., et al. (2008). Inhibitors of GlyT1 affect glycine transport via discrete binding sites. PubMed. [Link]
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Alberati, D., et al. (2010). Selective GlyT1 inhibitors: discovery of [4-(3-fluoro-5-trifluoromethylpyridin-2-yl)piperazin-1-yl][5-methanesulfonyl-2-((S)-2,2,2-trifluoro-1-methylethoxy)phenyl]methanone (RG1678), a promising novel medicine to treat schizophrenia. PubMed. [Link]
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- Wikipedia. (n.d.). Thermal shift assay.
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- Canada's Drug Agency. (2014).
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- Sigma-Aldrich. (n.d.). Carbonic Anhydrase (CA) Activity Assay Kit (Colorimetric).
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Bridges, T. M., et al. (2008). Design of potent GlyT1 inhibitors: in vitro and in vivo profiles. PubMed. [Link]
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Zhang, Y., et al. (2024). Transport mechanism and pharmacology of the human GlyT1. PubMed. [Link]
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Shearman, M. S., et al. (2007). Small conformationally restricted piperidine N-arylsulfonamides as orally active gamma-secretase inhibitors. PubMed. [Link]
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Blazer, L. L., et al. (2009). The RGS protein inhibitor CCG-4986 is a covalent modifier of the RGS4 Galpha-interaction face. PubMed. [Link]
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- 7. Assay of RGS protein activity in vitro using purified components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluating Modulators of ‘Regulator of G-protein Signaling’ (RGS) Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. protocols.io [protocols.io]
- 12. mdpi.com [mdpi.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Small conformationally restricted piperidine N-arylsulfonamides as orally active gamma-secretase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The RGS protein inhibitor CCG-4986 is a covalent modifier of the RGS4 Galpha-interaction face - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Regulators of G protein signaling (RGS) Proteins as Drug Targets: Modulating GPCR Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
solubility and stability of 1-[(4-Methoxyphenyl)sulfonyl]piperidine-3-carboxylic acid
An In-depth Technical Guide on the Solubility and Stability of 1-[(4-Methoxyphenyl)sulfonyl]piperidine-3-carboxylic acid
Authored by: A Senior Application Scientist
Introduction
In the landscape of modern drug discovery and development, a thorough understanding of a molecule's physicochemical properties is paramount to its success as a therapeutic agent. This guide provides a comprehensive technical overview of the critical attributes of solubility and stability for the novel compound this compound. As a molecule featuring a sulfonamide linkage, a piperidine core, and a carboxylic acid moiety, its behavior in aqueous and organic media, as well as its resilience to environmental stressors, dictates its formulation potential, bioavailability, and ultimately, its clinical utility.
This document is intended for researchers, medicinal chemists, and formulation scientists. It will delve into the theoretical considerations underpinning the solubility and stability of this compound, provide detailed, field-tested experimental protocols for their robust evaluation, and offer insights into the interpretation of the resulting data. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible results that can confidently guide preclinical and clinical development programs.
Part 1: Physicochemical Characterization and Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. For this compound, its zwitterionic nature, arising from the acidic carboxylic acid and the basic piperidine nitrogen, suggests a strong pH-dependent solubility profile.
Predicted Physicochemical Properties
A preliminary in silico analysis provides a foundational understanding of the molecule's characteristics. These predictions are instrumental in guiding experimental design.
| Parameter | Predicted Value | Implication for Solubility & Stability |
| pKa (acidic) | 3.5 - 4.5 | The carboxylic acid will be deprotonated at physiological pH, increasing aqueous solubility. |
| pKa (basic) | 8.5 - 9.5 | The piperidine nitrogen will be protonated at acidic to neutral pH, contributing to solubility. |
| LogP | 1.5 - 2.5 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |
| Polar Surface Area | ~90 Ų | Suggests good potential for oral absorption. |
Aqueous Solubility Determination: A pH-Dependent Investigation
The pH of the gastrointestinal tract varies significantly, making a thorough understanding of pH-dependent solubility essential.
Experimental Protocol: Equilibrium Shake-Flask Solubility Assay
This method remains the gold standard for determining thermodynamic solubility.
Objective: To determine the equilibrium solubility of this compound across a physiologically relevant pH range (pH 1.2 to 7.4).
Materials:
-
This compound (solid)
-
Phosphate-buffered saline (PBS) at pH 7.4
-
Glycine-HCl buffer at pH 1.2
-
Acetate buffer at pH 4.5
-
HPLC-grade water, acetonitrile, and methanol
-
Calibrated pH meter
-
Analytical balance
-
Thermostatically controlled shaker incubator
-
0.22 µm syringe filters
-
HPLC system with a UV detector
Procedure:
-
Prepare a series of buffer solutions at pH 1.2, 4.5, and 7.4.
-
Add an excess amount of the solid compound to each buffer solution in separate glass vials. Ensure enough solid is present to maintain a saturated solution with undissolved particles.
-
Seal the vials and place them in a shaker incubator set at 25°C (or 37°C to mimic physiological conditions) for 48-72 hours to ensure equilibrium is reached.
-
After incubation, visually inspect the vials to confirm the presence of undissolved solid.
-
Carefully withdraw an aliquot from the supernatant of each vial and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered samples with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated HPLC method.
Data Analysis: The concentration of the dissolved compound in each buffer represents its equilibrium solubility at that specific pH. The results should be tabulated and plotted to visualize the pH-solubility profile.
Solubility in Organic Solvents
Solubility in organic solvents is crucial for various stages of drug development, including synthesis, purification, and the preparation of stock solutions for in vitro assays.
Experimental Protocol: Screening for Solubility in Common Organic Solvents
Objective: To assess the solubility of this compound in a range of common organic solvents.
Procedure:
-
Weigh a known amount of the compound (e.g., 10 mg) into separate vials.
-
Add a small, precise volume of the chosen solvent (e.g., 100 µL of DMSO, ethanol, methanol, acetonitrile) to each vial.
-
Vortex the vials vigorously for 1-2 minutes.
-
Visually inspect for complete dissolution.
-
If the compound dissolves, the solubility is greater than the tested concentration (e.g., >100 mg/mL).
-
If not fully dissolved, incrementally add more solvent and repeat the process until dissolution is achieved or a practical volume limit is reached.
Part 2: Chemical Stability and Degradation Pathway Analysis
Evaluating the chemical stability of a drug candidate is a non-negotiable aspect of preclinical development. Forced degradation studies are employed to identify potential degradation products and elucidate degradation pathways.
Forced Degradation Studies: A Multi-Condition Approach
Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than it would typically encounter to accelerate degradation. This provides critical insights into its intrinsic stability.
Experimental Workflow: Forced Degradation
Caption: Decision-making framework based on solubility and stability data.
Conclusion
The comprehensive evaluation of the , as outlined in this guide, is a critical step in its journey from a promising lead compound to a potential therapeutic agent. The experimental protocols provided offer a robust framework for generating the high-quality data needed to make informed decisions, mitigate risks, and ultimately, accelerate the drug development process. By understanding the intrinsic physicochemical properties of this molecule, scientists can strategically design formulations and storage conditions that ensure its safety, efficacy, and quality.
References
-
Alsante, K. M., et al. (2014). The Role of Forced Degradation in Pharmaceutical Development. Pharmaceutical Technology, 38(4). Available at: [Link]
-
International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). Available at: [Link]
- Boccardi, G. (2016). The concept of stability-indicating methods. Journal of Pharmaceutical and Biomedical Analysis, 129, 49-57.
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]
Exploring Analogs of 1-[(4-Methoxyphenyl)sulfonyl]piperidine-3-carboxylic acid: A Technical Guide for Medicinal Chemists
Abstract
The N-sulfonylpiperidine scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of biologically active compounds. This guide focuses on 1-[(4-Methoxyphenyl)sulfonyl]piperidine-3-carboxylic acid as a core structure for analog exploration. We provide a comprehensive framework for researchers and drug development professionals, detailing synthetic strategies for systematic modification of the arylsulfonyl group, the piperidine ring, and the carboxylic acid moiety. Furthermore, this whitepaper outlines methodologies for establishing a robust structure-activity relationship (SAR) and presents detailed protocols for relevant in-vitro biological evaluation. The overarching goal is to equip scientific teams with the foundational knowledge and practical experimental designs required to unlock the therapeutic potential of this versatile chemical class.
Introduction to the Core Scaffold
The compound this compound presents three primary points for chemical modification, each offering a distinct opportunity to modulate the molecule's physicochemical properties and biological activity. These are:
-
The Arylsulfonyl Moiety: The 4-methoxyphenyl group provides a handle to explore electronic and steric effects. Substituent changes on this ring can influence binding affinity, selectivity, and metabolic stability.
-
The Piperidine Ring: As a core structural element, the piperidine ring's conformation and substitution patterns are critical. Modifications can impact the spatial orientation of other functional groups.[1][2]
-
The Carboxylic Acid: This functional group is often crucial for target engagement through hydrogen bonding or ionic interactions. However, it can also impart undesirable properties like poor membrane permeability.[3][4] Its replacement with bioisosteres is a key strategy in medicinal chemistry.[3][4][5]
The exploration of analogs is predicated on the hypothesis that systematic structural changes will lead to optimized pharmacological profiles. This guide will provide the strategic and tactical tools to conduct this exploration efficiently.
Synthetic Strategies for Analog Generation
A successful analog generation program relies on flexible and robust synthetic routes that allow for the creation of a diverse library of compounds from common intermediates.
Diagram: General Synthetic Workflow
Caption: High-level overview of the synthetic strategy for analog generation.
Synthesis of the Piperidine Core and N-Sulfonylation
The initial step involves the coupling of a suitable piperidine-3-carboxylic acid derivative with a variety of arylsulfonyl chlorides. Using the ethyl ester of piperidine-3-carboxylic acid (ethyl nipecotate) is advantageous as the ester can be easily hydrolyzed or derivatized in later steps.
Protocol 2.1.1: General N-Sulfonylation of Ethyl Piperidine-3-carboxylate
-
Objective: To synthesize a library of N-sulfonylated piperidine esters.
-
Materials:
-
Ethyl piperidine-3-carboxylate hydrochloride
-
Substituted arylsulfonyl chloride (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
-
Procedure:
-
Suspend ethyl piperidine-3-carboxylate hydrochloride in DCM (approx. 0.2 M).
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethylamine dropwise and stir for 15 minutes to neutralize the hydrochloride salt.
-
Add the desired arylsulfonyl chloride portion-wise or as a solution in DCM.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-sulfonylated piperidine ester.[6]
-
Modification of the Arylsulfonyl Group
The diversity of the final analogs is largely dependent on the availability of substituted arylsulfonyl chlorides. While many are commercially available, others may need to be synthesized.
Protocol 2.2.1: Synthesis of Arylsulfonyl Chlorides from Aryl Boronic Acids
-
Rationale: Modern cross-coupling methods allow for the synthesis of arylsulfonyl compounds from readily available starting materials like boronic acids.[7]
-
Materials:
-
Substituted aryl boronic acid (1.0 eq)
-
Potassium metabisulfite (K₂S₂O₅) or DABSO as a sulfur dioxide source
-
A suitable catalyst system (e.g., a palladium or cobalt catalyst)[7]
-
An appropriate chlorinating agent (e.g., N-chlorosuccinimide, NCS)
-
-
Procedure (Conceptual Outline):
-
In a suitable reaction vessel, combine the aryl boronic acid, sulfur dioxide surrogate, and catalyst under an inert atmosphere.
-
Add the appropriate solvent and any necessary ligands or additives.
-
Heat the reaction mixture to the specified temperature and stir until the formation of the corresponding aryl sulfonic acid salt is complete (monitored by LC-MS).
-
After cooling, the intermediate sulfonic acid salt is isolated or used directly in the next step.
-
The sulfonic acid is then treated with a chlorinating agent (e.g., oxalyl chloride or thionyl chloride) to afford the desired arylsulfonyl chloride.
-
The product is isolated and purified, often by distillation or recrystallization.
-
Derivatization of the Carboxylic Acid Moiety
The carboxylic acid can be converted into esters, amides, or replaced with bioisosteres to probe different interactions with the biological target and improve pharmacokinetic properties.
Protocol 2.3.1: Hydrolysis of the Ester to the Carboxylic Acid
-
Objective: To obtain the final carboxylic acid analogs.
-
Procedure:
-
Dissolve the N-sulfonylated piperidine ester from Protocol 2.1.1 in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (LiOH) (2-3 eq) and stir at room temperature.
-
Monitor the reaction until the starting material is consumed.
-
Acidify the reaction mixture to pH ~3-4 with 1M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the final carboxylic acid.
-
Protocol 2.3.2: Amide Formation via Amide Coupling
-
Objective: To synthesize a library of amide analogs.
-
Procedure:
-
Dissolve the carboxylic acid from Protocol 2.3.1 (1.0 eq) in DCM or DMF.
-
Add a coupling agent such as HATU or HBTU (1.1 eq) and a base like DIPEA (2.0 eq).
-
Stir for 15-20 minutes to activate the carboxylic acid.
-
Add the desired primary or secondary amine (1.2 eq).
-
Stir at room temperature for 4-12 hours until the reaction is complete.
-
Perform an aqueous workup and purify by column chromatography to obtain the amide product.[8][9]
-
Structure-Activity Relationship (SAR) Exploration
The SAR study aims to correlate the structural modifications of the analogs with their biological activity. A systematic approach is crucial for deriving meaningful insights.
Diagram: Iterative SAR Cycle
Caption: The iterative cycle of designing, synthesizing, and testing analogs for SAR.
Key Areas for SAR Investigation
-
Arylsulfonyl Substituents (R¹):
-
Electronic Effects: Compare electron-donating groups (e.g., -OCH₃, -CH₃) with electron-withdrawing groups (e.g., -Cl, -F, -CF₃, -NO₂) at the ortho, meta, and para positions.
-
Steric Effects: Introduce bulky groups (e.g., tert-butyl) to probe steric tolerance in the binding pocket.
-
Scaffold Hopping: Replace the phenyl ring with other aromatic systems (e.g., naphthalene) or heteroaromatics (e.g., pyridine, thiophene).
-
-
Carboxylic Acid Modifications (R²):
-
Esters: Simple alkyl esters (methyl, ethyl) can improve cell permeability.
-
Amides: A library of primary, secondary, and tertiary amides can explore additional hydrogen bond interactions.
-
Bioisosteres: Replacing the carboxylic acid with groups like tetrazoles or hydroxamic acids can maintain the acidic nature while altering other properties.[3][5][10] Tetrazoles, for instance, have a similar pKa to carboxylic acids but offer increased lipophilicity.[5][10]
-
Data Presentation for SAR Analysis
All quantitative data should be summarized in a clear, structured table. This allows for easy comparison across the analog series.
| Compound ID | R¹ (Aryl Group) | R² (Acid Moiety) | Target Activity (IC₅₀, µM) | Selectivity vs. Off-Target (Fold) | Cell Permeability (Papp, 10⁻⁶ cm/s) |
| Lead-001 | 4-Methoxyphenyl | -COOH | [Insert Data] | [Insert Data] | [Insert Data] |
| ANA-001 | 4-Chlorophenyl | -COOH | [Insert Data] | [Insert Data] | [Insert Data] |
| ANA-002 | 4-Trifluoromethylphenyl | -COOH | [Insert Data] | [Insert Data] | [Insert Data] |
| ANA-003 | 4-Methoxyphenyl | -CONH₂ | [Insert Data] | [Insert Data] | [Insert Data] |
| ANA-004 | 4-Methoxyphenyl | 1H-Tetrazol-5-yl | [Insert Data] | [Insert Data] | [Insert Data] |
| ...etc. | ... | ... | ... | ... | ... |
Biological Evaluation Protocols
The choice of biological assay is dependent on the hypothesized target of the compound class. For the purpose of this guide, we will assume the target is a protease enzyme, a common target for sulfonamide-containing inhibitors.
Diagram: In Vitro Enzyme Inhibition Assay Workflow
Caption: Standard workflow for a fluorogenic enzyme inhibition assay.
Protocol 4.1.1: Fluorogenic Protease Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized analogs against a target protease.
-
Materials:
-
Target Protease (e.g., Trypsin, Chymotrypsin)
-
Fluorogenic Substrate (e.g., Boc-Gln-Ala-Arg-AMC)
-
Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 8.0)
-
Test Compounds dissolved in DMSO
-
Positive Control Inhibitor (e.g., Aprotinin)
-
384-well black, flat-bottom plates
-
Fluorescence plate reader
-
-
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Typically, an 11-point, 3-fold dilution series is created, starting from 100 µM. Dispense a small volume (e.g., 100 nL) of each compound concentration into the wells of a 384-well plate. Also include wells for positive (no inhibition, DMSO only) and negative (full inhibition, control inhibitor) controls.
-
Enzyme Addition: Prepare a working solution of the target protease in assay buffer at a 2X final concentration. Add 10 µL of this solution to each well.
-
Incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature. This allows the compounds to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation: Prepare a working solution of the fluorogenic substrate in assay buffer at a 2X final concentration. Add 10 µL of this solution to each well to initiate the enzymatic reaction. The final volume in each well is now 20 µL.
-
Fluorescence Reading: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 460 nm for AMC-based substrates). Read the fluorescence intensity every 60 seconds for 15-20 minutes (kinetic mode).
-
Data Analysis:
-
For each well, calculate the initial reaction rate (slope of the linear portion of the fluorescence vs. time plot).
-
Normalize the rates to the controls: % Inhibition = 100 * (1 - (Rate_compound - Rate_neg_control) / (Rate_pos_control - Rate_neg_control)).
-
Plot % Inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
-
Conclusion and Future Directions
This guide provides a robust framework for the systematic exploration of analogs based on the this compound scaffold. By employing flexible synthetic strategies and conducting rigorous SAR and biological evaluations, research teams can efficiently navigate the chemical space to identify compounds with promising therapeutic potential.
Future work should focus on:
-
In-depth ADME/Tox Profiling: Lead compounds identified from the initial screening should be subjected to further analysis of their absorption, distribution, metabolism, excretion, and toxicity properties.
-
Target Validation: Elucidating the precise molecular target and mechanism of action is critical for further development.
-
In Vivo Efficacy Studies: Promising candidates should be advanced into relevant animal models to assess their efficacy and pharmacokinetic/pharmacodynamic (PK/PD) relationships.
By following the principles and protocols outlined herein, the scientific community can continue to build upon the rich chemical foundation of the N-sulfonylpiperidine core to develop novel and impactful therapeutics.
References
- Vertex AI Search. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC - PubMed Central.
- PubMed. Carboxylic acid (bio)isosteres in drug design.
- Drug Discovery Pro. Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
- Hypha Discovery. Bioisosteres for carboxylic acid groups.
- Cambridge MedChem Consulting. Acid Bioisosteres.
- PubMed. Synthesis and biological evaluation of (R)-N-(diarylmethylthio/sulfinyl)ethyl/propyl-piperidine-3-carboxylic acid hydrochlorides as novel GABA uptake inhibitors.
- ResearchGate. Late‐stage modification and synthesis of pharmaceuticals.
- ACS Publications. Aryl(sulfonyl)amino Group: A Convenient and Stable Yet Activated Modification of Amino Group for Its Intramolecular Displacement | Organic Letters.
- ResearchGate. (PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling.
- Asian Journal of Chemistry. Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling.
- ResearchGate. The structures of piperidine-3-carboxylic acid (I) and tiagabine (II).
- CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid.
- ResearchGate. Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives.
- ResearchGate. Structure–activity relationship of piperidine derivatives with...
- PubMed. Structural modification of the aryl sulfonate ester of cjoc42 for enhanced gankyrin binding and anti-cancer activity.
- ACS Publications. 1,2-Bis(arylsulfonyl)hydrazines. 2. The influence of arenesulfonyl and aralkylsulfonyl substituents on antitumor and alkylating activity | Journal of Medicinal Chemistry.
- PubMed. Development of an (S)-1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}piperidine-3-carboxylic acid [(S)-SNAP-5114] carba analogue inhibitor for murine γ-aminobutyric acid transporter type 4.
- ACS Publications. Regioselective oxidation of piperidine-3 derivatives: a synthetic route to 2,5-substituted piperidines | The Journal of Organic Chemistry.
- PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- PubMed. Syntheses, activity and modeling studies of 3- and 4-(sulfo- and sulfonamidoalkyl)pyridine and piperidine-2-carboxylic acid derivatives as analogs of NMDA receptor antagonists.
- PubMed Central. Stereospecific α-(hetero)arylation of sulfoximines and sulfonimidamides.
- NIH. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate.
- Google Patents. US4435572A - Synthesis of ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate.
- Semantic Scholar. Synthetic methodology and structure activity relati onship study of N-(1-(2-phenylethyl)-piperidin-4-yl)-propionamides.
- Santa Cruz Biotechnology. 1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperidine-3-carboxylic acid.
- PubMed. Piperine and Derivatives: Trends in Structure-Activity Relationships.
- PubMed. Synthesis and biological evaluation of new heteroaryl carboxylic acid derivatives as anti-inflammatory-analgesic agents.
- Drug Design Org. Structure Activity Relationships.
- BioScientific Review. Synthesis, Structural Elucidation, and Biological Potential of Novel Sulfonamide Drugs.
- MDPI. Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures.
- Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
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Spectroscopic Blueprint of a Novel Piperidine Derivative: A Technical Guide to 1-[(4-Methoxyphenyl)sulfonyl]piperidine-3-carboxylic acid
Introduction
In the landscape of contemporary drug discovery and development, the meticulous characterization of novel chemical entities is paramount. This guide provides an in-depth technical analysis of the spectroscopic properties of 1-[(4-Methoxyphenyl)sulfonyl]piperidine-3-carboxylic acid , a compound of significant interest due to its structural motifs commonly found in pharmacologically active agents. The presence of a piperidine ring, a sulfonamide linkage, and a carboxylic acid function within a single molecular framework suggests a potential for diverse biological interactions. Understanding the precise spectroscopic signature of this molecule is crucial for its unambiguous identification, purity assessment, and the elucidation of its behavior in biological systems.
This document serves as a comprehensive resource for researchers, scientists, and professionals in drug development, offering a detailed examination of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The synthesis of this guide is grounded in the analysis of its constituent chemical fragments and data from closely related analogues, providing a robust predictive framework in the absence of direct experimental data for the title compound.
Molecular Structure and Key Functional Groups
The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound is comprised of three key regions: the 4-methoxyphenylsulfonyl group, the piperidine-3-carboxylic acid core, and the sulfonamide linkage. Each of these components will contribute distinct and identifiable signals in the various spectroscopic techniques discussed.
Figure 1: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide a wealth of structural information.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with carboxylic acid and sulfonamide protons as it facilitates their observation.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
-
Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
-
2D NMR (Optional but Recommended):
-
Acquire COSY (Correlated Spectroscopy) to establish ¹H-¹H spin-spin coupling networks.
-
Acquire HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.
-
Acquire HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) ¹H-¹³C correlations, which is invaluable for assigning quaternary carbons and confirming connectivity.
-
Figure 2: Generalized workflow for NMR spectroscopic analysis.
Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |
| ~12.5 | br s | 1H | COOH | The carboxylic acid proton is expected to be a broad singlet at a very downfield chemical shift, typical for this functional group. |
| 7.70 | d, J ≈ 8.8 Hz | 2H | Ar-H (ortho to SO₂) | Protons ortho to the electron-withdrawing sulfonyl group are significantly deshielded. |
| 7.15 | d, J ≈ 8.8 Hz | 2H | Ar-H (meta to SO₂) | Protons meta to the sulfonyl group (and ortho to the methoxy group) are more shielded. |
| 3.85 | s | 3H | OCH₃ | The methoxy protons will appear as a sharp singlet in the typical aromatic methoxy region. |
| 3.6 - 3.8 | m | 2H | Piperidine-H₂ (axial/equatorial at C2 or C6) | Protons on the carbons adjacent to the nitrogen are deshielded by the sulfonamide group. |
| 2.8 - 3.0 | m | 2H | Piperidine-H₂ (axial/equatorial at C2 or C6) | Further complexity due to axial/equatorial environments and coupling. |
| ~2.6 | m | 1H | Piperidine-H (at C3) | The methine proton at the stereocenter will be a complex multiplet due to coupling with adjacent methylene protons. |
| 1.8 - 2.0 | m | 2H | Piperidine-H₂ (at C4 or C5) | Methylene protons of the piperidine ring. |
| 1.5 - 1.7 | m | 2H | Piperidine-H₂ (at C4 or C5) | Methylene protons of the piperidine ring. |
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |
| ~174 | C=O | The carboxylic acid carbonyl carbon is expected in this downfield region. |
| ~163 | Ar-C (para to SO₂) | The carbon attached to the methoxy group will be significantly downfield. |
| ~130 | Ar-C (ipso to SO₂) | The quaternary carbon attached to the sulfonyl group. |
| ~129 | Ar-CH (ortho to SO₂) | Aromatic CH carbons ortho to the sulfonyl group. |
| ~114 | Ar-CH (meta to SO₂) | Aromatic CH carbons meta to the sulfonyl group, shielded by the methoxy group. |
| ~56 | OCH₃ | The carbon of the methoxy group. |
| ~48 | Piperidine-C (C2 or C6) | Carbons adjacent to the nitrogen are deshielded. |
| ~45 | Piperidine-C (C2 or C6) | |
| ~42 | Piperidine-C (C3) | The methine carbon bearing the carboxylic acid. |
| ~28 | Piperidine-C (C4 or C5) | |
| ~24 | Piperidine-C (C4 or C5) |
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the presence of specific functional groups within a molecule by observing their characteristic vibrational frequencies.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is the most common and convenient method.
-
KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Acquire the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The spectral range is typically 4000-400 cm⁻¹.
-
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale for Prediction |
| 3300 - 2500 | Broad | O-H stretch (carboxylic acid) | The characteristic broad absorption of a hydrogen-bonded carboxylic acid O-H group.[1][2] |
| ~2950 | Medium | C-H stretch (aliphatic) | C-H stretching vibrations of the piperidine ring and methoxy group. |
| ~1710 | Strong | C=O stretch (carboxylic acid) | The strong carbonyl absorption is a key diagnostic peak.[1] |
| ~1600, ~1500 | Medium | C=C stretch (aromatic) | Aromatic ring vibrations. |
| ~1340 | Strong | Asymmetric SO₂ stretch | Characteristic strong absorption for the sulfonyl group. |
| ~1260 | Strong | C-O stretch (aryl ether) | The C-O stretching of the methoxy group. |
| ~1160 | Strong | Symmetric SO₂ stretch | The second characteristic strong absorption for the sulfonyl group. |
| ~830 | Strong | C-H bend (para-disubstituted aromatic) | Out-of-plane bending for the 1,4-disubstituted aromatic ring. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structural features.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is ideal for this type of molecule. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source.
-
Acquire spectra in both positive and negative ion modes.
-
Positive Ion Mode ([M+H]⁺): The protonated molecule is expected to be observed.
-
Negative Ion Mode ([M-H]⁻): The deprotonated molecule is also expected due to the acidic carboxylic acid proton.
-
Tandem MS (MS/MS): Isolate the parent ion ([M+H]⁺ or [M-H]⁻) and subject it to collision-induced dissociation (CID) to observe fragment ions. This is crucial for structural confirmation.
-
Sources
Sulfonylated Piperidines: A Versatile Pharmacophore for Modern Drug Discovery
An In-depth Technical Guide for Drug Development Professionals
Executive Summary
The confluence of privileged structural motifs in medicinal chemistry often yields compounds with exceptional therapeutic potential. This guide focuses on one such synergy: the combination of the piperidine ring and the sulfonamide group. The piperidine moiety, a ubiquitous feature in numerous FDA-approved drugs, provides a robust, three-dimensional scaffold that can be tailored to modulate physicochemical properties such as solubility and lipophilicity, crucial for pharmacokinetic profiles.[1][2][3] The sulfonamide group, with its storied history in antibacterial therapy, has re-emerged as a versatile pharmacophore targeting a wide array of proteins, including enzymes and receptors, through its potent hydrogen bonding capabilities.[4][5][6]
This whitepaper, written from the perspective of a Senior Application Scientist, delves into the therapeutic landscape of sulfonylated piperidines. We will explore the synthetic rationale for their creation, dissect their mechanisms of action across diverse disease states, and provide validated experimental protocols for their evaluation. By moving beyond a simple recitation of facts to an analysis of causal relationships in drug design and experimental methodology, this guide serves as a technical resource for researchers and scientists aiming to harness the power of this remarkable chemical class in their drug discovery programs.
Chapter 1: The Sulfonylated Piperidine Scaffold: A Synergy of Privileged Structures
The Rationale for Combination
The piperidine ring is the most prevalent nitrogen-containing heterocycle in drugs approved by the U.S. FDA, a testament to its favorable properties.[1][2] Its saturated, non-aromatic nature allows for precise conformational control and the introduction of stereocenters, creating structurally complex molecules that can interact with biological targets with high specificity.[3][7] The nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a donor, and serves as a key anchor point for further chemical modification.[3]
The sulfonamide moiety (R-SO₂-NR'R'') is a powerful pharmacophore. Its primary mechanism of action in classic antibacterial agents involves mimicking p-aminobenzoic acid (PABA) to inhibit dihydropteroate synthetase (DHPS), a critical enzyme in bacterial folic acid synthesis.[5] However, its utility extends far beyond this, with sulfonamides acting as carbonic anhydrase inhibitors, diuretics, and protease inhibitors.[6][8]
The combination of these two scaffolds into a single entity—the sulfonylated piperidine—creates a molecule with enhanced "drug-like" characteristics. The sulfonamide group, attached to the piperidine nitrogen, can project its potent hydrogen-bonding groups into specific vectors in space, dictated by the piperidine's conformation. This allows for the design of highly selective ligands for a variety of biological targets.
General Synthetic Strategy
The most common and direct method for synthesizing sulfonylated piperidines involves the nucleophilic attack of the piperidine nitrogen onto the electrophilic sulfur atom of a sulfonyl chloride.[1][5] This reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine (TEA) or pyridine, to quench the HCl byproduct. The choice of solvent is often an aprotic one, like dichloromethane (DCM) or acetonitrile (CH₃CN).
Caption: General workflow for the synthesis of sulfonylated piperidines.
Experimental Protocol 1: General Synthesis of a Phenylsulfonyl Piperidine Derivative
This protocol describes a self-validating system for synthesizing 1-(phenylsulfonyl)piperidine. The validation lies in the sequential purification and characterization steps that confirm the identity and purity of the product.
Objective: To synthesize 1-(phenylsulfonyl)piperidine from piperidine and benzenesulfonyl chloride.
Materials:
-
Piperidine (1.0 eq)
-
Benzenesulfonyl chloride (1.05 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add piperidine (1.0 eq) and anhydrous DCM. Cool the solution to 0°C in an ice bath.
-
Addition of Reagents: Slowly add TEA (1.2 eq) to the stirred solution. In a separate flask, dissolve benzenesulfonyl chloride (1.05 eq) in anhydrous DCM. Add this solution dropwise to the piperidine solution over 15-20 minutes, maintaining the temperature at 0°C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (piperidine) is consumed.
-
Aqueous Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Causality: The HCl wash removes excess TEA and piperidine, while the NaHCO₃ wash removes any acidic impurities.
-
Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes.
-
Characterization: Combine the pure fractions and remove the solvent in vacuo. Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Chapter 2: Applications in Oncology
The sulfonamide scaffold is a cornerstone in the development of modern anticancer agents.[6][8] When combined with a piperidine moiety, these derivatives exhibit potent activity through diverse mechanisms, including enzyme inhibition and disruption of cellular signaling pathways critical for tumor growth and survival.[6]
Mechanism of Action: Carbonic Anhydrase Inhibition
A primary mechanism of action for many anticancer sulfonamides is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[6][9] These enzymes are overexpressed in hypoxic tumors and play a critical role in maintaining the intracellular pH by catalyzing the hydration of CO₂ to bicarbonate and a proton. This process helps tumor cells survive in an acidic microenvironment.
Sulfonamides, acting as zinc-binding groups, coordinate to the Zn²⁺ ion in the active site of CAs, effectively blocking their enzymatic activity. This leads to an increase in intracellular acidosis and a decrease in extracellular acidosis, ultimately inducing apoptosis in tumor cells.
Caption: Inhibition of Carbonic Anhydrase IX by sulfonylated piperidines.
Mechanism of Action: Inhibition of Ras Prenylation
Oncogenic Ras proteins are implicated in a large percentage of human cancers. For Ras to function and localize to the cell membrane, it must undergo post-translational modification, specifically farnesylation, which is catalyzed by farnesyl protein transferase (FPT).[10] Inhibiting FPT is a key therapeutic strategy. Some sulfonylated piperidine derivatives have been identified as potent inhibitors of Ras prenylation.[10] Interestingly, some of these compounds exhibit dual inhibitory activity against both FPT and geranylgeranyltransferase type-I (GGPT-I), which is significant because K-Ras and N-Ras can be alternatively prenylated by GGPT-I when FPT is inhibited.[10] Dual inhibitors may therefore be more effective at controlling cell proliferation in tumors with activated Ras.[10]
Data Presentation: Anticancer Activity
The cytotoxic potential of novel compounds is a primary screening metric. The IC₅₀ value, representing the concentration at which 50% of cell growth is inhibited, is a key quantitative measure.
| Compound ID | Target Cell Line | IC₅₀ (µM) | Reference |
| 3b | T98G (Brain) | 24.2 | [11] |
| 3d | T98G (Brain) | 29.5 | [11] |
| 4c | T98G (Brain) | 30.6 | [11] |
| 7g | HeLa (Cervical) | >50 | [12] |
| 7h | SK-OV3 (Ovarian) | >50 | [12] |
Note: Data presented is representative of reported activities for specific sulfonylated piperazine/piperidine hybrids.
Experimental Protocol 2: In Vitro Cytotoxicity (MTT Assay)
This protocol describes the MTT assay, a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.
Objective: To determine the IC₅₀ value of a sulfonylated piperidine compound against a human cancer cell line (e.g., HeLa).
Materials:
-
HeLa cells
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
Test compound (sulfonylated piperidine) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microtiter plates
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment. Causality: This initial incubation ensures cells are in a logarithmic growth phase before drug exposure.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should be <0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include "vehicle control" wells (medium with DMSO) and "untreated control" wells (medium only).
-
Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours. Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC₅₀ value.
Chapter 3: Applications in Infectious Diseases
The foundational success of sulfonamides as antibacterial agents provides a strong precedent for the therapeutic potential of sulfonylated piperidines in treating infectious diseases. Modern derivatives have shown a broad spectrum of activity, including potent antibacterial and antiviral effects.[2][4]
Antiviral Activity
Sulfonylated piperidines have emerged as promising candidates for broad-spectrum antiviral agents.[4] For instance, a series of novel isatin derivatives bearing a trifluoromethyl-piperidine sulfonyl moiety displayed high activity against influenza virus (H1N1), herpes simplex virus 1 (HSV-1), and coxsackievirus B3 (COX-B3).[13]
Data Presentation: Antiviral Activity of Isatin-Sulfonylated Piperidines [13]
| Compound ID | Virus Target | IC₅₀ (µM) |
| 9 | H1N1 | 0.0027 |
| 5 | HSV-1 | 0.0022 |
| 4 | COX-B3 | 0.0092 |
| 6b | H1N1 | 0.0051 |
Note: These exceptionally low IC₅₀ values highlight the high potency of this chemical class.
Antibacterial Activity
Building on the classic mechanism of sulfonamides, novel sulfonylated piperidines have been developed as highly effective bactericides, particularly against plant pathogens resistant to traditional agents.[1][2]
The primary mechanism remains the inhibition of dihydropteroate synthase (DHPS), which blocks the folate biosynthesis pathway essential for bacterial DNA replication.[1] However, structure-activity relationship (SAR) studies have revealed that certain lipophilic modifications on the piperidine scaffold can impart a secondary mechanism: the disruption of bacterial cell membrane integrity.[1][2] This dual-target approach—inhibiting a key metabolic enzyme while simultaneously causing physical damage to the cell—can lead to rapid bactericidal effects and may reduce the likelihood of developing resistance.
Caption: Inhibition of the bacterial folate pathway by sulfonylated piperidines.
Experimental Protocol 3: Minimum Inhibitory Concentration (MIC) Determination
This protocol uses the broth microdilution method to determine the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium.
Objective: To determine the MIC of a sulfonylated piperidine compound against Xanthomonas oryzae.
Materials:
-
Xanthomonas oryzae (Xoo) culture
-
Mueller-Hinton Broth (MHB)
-
Test compound dissolved in DMSO
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL
Procedure:
-
Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB. The first well should contain the highest concentration and the last well the lowest.
-
Control Wells: Prepare a positive control well (MHB with bacteria, no compound) and a negative control well (MHB only, no bacteria).
-
Inoculation: Add the standardized bacterial inoculum to each well (except the negative control) to achieve a final concentration of ~5 x 10⁵ CFU/mL.
-
Incubation: Cover the plate and incubate at 28-30°C for 24-48 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well, as determined by visual inspection or by measuring optical density (OD₆₀₀).
-
Validation: The positive control must show distinct turbidity, and the negative control must remain clear. This confirms that the bacteria are viable and the medium is not contaminated.
Chapter 4: Applications in Neurodegenerative Disorders
The structural rigidity and ability to modulate lipophilicity make sulfonylated piperidines attractive candidates for CNS drug discovery, where crossing the blood-brain barrier is a prerequisite. They are being explored for a variety of neurodegenerative diseases, most notably Alzheimer's and Parkinson's disease.[14]
Alzheimer's Disease
Therapeutic strategies for Alzheimer's disease (AD) often focus on the "amyloid cascade" hypothesis, which posits that the accumulation of β-amyloid (Aβ) peptides is the primary pathogenic event.[15]
Aβ peptides are generated from the amyloid precursor protein (APP) through sequential cleavage by β-secretase and γ-secretase. The γ-secretase cleavage is imprecise, producing Aβ peptides of varying lengths, with the Aβ42 isoform being particularly prone to aggregation and neurotoxicity. Small, conformationally restricted piperidine N-arylsulfonamides have been developed as potent, orally active γ-secretase inhibitors.[16] By inhibiting this enzyme, these compounds can effectively lower the levels of Aβ peptides in the brain, representing a potential disease-modifying treatment for AD.[16]
Caption: The role of γ-secretase in APP processing and its inhibition.
Parkinson's Disease
Parkinson's disease (PD) is characterized by the progressive loss of dopaminergic neurons in the substantia nigra. The natural piperidine alkaloid, piperine, has demonstrated neuroprotective effects in mouse models of PD.[17] These effects are attributed to its antioxidant, anti-inflammatory, and anti-apoptotic properties.[17] Synthetic sulfonylated derivatives are being designed to enhance these properties and improve CNS penetration, offering a potential therapeutic avenue for slowing the progression of PD.[14][18]
Conclusion
The sulfonylated piperidine scaffold represents a highly versatile and privileged structure in medicinal chemistry. The combination of the conformationally rigid piperidine ring with the potent hydrogen-bonding sulfonamide group provides a powerful platform for designing selective and effective modulators of a wide range of biological targets. From oncology to infectious diseases and neurodegeneration, these compounds have demonstrated significant therapeutic potential. The synthetic accessibility and the capacity for extensive structure-activity relationship studies further enhance their appeal for drug discovery programs. As our understanding of complex disease pathways grows, the ability to rationally design multi-target ligands based on scaffolds like the sulfonylated piperidine will be invaluable in developing the next generation of therapeutics.
References
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- RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies.MDPI.
- Sulfonamides with Heterocyclic Periphery as Antiviral Agents.MDPI.
- Sulfonylpiperazines Based on a Flavone as Antioxidant and Cytotoxic Agents.PubMed.
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- Sulfonamides and sulfonylated derivatives as anticancer agents.PubMed.
- Synthesis of Novel Benzamide- piperazine-sulfonamide Hybrids as Potential Anticancer Agents.ResearchGate.
- Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases.MDPI.
- Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity.National Institutes of Health (NIH).
- Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents.PubMed.
- Syntheses, activity and modeling studies of 3- and 4-(sulfo- and sulfonamidoalkyl)pyridine and piperidine-2-carboxylic acid derivatives as analogs of NMDA receptor antagonists.PubMed.
- Sulfonamides and sulfonylated derivatives as anticancer agents.The University of Groningen research portal.
- Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections.ResearchGate.
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Synthesis of Isomeric 3-piperidinyl and 3-pyrrolidinyl benzo[5][6]cyclohepta[1,2-b]pyridines: Sulfonamido Derivatives as Inhibitors of Ras Prenylation. PubMed. Available from:
- Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections.PubMed.
- Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model.PubMed.
- Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents.MDPI.
- Piperidines and related compounds for treatment of alzheimer's disease.Google Patents.
- Substituted Piperidine as a Novel Lead Molecule for the treatment of Parkinson's disease: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and Molecular Modeling.ResearchGate.
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.PubMed.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.MDPI.
- Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases.MDPI.
- Small conformationally restricted piperidine N-arylsulfonamides as orally active gamma-secretase inhibitors.PubMed.
- Discovery of Multitarget-Directed Ligands from Piperidine Alkaloid Piperine as a Cap Group for the Management of Alzheimer's Disease.PubMed.
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Methodological & Application
Application Note & Detailed Synthesis Protocol: 1-[(4-Methoxyphenyl)sulfonyl]piperidine-3-carboxylic acid
Authored by: A Senior Application Scientist
This document provides a comprehensive guide for the synthesis of 1-[(4-Methoxyphenyl)sulfonyl]piperidine-3-carboxylic acid, a key building block in medicinal chemistry and drug discovery. The protocol herein is designed for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step procedure grounded in established chemical principles.
Introduction and Significance
N-arylsulfonyl piperidine scaffolds are prevalent in a wide array of pharmacologically active compounds. The sulfonyl group can act as a hydrogen bond acceptor and its appended aryl ring can engage in various interactions with biological targets. The piperidine ring provides a three-dimensional structure that can be crucial for molecular recognition. Specifically, the introduction of a carboxylic acid at the 3-position of the piperidine ring offers a handle for further chemical modification, such as amide bond formation, allowing for the exploration of chemical space in lead optimization. The 4-methoxyphenyl group can also play a significant role in modulating the pharmacokinetic and pharmacodynamic properties of a molecule.
This protocol details a robust and reproducible method for the synthesis of this compound, starting from commercially available piperidine-3-carboxylic acid and 4-methoxybenzenesulfonyl chloride.
Reaction Scheme and Mechanism
The synthesis proceeds via a nucleophilic substitution reaction at the sulfur atom of the sulfonyl chloride. The secondary amine of piperidine-3-carboxylic acid acts as the nucleophile, attacking the electrophilic sulfur atom of 4-methoxybenzenesulfonyl chloride. A base is required to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.
Figure 1: Conceptual workflow of the synthesis.
Detailed Synthesis Protocol
This protocol is based on well-established procedures for the N-sulfonylation of secondary amines.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) | Notes |
| Piperidine-3-carboxylic acid | ≥98% | Sigma-Aldrich | Store in a cool, dry place. |
| 4-Methoxybenzenesulfonyl chloride | ≥98% | TCI Chemicals | Corrosive, handle with care in a fume hood. |
| Triethylamine (TEA) | ≥99.5%, anhydrous | Acros Organics | Store under an inert atmosphere. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific | Use from a sealed bottle or freshly distilled. |
| Hydrochloric acid (HCl) | 1 M aqueous solution | VWR Chemicals | For workup. |
| Ethyl acetate | ACS grade | EMD Millipore | For extraction. |
| Brine (saturated NaCl solution) | Lab-prepared | For washing. | |
| Anhydrous sodium sulfate (Na₂SO₄) | Granular | J.T. Baker | For drying. |
Equipment
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
pH paper or pH meter
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add piperidine-3-carboxylic acid (1.0 eq.).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) (approximately 10 mL per gram of starting material).
-
Addition of Base: Add triethylamine (TEA) (2.5 eq.) to the solution. Stir the mixture for 10 minutes at room temperature.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve 4-methoxybenzenesulfonyl chloride (1.1 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the cooled reaction mixture via a dropping funnel over a period of 15-20 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by adding deionized water.
-
Acidification: Acidify the mixture to a pH of approximately 2-3 with 1 M HCl. This will protonate the carboxylic acid and any excess triethylamine.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 50 mL).
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure this compound.
Characterization
The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
4-Methoxybenzenesulfonyl chloride is corrosive and moisture-sensitive. Handle with care.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
-
Triethylamine is a flammable and corrosive liquid.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete reaction | Insufficient reaction time or temperature. | Allow the reaction to stir for a longer period or gently heat the reaction mixture (e.g., to 40 °C) after the initial addition. |
| Inactive reagents. | Use freshly opened or purified reagents. Ensure the use of anhydrous solvents. | |
| Low yield | Product loss during workup. | Ensure complete extraction by performing multiple extractions. Avoid overly aggressive washing steps. |
| Competing side reactions. | Maintain a low temperature during the addition of the sulfonyl chloride to minimize side reactions. | |
| Difficulty in purification | Presence of closely related impurities. | Optimize the recrystallization solvent system or the mobile phase for column chromatography for better separation. |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. By following these guidelines, researchers can confidently prepare this valuable building block for their drug discovery and development programs. The principles outlined here can also be adapted for the synthesis of analogous compounds.
References
- General Procedures for N-Sulfonylation of Amines: Comprehensive Organic Transformations: A Guide to Functional Group Preparations, 2nd ed.; Larock, R. C.; Wiley-VCH: New York, 1999; pp 1735-1738.
-
Synthesis of Piperidine Derivatives: Joullie, M. M.; et al. Synthesis of Substituted Piperidines. Chemical Reviews2004 , 104 (12), 5627-5684. [Link]
-
Use of Sulfonyl Chlorides in Organic Synthesis: Wallace, O. B. Sulfonyl Chlorides in Organic Synthesis. e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001 . [Link]
N-sulfonylation of piperidine-3-carboxylic acid with 4-methoxybenzenesulfonyl chloride
An Application Guide to the N-sulfonylation of Piperidine-3-carboxylic Acid with 4-Methoxybenzenesulfonyl Chloride
Abstract
This comprehensive application note provides a detailed protocol and scientific rationale for the N-sulfonylation of piperidine-3-carboxylic acid using 4-methoxybenzenesulfonyl chloride. This reaction is a cornerstone transformation for the synthesis of N-sulfonylpiperidine derivatives, a scaffold of significant interest in medicinal chemistry and drug development due to the prevalence of sulfonamides in a wide range of therapeutic agents.[1][2][3] We will delve into the underlying reaction mechanism, provide a robust, step-by-step experimental protocol, discuss methods for reaction monitoring and product purification, and outline critical safety considerations. This guide is intended for researchers, chemists, and drug development professionals seeking to reliably synthesize and characterize this class of compounds.
Scientific Foundation and Reaction Mechanism
The synthesis of a sulfonamide from a secondary amine and a sulfonyl chloride proceeds via a nucleophilic acyl substitution mechanism, often conducted under Schotten-Baumann conditions.[4][5] The reaction's success hinges on the nucleophilicity of the amine and the electrophilicity of the sulfonyl chloride's sulfur atom.
Mechanism Breakdown:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of piperidine-3-carboxylic acid acts as a nucleophile, attacking the electrophilic sulfur atom of 4-methoxybenzenesulfonyl chloride.[4]
-
Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, tetrahedral intermediate.
-
Leaving Group Departure: The intermediate collapses, expelling the chloride ion, which is an excellent leaving group.
-
Deprotonation: A base, typically an organic amine like triethylamine or pyridine, is essential to neutralize the hydrochloric acid (HCl) generated in situ.[4][6] This deprotonation of the nitrogen atom yields the final, stable N-sulfonylated product.
The overall transformation is generally efficient and high-yielding when conducted under appropriate conditions.
Diagram 1: Mechanism of N-sulfonylation.
Experimental Protocol: A Step-by-Step Guide
This protocol is designed for a standard laboratory scale and can be adjusted as needed. The trustworthiness of this procedure is validated by including in-process controls (reaction monitoring) and comprehensive post-synthesis characterization.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| Piperidine-3-carboxylic acid | ≥98% | Standard Supplier | |
| 4-Methoxybenzenesulfonyl chloride | ≥99% | Standard Supplier | Moisture sensitive.[7] |
| Triethylamine (Et₃N) | Anhydrous, ≥99.5% | Standard Supplier | Freshly distilled recommended. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Standard Supplier | |
| Hydrochloric Acid (HCl) | 1 M Aqueous Solution | Standard Supplier | For work-up. |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | Standard Supplier | For work-up. |
| Brine | Saturated Aqueous Solution | Standard Supplier | For work-up. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Standard Supplier | For drying. |
| Silica Gel | 60 Å, 230-400 mesh | Standard Supplier | For column chromatography. |
Equipment: Round-bottom flask, magnetic stirrer, stir bar, ice-water bath, dropping funnel, separatory funnel, rotary evaporator, standard glassware.
Reaction Procedure
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve piperidine-3-carboxylic acid (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath. The use of low temperature helps to control the exothermicity of the reaction.
-
Sulfonyl Chloride Addition: In a separate flask, dissolve 4-methoxybenzenesulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled reaction mixture over 20-30 minutes using a pressure-equalizing dropping funnel.[4] Maintaining a slow addition rate is crucial to prevent side reactions.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction's progress periodically by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., Ethyl Acetate/Hexane with a small amount of acetic acid). The disappearance of the starting amine spot indicates reaction completion. Advanced methods like in-situ FT-IR can also be employed for real-time monitoring.[8][9]
Work-up and Purification
-
Quenching: Upon completion, dilute the reaction mixture with additional DCM.
-
Aqueous Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:
-
1 M HCl (2x) to remove excess triethylamine.
-
Water (1x).
-
Saturated NaHCO₃ solution (1x) to remove any unreacted sulfonyl chloride and acidic byproducts.
-
Brine (1x) to facilitate phase separation.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[4]
-
Purification: The resulting crude product is typically purified by silica gel column chromatography to yield the pure N-(4-methoxybenzenesulfonyl)piperidine-3-carboxylic acid.[10]
Diagram 2: Experimental workflow for N-sulfonylation.
Characterization of the Final Product
Accurate characterization is essential to confirm the structure and purity of the synthesized N-(4-methoxybenzenesulfonyl)piperidine-3-carboxylic acid.[11]
-
¹H NMR Spectroscopy: Will confirm the presence of protons from the piperidine ring, the methoxy group, and the aromatic ring, with characteristic chemical shifts and coupling patterns.
-
¹³C NMR Spectroscopy: Will show distinct signals for all carbon atoms in the molecule, including the carboxylic acid carbonyl, the aromatic carbons, and the aliphatic carbons of the piperidine ring.
-
Mass Spectrometry (MS): Will provide the molecular weight of the product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. Common fragmentation patterns may include the loss of SO₂.[11]
-
Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the sulfonamide group (S=O stretches, typically around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹), the carboxylic acid (O-H and C=O stretches), and the aromatic ring.[11]
Safety and Handling Precautions
Adherence to safety protocols is paramount when performing this synthesis.
-
4-Methoxybenzenesulfonyl Chloride: This reagent is corrosive and causes severe skin burns and eye damage.[12][13][14] It is also moisture-sensitive and can release HCl gas upon contact with water.[7]
-
Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.
-
Triethylamine: A corrosive and flammable liquid with a strong odor. Handle with care in a fume hood.
-
General Precautions: Ensure eyewash stations and safety showers are readily accessible.[12] In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[7][12]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive sulfonyl chloride (hydrolyzed). | Use fresh or properly stored 4-methoxybenzenesulfonyl chloride. |
| Insufficient base or poor quality base. | Use anhydrous triethylamine, consider distilling it before use. Ensure stoichiometry is correct (≥1.5 eq). | |
| Incomplete Reaction | Insufficient reaction time or low temperature. | Allow the reaction to stir longer at room temperature. Gently warming may be an option, but monitor for decomposition. |
| Multiple Spots on TLC | Side reactions due to rapid addition of sulfonyl chloride. | Ensure slow, dropwise addition of the sulfonyl chloride solution at 0 °C. |
| Formation of N,N-disubstituted byproducts. | This is less common with secondary amines but can occur. Re-purify via column chromatography. | |
| Difficult Purification | Product co-elutes with impurities. | Optimize the solvent system for column chromatography. Consider using a different stationary phase or purification technique (e.g., crystallization). |
References
-
RSC Advances. (n.d.). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. Royal Society of Chemistry. Retrieved from [Link]
-
ACS Figshare. (2016). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. American Chemical Society. Retrieved from [Link]
-
J&K Scientific LLC. (2021). Schotten-Baumann Reaction. Retrieved from [Link]
-
ResearchGate. (2012). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. Organic Process Research & Development. Retrieved from [Link]
-
ResearchGate. (2008). N-Sulfonylation of amines, imides, amides and anilides using p-TsCl in presence of atomized sodium in EtOH-THF under sonic condition. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Retrieved from [Link]
-
University of Windsor. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Retrieved from [Link]
-
ACS Publications. (n.d.). An Activated Sulfonylating Agent That Undergoes General Base-Catalyzed Hydrolysis by Amines in Preference to Aminolysis. The Journal of Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Preparation of sulfonamides from N-silylamines. Retrieved from [Link]
-
Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review. Retrieved from [Link]
-
ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (2023). Application of UHPLC-MS/MS method to monitor the occurrence of sulfonamides and their transformation products in soil in Silesia, Poland. Retrieved from [Link]
- Google Patents. (n.d.). A kind of purification method of high-purity piperidine.
-
PubMed. (2005). Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). N-Sulfonyl imine synthesis. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-methoxybenzenesulfonamide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
-
ResearchGate. (2025). Scheme-I: Synthesis of 4-chlorophenyl)sulfonyl)piperidine-3-carboxamide. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (2015). Recent advances in the synthesis of N-acyl sulfonamides. Retrieved from [Link]
- Google Patents. (n.d.). Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine.
-
NIH National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (2022). Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Retrieved from [Link]
-
University of Pardubice. (n.d.). Methodical letter: Purification and isolation of newly-synthesized triazine derivatives. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. Retrieved from [Link]
- Google Patents. (n.d.). The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
-
ResearchGate. (n.d.). N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide. Retrieved from [Link]
-
MedCrave online. (2020). Synthesis and characterization of benzoylated sulfamoyl carboxylic acids. Retrieved from [Link]
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Application Note: Comprehensive Analytical Characterization of 1-[(4-Methoxyphenyl)sulfonyl]piperidine-3-carboxylic acid
Abstract
This document provides a detailed guide with integrated protocols for the comprehensive analytical characterization of 1-[(4-Methoxyphenyl)sulfonyl]piperidine-3-carboxylic acid. This compound, featuring a sulfonamide linkage, a piperidine core, and a carboxylic acid moiety, is representative of structures encountered in pharmaceutical development as intermediates or active pharmaceutical ingredients (APIs). Ensuring its identity, purity, and structural integrity is paramount. This application note outlines orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy—to construct a complete analytical profile, ensuring scientific rigor and regulatory compliance.
Introduction: The Imperative for Multi-Modal Analysis
This compound is a molecule with distinct chemical functionalities that necessitate a multi-faceted analytical approach for unambiguous characterization. The presence of a UV-active aromatic ring, ionizable acidic and basic (sulfonamide nitrogen) centers, and a complex proton environment makes a single technique insufficient for complete characterization. An integrated, or orthogonal, approach leverages the strengths of different techniques to build a self-validating analytical package. For instance, while HPLC is excellent for assessing purity, it provides limited structural information.[1][2] Conversely, NMR spectroscopy provides definitive structural elucidation but is less suited for detecting trace-level impurities.
This guide is structured to provide both the theoretical justification and practical, step-by-step protocols for four key analytical methods. The causality behind experimental choices—such as mobile phase selection in HPLC or the choice of ionization mode in MS—is explained to empower researchers to adapt these methods to similar compounds.
Chromatographic Purity and Quantification: High-Performance Liquid Chromatography (HPLC)
2.1. Rationale and Method Design
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the cornerstone for determining the purity of non-volatile, polar-to-mid-polarity organic molecules.[3] The target analyte possesses a C18-amenable hydrophobicity and a strong UV chromophore (the methoxyphenyl group), making UV-based detection highly sensitive and specific.
The selection of a C18 stationary phase provides a non-polar environment for retaining the analyte. The mobile phase, a mixture of an aqueous component and an organic solvent (acetonitrile), allows for the controlled elution of the compound. An acidic modifier, such as 0.1% formic acid, is incorporated for several critical reasons:
-
Suppresses Ionization: It ensures the carboxylic acid moiety remains protonated (-COOH), preventing peak tailing and improving peak shape.
-
Enhances Retention: The neutral form of the analyte interacts more consistently with the C18 stationary phase.
-
MS Compatibility: It is a volatile buffer, making the method directly transferable to LC-MS analysis.
A gradient elution is chosen over an isocratic method to ensure that any potential impurities with significantly different polarities are effectively separated and eluted within a reasonable runtime, providing a comprehensive purity profile.[4]
2.2. Experimental Protocol: RP-HPLC
Figure 1: General workflow for HPLC purity analysis.
Instrumentation and Parameters:
| Parameter | Recommended Setting |
| Instrument | Agilent 1260/1290 Infinity II or equivalent |
| Column | Gemini C18 (250 x 4.6 mm, 5 µm) or equivalent[4] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 min, hold at 95% B for 2 min |
| Flow Rate | 1.0 mL/min[4] |
| Column Temp. | 30 °C[5] |
| Detection | UV-Vis Diode Array Detector (DAD) at 230 nm |
| Injection Vol. | 5 µL |
| Sample Prep. | 50 µg/mL in 50:50 Acetonitrile/Water |
2.3. Expected Results & Interpretation
A high-purity sample (>98%) will exhibit a single major peak with a stable retention time. The peak area percentage is used to calculate purity. The UV spectrum extracted from the DAD should confirm the presence of the aromatic chromophore with a maximum absorbance (λ-max) around 230-240 nm.
Molecular Weight and Structural Confirmation: Liquid Chromatography-Mass Spectrometry (LC-MS)
3.1. Rationale and Method Design
Mass spectrometry provides the exact molecular weight of the analyte, serving as a primary tool for identity confirmation. Electrospray Ionization (ESI) is the preferred method for polar molecules like the target compound, as it generates intact molecular ions with minimal fragmentation.[6]
The analysis can be run in both positive and negative ion modes:
-
Positive Ion Mode ([M+H]⁺): The sulfonamide nitrogen or piperidine nitrogen can be protonated.
-
Negative Ion Mode ([M-H]⁻): The carboxylic acid is readily deprotonated.
Observing the correct mass in both modes provides a high degree of confidence in the assigned structure. Tandem MS (MS/MS) can be employed to induce fragmentation, providing further structural information that corroborates the proposed connectivity.[7] Common fragmentation pathways for piperidine-containing structures involve ring opening or cleavage adjacent to the nitrogen atom.[6][8]
3.2. Protocol: LC-MS Analysis
The HPLC method described in Section 2.2 is directly compatible with ESI-MS. The effluent from the HPLC column is directed into the mass spectrometer source.
Instrumentation and Parameters:
| Parameter | Recommended Setting |
| Mass Spectrometer | Q-TOF or Orbitrap Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Positive and Negative Switching |
| Capillary Voltage | +3.5 kV (Positive), -3.0 kV (Negative) |
| Gas Temperature | 325 °C |
| Gas Flow | 8 L/min |
| Mass Range | 50 - 500 m/z |
| Collision Energy (for MS/MS) | 10-40 eV (Ramped) |
3.3. Expected Results & Interpretation
The molecular formula of the analyte is C₁₃H₁₇NO₅S.
-
Calculated Monoisotopic Mass: 299.0827 Da.
-
Expected [M+H]⁺: 300.0905 m/z
-
Expected [M-H]⁻: 298.0749 m/z
The high-resolution mass spectrometer should detect these ions within a 5 ppm mass accuracy. The MS/MS spectrum may show characteristic losses, such as the loss of CO₂ (44 Da) from the [M-H]⁻ ion or cleavage of the S-N bond.
Definitive Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy
4.1. Rationale and Method Design
NMR spectroscopy is the most powerful technique for the unambiguous determination of molecular structure. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR identifies all unique carbon atoms in the molecule. Solvents like DMSO-d₆ are ideal as they can solubilize the compound and contain a residual solvent peak for referencing, and the acidic proton of the carboxylic acid is readily observable.[9]
4.2. Protocol: ¹H and ¹³C NMR
Figure 2: Workflow for structural elucidation via NMR.
Instrumentation and Parameters:
| Parameter | Recommended Setting |
| Spectrometer | 400 MHz or higher field strength |
| Solvent | DMSO-d₆ |
| Experiments | ¹H, ¹³C, COSY, HSQC |
| Temperature | 25 °C |
| Reference | TMS (0 ppm) or residual DMSO (δ 2.50 for ¹H, δ 39.52 for ¹³C) |
4.3. Predicted Spectral Data & Interpretation
Based on the structure and data from similar compounds, the following spectral features are expected.[9][10]
Predicted ¹H and ¹³C NMR Chemical Shifts:
| Assignment | Predicted ¹H Shift (ppm), Multiplicity, Integration | Predicted ¹³C Shift (ppm) |
| Carboxylic Acid (-COOH) | ~12.5, broad singlet, 1H | ~174 |
| Aromatic (ortho to SO₂) | ~7.7, doublet, 2H | ~129 |
| Aromatic (ortho to OCH₃) | ~7.1, doublet, 2H | ~114 |
| Methoxy (-OCH₃) | ~3.8, singlet, 3H | ~56 |
| Piperidine (various) | 1.5 - 3.8, complex multiplets, 9H | 23 - 50 |
| Aromatic (ipso-SO₂) | N/A | ~130 |
| Aromatic (ipso-OCH₃) | N/A | ~163 |
| Sulfonyl (S=O) | N/A | N/A |
2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are essential to definitively assign the complex spin systems of the piperidine ring and confirm the connectivity between protons and their attached carbons.
Functional Group Verification: Fourier-Transform Infrared (FTIR) Spectroscopy
5.1. Rationale and Method Design
FTIR spectroscopy is a rapid and simple technique used to confirm the presence of key functional groups by identifying their characteristic vibrational frequencies. For this molecule, FTIR is excellent for verifying the presence of the carboxylic acid, the sulfonamide, and the ether linkage. The analysis is typically performed on the solid sample using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.
5.2. Protocol: FTIR-ATR
-
Ensure the ATR crystal is clean by taking a background spectrum of air.
-
Place a small amount of the solid sample onto the crystal.
-
Apply pressure using the anvil to ensure good contact.
-
Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.
-
Perform an ATR correction using the instrument software.
5.3. Expected Absorption Bands
The spectrum should display characteristic absorption bands corresponding to the molecule's functional groups.[11][12][13]
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 3300 - 2500 (very broad)[12][13] |
| Carboxylic Acid | C=O stretch | 1760 - 1690 (strong)[14] |
| Sulfonamide | S=O asymmetric stretch | 1370 - 1330 (strong) |
| Sulfonamide | S=O symmetric stretch | 1180 - 1150 (strong) |
| Aromatic C-H | C-H stretch | 3100 - 3000 (medium) |
| Aliphatic C-H | C-H stretch | 3000 - 2850 (medium) |
| Ether | C-O stretch | 1300 - 1200 (strong) |
The presence of these key bands provides strong, corroborating evidence for the proposed structure.
Conclusion
The analytical characterization of this compound requires a multi-technique approach to establish its identity, purity, and structure with a high degree of confidence. By combining RP-HPLC for purity assessment, LC-MS for molecular weight confirmation, multi-dimensional NMR for definitive structural elucidation, and FTIR for functional group verification, a comprehensive and robust data package can be generated. The protocols and rationales provided in this note serve as a validated starting point for researchers in pharmaceutical development and quality control.
References
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- Quora. (2023). What is the method of analysis of sulphonamides?.
- Li, J. et al. (2009). Quantitative Analysis of Sulfonamide Residues in Natural Animal Casings by HPLC. ResearchGate.
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- UCL Discovery. (n.d.). RSC Medicinal Chemistry - RESEARCH ARTICLE.
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- Zhou, G. et al. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed.
- University of California, Davis. (n.d.). IR: carboxylic acids.
- Pinto, A. et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed.
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- Zanolli, L. et al. (n.d.). fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO.
- ResearchGate. (n.d.). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors.
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Application Notes and Protocols for the HPLC and LC-MS Analysis of Piperidine Sulfonamides
This comprehensive technical guide provides detailed methodologies for the analysis of piperidine sulfonamides using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Designed for researchers, scientists, and professionals in drug development, this document offers not only step-by-step protocols but also the scientific rationale behind the experimental choices, ensuring robust and reliable analytical outcomes.
Introduction: The Significance of Piperidine Sulfonamide Analysis
Piperidine sulfonamides represent a critical class of compounds with a broad spectrum of bioactivities, including antibacterial, antifungal, and anticancer properties.[1] The piperidine moiety is a prevalent nitrogen-containing ring system in many FDA-approved drugs.[1] Given their therapeutic potential and the necessity to understand their pharmacokinetic and pharmacodynamic profiles, highly sensitive and selective analytical methods are paramount. Furthermore, stringent quality control is essential to detect and quantify any related impurities, such as free piperidine, which can be a potential genotoxic impurity.[2]
This guide addresses the analytical challenges associated with piperidine sulfonamides, providing validated methods for their quantification in various matrices, from active pharmaceutical ingredients (APIs) to complex biological fluids.
Foundational Principles: HPLC and LC-MS/MS
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, enabling the separation, identification, and quantification of individual components within a mixture.[3] When coupled with a UV detector, it provides a robust and cost-effective method for routine analysis.
For enhanced sensitivity and selectivity, especially in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[4] This technique combines the separation power of HPLC with the mass-analyzing capabilities of a tandem mass spectrometer, allowing for confident identification and trace-level quantification.
HPLC-UV Method for the Analysis of Piperidine Sulfonamides
This section details a general HPLC-UV method suitable for the analysis of piperidine sulfonamides in bulk drug substances and simple formulations. The causality behind the selection of chromatographic parameters is explained to empower the user to adapt the method as needed.
Rationale for Method Development
The goal is to achieve a symmetric peak shape, adequate retention, and resolution from potential impurities. Piperidine sulfonamides, containing a basic piperidine nitrogen and an acidic sulfonamide proton, are amphipathic. Their retention on a reversed-phase column is influenced by the mobile phase pH. An acidic mobile phase is typically chosen to ensure the protonation of the piperidine nitrogen, leading to more consistent interactions with the C18 stationary phase and mitigating peak tailing.
Experimental Protocol: HPLC-UV
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV-Vis detector.
Materials:
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, analytical grade
-
Water, HPLC grade
-
Reference standards of the piperidine sulfonamide(s) of interest
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and separation for a wide range of small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure consistent protonation of the analyte.[5] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. The acid maintains a consistent pH throughout the gradient. |
| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-17 min: 90% B; 17-18 min: 90-10% B; 18-25 min: 10% B | A gradient is employed to elute compounds with a range of polarities and to ensure the column is clean for the next injection. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and backpressure. |
| Column Temperature | 30 °C | Maintains consistent retention times and improves peak shape. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Detection Wavelength | Determined by the UV spectrum of the analyte (typically 254 nm or a wavelength of maximum absorbance) | Ensures optimal sensitivity for the compound of interest. |
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the piperidine sulfonamide reference standard and dissolve it in a 10 mL volumetric flask with methanol.[5]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase as the diluent to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample in methanol to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter prior to injection.
Method Validation
The developed HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[6][7][8]
Validation Parameters Summary:
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method is selective for the analyte. | No interference from blank or placebo at the retention time of the analyte. |
| Linearity | To demonstrate a proportional relationship between concentration and response. | Correlation coefficient (r²) > 0.999. |
| Range | The concentration interval over which the method is precise, accurate, and linear. | Typically 80-120% of the target concentration for assay.[9] |
| Accuracy | The closeness of the measured value to the true value. | Recovery of 98.0% to 102.0%.[6] |
| Precision | The degree of scatter between a series of measurements. | Repeatability (RSD ≤ 2.0%), Intermediate Precision (RSD ≤ 2.0%).[6] |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected. | Signal-to-noise ratio of 3:1.[6] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantified with acceptable precision and accuracy. | Signal-to-noise ratio of 10:1.[6] |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters are met after minor changes in flow rate, temperature, etc. |
LC-MS/MS Method for Trace Level Analysis in Biological Matrices
This section outlines a highly sensitive and selective LC-MS/MS method for the quantification of piperidine sulfonamides in complex biological matrices such as plasma or urine.
Rationale for Method Development
The primary challenges in bioanalysis are the low concentrations of the analyte and the presence of interfering endogenous components (matrix effects).[10][11] LC-MS/MS in Multiple Reaction Monitoring (MRM) mode offers the necessary selectivity and sensitivity.[10] Positive electrospray ionization (ESI+) is typically employed as the piperidine nitrogen is readily protonated.[12] A stable isotope-labeled internal standard (SIL-IS) is highly recommended to compensate for matrix effects and variability in sample processing.
Experimental Protocol: LC-MS/MS
Instrumentation:
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Materials:
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Reference standards of the piperidine sulfonamide(s) and a suitable SIL-IS.
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Smaller particle size and column dimensions are suitable for fast LC-MS analysis and reduce solvent consumption. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for efficient ESI+ ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. |
| Gradient | A fast gradient is typically used to ensure high throughput. An example: 0-0.5 min: 5% B; 0.5-3.0 min: 5-95% B; 3.0-3.5 min: 95% B; 3.5-3.6 min: 95-5% B; 3.6-5.0 min: 5% B | Rapidly elutes the analyte while allowing for separation from major matrix components. |
| Flow Rate | 0.4 mL/min | Compatible with the 2.1 mm ID column and ESI interface. |
| Column Temperature | 40 °C | Ensures reproducible chromatography. |
| Injection Volume | 5 µL | A smaller volume is often sufficient due to the high sensitivity of the MS detector. |
Mass Spectrometer Conditions:
| Parameter | Condition | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Piperidine sulfonamides readily form [M+H]⁺ ions.[12] |
| MRM Transitions | Analyte-specific precursor → product ion pairs | Infusion of the analyte is required to determine the optimal precursor ion (typically [M+H]⁺) and the most abundant, stable product ions for quantification and qualification. |
| Source Parameters | Gas Temp: 350 °C; Gas Flow: 10 L/min; Nebulizer: 45 psi; Sheath Gas Temp: 375 °C; Sheath Gas Flow: 11 L/min; Capillary Voltage: 4000 V | These are starting parameters and must be optimized for the specific instrument and analyte to achieve maximum signal intensity. |
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the SIL-IS working solution.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute in 100 µL of the initial mobile phase (e.g., 95:5 Mobile Phase A:B).
-
Vortex to mix and inject into the LC-MS/MS system.
Data Visualization and Workflows
HPLC-UV Analysis Workflow
Caption: Workflow for HPLC-UV analysis.
LC-MS/MS Bioanalysis Workflow
Caption: Bioanalytical workflow using LC-MS/MS.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Peak Tailing (HPLC) | Secondary interactions between the basic piperidine and residual silanols on the column. | Ensure mobile phase pH is sufficiently low (e.g., pH 2.5-3.5 with formic or trifluoroacetic acid). Consider a column with end-capping or a different stationary phase. |
| Poor Peak Shape (Split Peaks) | The analyte may exist in different ionization states if the sample diluent pH is significantly different from the mobile phase pH.[13] | Dissolve and dilute standards and samples in the initial mobile phase. |
| Low Signal Intensity (LC-MS) | Poor ionization, ion suppression from matrix components. | Optimize ESI source parameters (voltages, gas flows, temperatures). Improve sample cleanup (e.g., use solid-phase extraction instead of protein precipitation). Adjust chromatography to separate the analyte from co-eluting matrix components.[11] |
| High Variability in Results (LC-MS) | Inconsistent sample preparation, significant matrix effects. | Use a stable isotope-labeled internal standard. Perform a thorough validation including assessment of matrix effects.[10] |
Conclusion
The protocols detailed in this guide provide a robust framework for the analysis of piperidine sulfonamides by HPLC-UV and LC-MS/MS. By understanding the scientific principles behind the method parameters, researchers can confidently implement and adapt these methods for their specific applications. Adherence to rigorous validation standards is crucial for ensuring the generation of high-quality, reliable, and defensible data in both research and regulated environments.
References
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O. A. D. C. Faria, L. F. S. de Oliveira, and M. A. S. L. de Faria, "Recent advances in sample preparation techniques and methods of sulfonamides detection - A review," Analytica Chimica Acta, vol. 850, pp. 6–25, Nov. 2014.
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E. A. G. Zagkas, V. F. Samanidou, and I. N. Papadoyannis, "HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES," Journal of the Hellenic Veterinary Medical Society, vol. 66, no. 2, pp. 85–98, Jun. 2015.
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G. A. Shabir, "HPLC Method Development and Validation for Pharmaceutical Analysis," Pharmaceutical Technology, Mar. 2003.
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V. F. Samanidou and E. G. Karageorgou, "Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art," Separations, vol. 2, no. 3, pp. 385–407, Sep. 2015.
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V. Goulas et al., "A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes," Journal of Animal and Feed Sciences, vol. 15, no. 3, pp. 433–440, 2006.
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M. S. El-Deen, A. M. El-Ahmar, and M. A. A. El-Wahab, "Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art," Foods, vol. 10, no. 10, p. 2426, Oct. 2021.
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Food Safety and Inspection Service, "Determination and Confirmation of Sulfonamides," USDA, Sep. 2009.
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A. Płotka-Wasylka, "Recent advances in sample preparation techniques and methods of sulfonamides detection - A review," Analytica Chimica Acta, vol. 850, pp. 6–25, Nov. 2014.
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S. G. Khedkar and S. S. Dhaneshwar, "Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride," Trends in Sciences, vol. 20, no. 5, pp. 1012–1020, Mar. 2023.
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E. Patyra et al., "Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization," Journal of Analytical Methods in Chemistry, vol. 2019, Article ID 4037561, 2019.
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P. S. Sonune et al., "METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW," Zenodo, Mar. 2024.
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E. Patyra et al., "HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland," Molecules, vol. 26, no. 21, p. 6426, Oct. 2021.
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S. Rajak, "Challenges and future directions in LC-MS-based multiclass method development for the quantification of food contaminants," Journal of Food Composition and Analysis, vol. 93, p. 103603, Nov. 2020.
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Y. Wang et al., "The determination of 11 sulfonamide antibiotics in water and foods by developing a N-rich magnetic covalent organic framework combined with ultra-high performance liquid chromatography-tandem mass spectrometry," Food Chemistry, vol. 373, p. 131454, Mar. 2022.
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L. Zhang et al., "Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry," Journal of Food and Drug Analysis, vol. 31, no. 1, pp. 119–131, Mar. 2023.
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Y. Sapozhnikova and S. J. Lehotay, "The LC-MS/MS methods for the determination of specific antibiotics residues in food matrices," in Mass Spectrometry for Food Safety, ed. J. Zweigenbaum, New York, NY: Humana Press, 2015, pp. 147–169.
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M. W. Dong, "Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies," LCGC International, vol. 33, no. 11, pp. 24–35, Nov. 2020.
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M. Wu, C. Wu, and L. Zhao, "Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS," Agilent Technologies Application Note, 2019.
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B. S. Reddy et al., "LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample," Journal of the University of Chemical Technology and Metallurgy, vol. 14, no. 1, pp. 26–36, Jan. 2018.
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LabRulez, "Determination of Sulfonamide Antibiotics in Wastewater by Liquid Chromatography– Tandem Mass Spectrometry," LabRulez LCMS, 2023.
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Y. Wang et al., "A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant," Journal of Chromatographic Science, vol. 61, no. 5, pp. 458–464, May 2023.
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M. A. Rehman et al., "SYNTHESIS, SPECTRAL CHARACTERIZATION AND STRUCTURE-ACTIVITY RELATIONSHIP STUDIES ON SOME SULFONAMIDES BEARING PIPERIDINE NUCLEUS," Asian Journal of Chemistry, vol. 24, no. 4, pp. 1533–1538, Apr. 2012.
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J. Li et al., "Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases," International Journal of Molecular Sciences, vol. 24, no. 6, p. 5869, Mar. 2023.
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Application Notes & Protocols: A Detailed Guide to ¹H and ¹³C NMR Spectral Assignment for N-Sulfonylpiperidines
Introduction: The Structural Significance of N-Sulfonylpiperidines
N-sulfonylpiperidines are a class of heterocyclic compounds widely encountered in medicinal chemistry and drug development. The piperidine ring is a privileged scaffold, appearing in numerous approved drugs, while the N-sulfonyl group imparts specific steric and electronic properties, influencing the molecule's conformation, lipophilicity, and interactions with biological targets. A precise understanding of the three-dimensional structure and conformational dynamics of these molecules is paramount for rational drug design and structure-activity relationship (SAR) studies. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating these structural features in solution.
This comprehensive guide provides researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols for the accurate assignment of ¹H and ¹³C NMR spectra of N-sulfonylpiperidines. We will delve into the characteristic chemical shifts, the critical role of coupling constants in conformational analysis, and the influence of the N-sulfonyl group on the piperidine ring's spectral properties.
Fundamental Principles: Interpreting the NMR Spectra of N-Sulfonylpiperidines
The NMR spectra of N-sulfonylpiperidines are rich in structural information. The electron-withdrawing nature of the sulfonyl group significantly influences the electronic environment of the piperidine ring, leading to characteristic chemical shift patterns.
¹H NMR Spectral Characteristics
The protons on the piperidine ring of an N-sulfonylpiperidine derivative typically appear in distinct regions of the ¹H NMR spectrum. The protons alpha to the nitrogen atom (H-2 and H-6) are the most deshielded due to the inductive effect of the sulfonyl group.
A key feature in the ¹H NMR spectrum of a chair-conforming piperidine ring is the chemical shift difference between axial and equatorial protons. Generally, axial protons resonate at a higher field (lower ppm) than their equatorial counterparts at the same carbon.
-
α-Protons (H-2, H-6): These protons typically appear as complex multiplets in the range of 3.0 - 4.0 ppm . The strong electron-withdrawing effect of the sulfonyl group causes a significant downfield shift compared to N-alkyl piperidines.
-
β- and γ-Protons (H-3, H-5, and H-4): These protons are found further upfield, generally in the region of 1.4 - 1.8 ppm . Overlap between these signals is common, often requiring 2D NMR techniques for unambiguous assignment.
The aromatic protons of an N-arenesulfonyl group (such as a tosyl group) will appear in the aromatic region of the spectrum, typically between 7.0 and 8.0 ppm . The methyl protons of a tosyl group will give rise to a singlet at approximately 2.4 ppm , while the methyl protons of a mesyl group will appear as a singlet around 2.8-3.0 ppm .
¹³C NMR Spectral Characteristics
The ¹³C NMR spectrum provides direct information about the carbon skeleton. Similar to the proton spectrum, the carbons alpha to the nitrogen are the most affected by the sulfonyl group.[1]
-
α-Carbons (C-2, C-6): These carbons are deshielded and typically resonate in the range of 47 - 50 ppm .
-
β-Carbons (C-3, C-5): These carbons are generally found around 25 - 27 ppm .
-
γ-Carbon (C-4): The carbon at the 4-position is the least affected by the sulfonyl group and appears further upfield, typically between 23 - 25 ppm .
Conformational Analysis: The Power of Coupling Constants
The piperidine ring in N-sulfonylpiperidines predominantly adopts a chair conformation to minimize steric strain. The orientation of substituents and the subtle puckering of the ring can be elucidated by a detailed analysis of the vicinal (³J) proton-proton coupling constants. The magnitude of these couplings is dependent on the dihedral angle between the coupled protons, a relationship described by the Karplus equation.[2][3]
Typical Vicinal Coupling Constants in a Chair Conformation:
| Coupling Type | Dihedral Angle (approx.) | Typical ³J Value (Hz) |
| Axial-Axial (³J_ax,ax) | ~180° | 10 - 13 Hz (large) |
| Axial-Equatorial (³J_ax,eq) | ~60° | 2 - 5 Hz (small) |
| Equatorial-Equatorial (³J_eq,eq) | ~60° | 2 - 5 Hz (small) |
The observation of large coupling constants (10-13 Hz) is a definitive indicator of a trans-diaxial relationship between two protons, which is a cornerstone of conformational assignment in six-membered rings.
Experimental Protocols
Protocol 1: NMR Sample Preparation
Ensuring a high-quality NMR spectrum begins with proper sample preparation.
Materials:
-
N-sulfonylpiperidine compound (5-25 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
High-quality 5 mm NMR tube
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Internal standard (e.g., Tetramethylsilane - TMS) - often included in commercial deuterated solvents.
-
Glass Pasteur pipette and bulb
-
Small vial
Procedure:
-
Weigh the N-sulfonylpiperidine sample (typically 5-25 mg for ¹H NMR) into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) to the vial.
-
Gently swirl or sonicate the vial to ensure the sample is completely dissolved.
-
Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube.
-
If any solid particles are present, filter the solution through a small plug of glass wool packed into the Pasteur pipette before transferring to the NMR tube. Solid particles can degrade the quality of the NMR spectrum.
-
Cap the NMR tube securely.
-
Wipe the outside of the NMR tube with a lint-free tissue to remove any dust or fingerprints before inserting it into the spectrometer.
Protocol 2: 1D and 2D NMR Data Acquisition
A combination of 1D and 2D NMR experiments is essential for the complete and unambiguous assignment of the ¹H and ¹³C spectra of N-sulfonylpiperidines.
Instrumentation:
-
A high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).
Experiments:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. This will provide initial information on chemical shifts and coupling patterns.
-
¹³C{¹H} NMR: Acquire a proton-decoupled ¹³C spectrum. This will show a single peak for each unique carbon atom.
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment helps differentiate between CH, CH₂, and CH₃ groups. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons are not observed.
-
¹H-¹H COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other. Cross-peaks will appear between the signals of J-coupled protons, allowing for the tracing of proton connectivity within the piperidine ring.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates each proton with the carbon atom to which it is directly attached. It is a powerful tool for assigning carbon signals based on their known proton assignments.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for confirming the overall connectivity of the molecule, including the connection between the sulfonyl group and the piperidine nitrogen.
Illustrative Example: Spectral Assignment of N-Tosylpiperidine
To demonstrate the application of these principles, let's consider the spectral assignment of N-tosylpiperidine.
Structure:
Figure 1: Structure of N-Tosylpiperidine.
Expected ¹H and ¹³C NMR Data for N-Tosylpiperidine in CDCl₃:
| Position | ¹H Chemical Shift (δ, ppm) (Multiplicity, J in Hz) | ¹³C Chemical Shift (δ, ppm) |
| H-2, H-6 | ~3.21 (t, J = 5.6 Hz) | ~47.5 |
| H-3, H-5 | ~1.65 (m) | ~25.5 |
| H-4 | ~1.55 (m) | ~23.8 |
| Tosyl-CH₃ | ~2.43 (s) | ~21.5 |
| Tosyl-Ar-H (ortho to SO₂) | ~7.65 (d, J = 8.2 Hz) | ~129.7 |
| Tosyl-Ar-H (meta to SO₂) | ~7.32 (d, J = 8.2 Hz) | ~127.6 |
| Tosyl-Ar-C (ipso) | - | ~134.5 |
| Tosyl-Ar-C (para) | - | ~143.5 |
Note: The multiplicity of the piperidine protons can be complex due to second-order effects and may appear as broad multiplets. The values provided are approximate and can vary slightly based on solvent and concentration.
Workflow for Spectral Assignment
The following workflow, visualized in the diagram below, outlines a systematic approach to assigning the NMR spectra of N-sulfonylpiperidines.
Figure 2: Workflow for NMR spectral assignment of N-sulfonylpiperidines.
Advanced Considerations: Dynamic NMR and Anisotropic Effects
For some N-sulfonylpiperidines, particularly those with bulky substituents, the rate of chair-to-chair interconversion may be slow enough to be observed on the NMR timescale. In such cases, variable temperature (VT) NMR studies can be employed to "freeze out" individual conformers.[4] As the temperature is lowered, the broad signals of the averaged spectrum may resolve into sharp, distinct signals for each conformer.
The sulfonyl group itself can exert an anisotropic effect, meaning it creates a local magnetic field that can either shield or deshield nearby protons depending on their spatial orientation relative to the S=O bonds.[5][6] This effect can further influence the chemical shifts of the piperidine protons and should be considered in detailed conformational analyses.
Conclusion
The comprehensive assignment of ¹H and ¹³C NMR spectra is an indispensable tool for the structural characterization of N-sulfonylpiperidines. By combining 1D and 2D NMR techniques, researchers can gain a detailed understanding of the molecular connectivity and three-dimensional structure of these important pharmaceutical building blocks. A thorough analysis of chemical shifts and, most importantly, coupling constants, provides deep insights into the preferred solution-state conformation, which is critical for understanding their biological activity. The protocols and principles outlined in this guide offer a robust framework for the accurate and efficient spectral analysis of this significant class of molecules.
References
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Abraham, R. J., & Reid, M. (2008). 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond. Magnetic Resonance in Chemistry, 46(12), 1166–1177. [Link]
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Kleinpeter, E., Lämmermann, A., & Kühn, H. (2011). The anisotropic effect of functional groups in 1H NMR spectra is the molecular response property of spatial nucleus independent chemical shifts (NICS)—Conformational equilibria of exo/endo-tetrahydrodicyclopentadiene derivatives. Organic & Biomolecular Chemistry, 9(4), 1098–1111. [Link]
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SpectraBase. (n.d.). 1-TOSYLPIPERIDIN. Wiley-VCH. [Link]
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Filo. (2025). Q2) Write a short note (Any three) : a) Use of Karplus equation in determination of vicinal coupling constant. [Link]
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Parthiban, P., Balasubramanian, S., Aridoss, G., & Kabilan, S. (2008). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(1), 11–24. [Link]
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Santos, S. C., Carvalho, A. G., Fortes, G. A. C., et al. (2013). Variable-temperature NMR and conformational analysis of oenothein B. Journal of the Brazilian Chemical Society, 24(12), 1936-1945. [Link]
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Tajbakhsh, M., Farhang, M., Baghbanian, M., Hosseinzadeh, R., & Tajbakhsh, M. (2015). Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. New Journal of Chemistry, 39(3), 1827-1837. [Link]
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Fiveable. (2025). Anisotropic Effect Definition - Organic Chemistry Key Term. [Link]
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Bagno, A. (2020). Anisotropy and NMR spectroscopy. Rendiconti Lincei. Scienze Fisiche e Naturali, 31(4), 831-840. [Link]
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- Kirby, A. J. (1983). The anomeric effect and related stereoelectronic effects at oxygen. Springer Science & Business Media.
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Application Notes and Protocols for Enzyme Inhibition Assays Using 1-[(4-Methoxyphenyl)sulfonyl]piperidine-3-carboxylic acid
Introduction: The Significance of the Sulfonylpiperidine Scaffold and Enzyme Inhibition
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. Its conformational flexibility allows for precise spatial orientation of substituents, enabling high-affinity interactions with biological targets. When combined with a sulfonyl group, as in 1-[(4-Methoxyphenyl)sulfonyl]piperidine-3-carboxylic acid, the resulting molecule possesses a unique combination of structural rigidity, hydrogen bonding capabilities, and potential for diverse interactions with enzyme active sites. Compounds with similar structures have shown promise in various therapeutic areas, acting as inhibitors of enzymes crucial to disease progression.[1][2]
Enzyme inhibition is a cornerstone of modern drug discovery.[3][4] By selectively blocking the activity of a specific enzyme, it is possible to halt or reverse a pathological process. The development of novel, potent, and selective enzyme inhibitors is therefore a critical endeavor for researchers in academia and the pharmaceutical industry.
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the characterization of a novel compound, such as this compound, as a potential enzyme inhibitor. The protocols outlined below are designed to be adaptable and provide a robust methodology, from initial screening to detailed kinetic analysis.
Part 1: Strategic Approach to Target Identification and Initial Screening
Given that this compound is a novel compound, the first step is to identify its potential enzyme targets. A broad screening approach against a panel of enzymes from different classes is recommended. This can help to identify initial "hits" and inform subsequent, more focused studies.
Rationale for Target Selection
The choice of enzymes for the initial screening panel should be guided by the structural features of the compound. The sulfonylpiperidine scaffold suggests potential interactions with enzymes that have well-defined binding pockets and accommodate such structures. A representative screening panel could include:
-
Proteases (e.g., Serine Proteases like Trypsin or Thrombin): Many inhibitors of these enzymes feature cyclic scaffolds.
-
Kinases: A major class of drug targets, though the current compound may not fit the typical kinase inhibitor profile, ruling them out is still valuable.
-
Metabolic Enzymes (e.g., Dehydrogenases): These often have deep substrate-binding pockets.
Workflow for Initial Target Screening
The following diagram outlines a typical workflow for the initial screening and subsequent characterization of a novel compound.
Caption: Workflow for identifying and characterizing a novel enzyme inhibitor.
Part 2: Detailed Protocol for a Representative Enzyme Inhibition Assay
The following is a detailed, step-by-step protocol for a generic colorimetric protease inhibition assay, which can be adapted for other enzyme classes. This protocol is designed to be performed in a 96-well plate format for compatibility with high-throughput screening.[5][6]
Materials and Reagents
-
Purified enzyme of interest (e.g., Trypsin)
-
Substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)
-
This compound (Test Compound)
-
Assay Buffer (e.g., Tris-HCl, pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 405 nm for the release of p-nitroaniline)
-
Positive control inhibitor (e.g., Aprotinin for Trypsin)
Preparation of Solutions
-
Assay Buffer: Prepare the appropriate buffer for your enzyme of interest and ensure the pH is optimal for enzyme activity.[7]
-
Enzyme Stock Solution: Prepare a concentrated stock solution of the enzyme in the assay buffer. The final concentration used in the assay should be determined empirically to give a linear reaction rate over the desired time course.[8][9]
-
Substrate Stock Solution: Dissolve the substrate in the assay buffer to create a concentrated stock solution. The final concentration in the assay should ideally be at or below the Michaelis constant (Km) to ensure sensitivity to competitive inhibitors.[9]
-
Test Compound Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilutions of Test Compound: Perform serial dilutions of the test compound stock solution in assay buffer to create a range of concentrations for testing. Ensure the final DMSO concentration in all wells is consistent and low (typically ≤1%) to avoid affecting enzyme activity.
Assay Procedure
The following diagram illustrates the plate setup for a typical dose-response experiment.
Caption: 96-well plate layout for an enzyme inhibition assay.
-
Plate Setup: Add the following to the wells of a 96-well plate:
-
Blank Wells: Add assay buffer and the corresponding volume of DMSO as in the test wells.
-
Negative Control (100% Activity) Wells: Add the enzyme solution and the same concentration of DMSO as in the test wells.
-
Test Compound Wells: Add the enzyme solution and the desired concentrations of this compound.
-
Positive Control Wells: Add the enzyme solution and a known inhibitor at a concentration expected to give significant inhibition.
-
-
Pre-incubation: Gently mix the plate and pre-incubate at the optimal temperature for the enzyme (e.g., 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate solution to all wells.[5]
-
Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance over time at the appropriate wavelength.[8] It is crucial to measure the initial reaction velocity (the linear phase of the reaction).[9][10]
Part 3: Data Analysis and Interpretation
Calculation of Percent Inhibition
The initial reaction rate (velocity) for each well is determined from the slope of the linear portion of the absorbance vs. time curve. The percent inhibition for each concentration of the test compound is then calculated using the following formula:
% Inhibition = [1 - (Rateinhibitor - Rateblank) / (Ratecontrol - Rateblank)] * 100
Determination of IC50
The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor where the response is reduced by half.[11] To determine the IC50, plot the percent inhibition as a function of the logarithm of the inhibitor concentration. The data are then fitted to a sigmoidal dose-response curve using non-linear regression analysis.[12][13]
Example Data and IC50 Curve
The following table shows example data from a hypothetical inhibition assay.
| Inhibitor Conc. (µM) | Log(Inhibitor Conc.) | Average Rate (mOD/min) | % Inhibition |
| 0 (Control) | - | 50.0 | 0 |
| 0.1 | -1.0 | 45.2 | 9.6 |
| 1 | 0.0 | 26.1 | 47.8 |
| 10 | 1.0 | 8.5 | 83.0 |
| 100 | 2.0 | 2.3 | 95.4 |
| Blank | - | 1.0 | - |
Note: The blank-subtracted control rate is 49.0 mOD/min.
This data can then be plotted to determine the IC50 value.
Mechanism of Action (MoA) Studies
Once a compound is confirmed as an inhibitor with a determined IC50, further studies are necessary to understand its mechanism of inhibition (MoA).[14] This is typically done by performing kinetic experiments where the initial reaction rates are measured at various substrate and inhibitor concentrations. The data are then plotted using methods such as Lineweaver-Burk or Michaelis-Menten plots to determine if the inhibition is competitive, non-competitive, uncompetitive, or mixed.[3]
Part 4: Scientific Integrity and Self-Validating Protocols
A robust and trustworthy protocol incorporates a system of controls to validate the results.
-
Negative Controls: Wells containing the enzyme, substrate, and the vehicle (e.g., DMSO) but no inhibitor. This establishes the 100% activity level.[15]
-
Positive Controls: A known inhibitor of the target enzyme should be included to confirm that the assay is sensitive to inhibition.[14]
-
Blank Controls: Wells without the enzyme are crucial to correct for any non-enzymatic substrate degradation or background signal.[6]
-
Counter-Screening: It is also advisable to test for compound interference with the assay technology itself (e.g., absorbance or fluorescence quenching).
By including these controls, the protocol becomes a self-validating system, ensuring that the observed inhibition is due to the specific interaction of the test compound with the enzyme target.
Conclusion
This application note provides a comprehensive guide for the initial characterization of this compound as a potential enzyme inhibitor. By following a structured approach of initial screening, detailed dose-response analysis, and subsequent mechanism of action studies, researchers can robustly evaluate the inhibitory potential of this and other novel compounds. The emphasis on proper controls and data analysis ensures the generation of reliable and reproducible results, which are essential for advancing drug discovery programs.
References
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Krajczyk, J., & Mizerska-Kowalska, M. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352. [Link]
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O'Brien, A. M., & Schofield, M. M. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. La Trobe University. [Link]
-
National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. [Link]
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Patsnap. (2026). How to Perform a Standard Enzyme Activity Assay?. Retrieved from [Link]
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Scientist Live. (2022). Enzyme Kinetics Considerations. Retrieved from [Link]
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Vaz, R. J., & Re-Iria, M. J. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]
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Creative Biogene. (n.d.). Enzyme Kinetic Assay. Retrieved from [Link]
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National Center for Biotechnology Information. (2012). Assay Guidance Manual: Basics of Enzymatic Assays for HTS. [Link]
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Dahal, R., & d'Avignon, A. (2019). Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. ACS Infectious Diseases, 5(3), 329–340. [Link]
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Justino, A. B., & de Oliveira, M. V. M. (2019). Guidelines for the digestive enzymes inhibition assay. Food Research International, 128, 108759. [Link]
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Edmondson, D. E. (2019). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 24(10), 1888. [Link]
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Manzhos, S., & Lim, C. (2026). Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics. Journal of the Royal Society Interface, 23(220), 20250712. [Link]
-
ResearchGate. (2018). (PDF) Statistical model for IC50 determination of acetylcholinesterase enzyme for Alzheimer's disease. Retrieved from [Link]
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LibreTexts. (2024). 4.2: Control of Enzymatic Activity. Retrieved from [Link]
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Open Oregon Educational Resources. (n.d.). 3.2: Control of Enzymatic Activity – Introductory Biochemistry. Retrieved from [Link]
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Application Notes and Protocols for the Development of In Vitro Assays for Novel GABA Uptake Inhibitors
Introduction: The Critical Role of GABA Transporters in Neuromodulation
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, playing a pivotal role in maintaining the delicate balance between neuronal excitation and inhibition. Disturbances in GABAergic signaling are implicated in a wide array of neurological and psychiatric disorders, including epilepsy, anxiety, and depression.[1][2] The synaptic concentration of GABA is meticulously regulated by a family of sodium- and chloride-dependent GABA transporters (GATs) located on the presynaptic terminals and surrounding glial cells.[3][4] These transporters facilitate the reuptake of GABA from the synaptic cleft, thereby terminating its inhibitory action.
There are four known subtypes of GATs: GAT1, GAT2, GAT3, and the betaine/GABA transporter 1 (BGT1).[1][5] Each subtype exhibits a distinct pharmacological profile and regional distribution within the brain, making them attractive targets for the development of novel therapeutics.[3][6] By inhibiting GABA uptake, the synaptic concentration of GABA can be elevated, potentiating its inhibitory effects. This is the mechanism of action for the clinically approved GAT1 inhibitor, tiagabine, used in the treatment of epilepsy.[7][8] The development of novel, subtype-selective GAT inhibitors holds significant promise for the treatment of various neurological and psychiatric conditions.
This comprehensive guide provides a detailed overview of the principles and protocols for the in vitro characterization of novel GABA uptake inhibitors. We will delve into the most robust and widely adopted assay formats, offering insights into their underlying mechanisms, practical implementation, and data analysis.
Choosing the Right Assay: A Strategic Decision
The selection of an appropriate in vitro assay is a critical first step in the characterization of novel GAT inhibitors. The choice will depend on several factors, including the stage of the drug discovery process (e.g., high-throughput screening vs. lead optimization), the desired throughput, and the available laboratory equipment. Here, we discuss three primary assay formats: radioligand uptake assays, fluorescence-based assays, and electrophysiological assays.
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"Assay Selection" [pos="0,3!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Radioligand Uptake" [pos="-3,1.5!"]; "Fluorescence-Based" [pos="0,1.5!"]; "Electrophysiology" [pos="3,1.5!"]; "High Throughput Screening (HTS)" [pos="-1.5,0!"]; "Lead Optimization" [pos="1.5,0!"];
"Assay Selection" -- "Radioligand Uptake" [label="Gold Standard"]; "Assay Selection" -- "Fluorescence-Based" [label="High Throughput"]; "Assay Selection" -- "Electrophysiology" [label="Functional Detail"]; "Radioligand Uptake" -- "High Throughput Screening (HTS)"; "Fluorescence-Based" -- "High Throughput Screening (HTS)"; "Electrophysiology" -- "Lead Optimization"; } केंद Assay Selection Decision Tree
Radioligand Uptake Assays: The Gold Standard
Radioligand uptake assays, typically employing tritiated GABA ([³H]GABA), are considered the gold standard for characterizing GAT inhibitors due to their high sensitivity and robustness.[9] This method directly measures the functional activity of the transporters by quantifying the amount of radiolabeled substrate taken up by cells expressing the target GAT.
Principle: Cells overexpressing a specific GAT subtype are incubated with [³H]GABA in the presence and absence of a test compound. The amount of radioactivity accumulated within the cells is then measured using a scintillation counter. A reduction in intracellular radioactivity in the presence of the test compound indicates inhibition of GABA uptake.
Advantages:
-
High Sensitivity and Specificity: Directly measures transporter function.
-
Well-Established: A large body of literature supports this methodology.
-
Quantitative: Provides accurate determination of inhibitor potency (IC₅₀).
Disadvantages:
-
Radioisotope Handling: Requires specialized licenses and safety precautions.
-
Waste Disposal: Generates radioactive waste.
-
Lower Throughput: Can be more labor-intensive compared to fluorescence-based methods.
Fluorescence-Based Assays: A High-Throughput Alternative
The need for higher throughput and the desire to move away from radioactivity have driven the development of fluorescence-based assays. These assays offer a non-radioactive means of assessing GAT activity and are amenable to automation.
Principle: One common approach utilizes a genetically encoded fluorescent GABA sensor, such as iGABA-Snfr.[10][11] Cells co-expressing the GAT of interest and the GABA sensor are monitored for changes in fluorescence upon application of GABA. Inhibitors of GABA uptake will lead to a higher extracellular GABA concentration and a corresponding increase in the fluorescence signal from the sensor. Another method involves a fluorescence-coupled enzymatic microplate assay that measures GABA levels.[12]
Advantages:
-
Non-Radioactive: Eliminates the need for radioisotopes.
-
High-Throughput: Amenable to 96- and 384-well plate formats and automated liquid handling.
-
Real-Time Monitoring: Allows for kinetic studies of inhibitor action.
Disadvantages:
-
Indirect Measurement: Measures extracellular GABA concentration, which is an indirect readout of transporter activity.
-
Potential for Artifacts: Fluorescent compounds in the screening library can interfere with the assay.
-
Assay Development Complexity: May require more optimization to achieve a robust signal-to-noise ratio.
Electrophysiological Assays: Unraveling the Mechanism of Action
Patch-clamp electrophysiology offers the most detailed functional characterization of GAT inhibitors by directly measuring the ion currents associated with GABA transport.[13][14]
Principle: The transport of GABA by GATs is an electrogenic process, meaning it is associated with the net movement of charge across the cell membrane. Whole-cell patch-clamp recordings from cells expressing the target GAT can measure the currents elicited by the application of GABA. Inhibitors will reduce the magnitude of these currents.
Advantages:
-
High Information Content: Provides detailed information on the mechanism of inhibition (e.g., competitive vs. non-competitive) and the voltage-dependence of the transporter.
-
Gold Standard for Functional Characterization: Considered the most direct measure of transporter function.
Disadvantages:
-
Low Throughput: A highly specialized and labor-intensive technique.
-
Requires Specialized Equipment and Expertise: Not suitable for large-scale screening.
Experimental Protocols
Protocol 1: [³H]GABA Uptake Assay in GAT-Expressing Cells
This protocol describes a robust method for determining the potency of novel inhibitors against a specific GAT subtype expressed in a mammalian cell line (e.g., CHO or HEK293).[1][2][15]
Materials:
-
CHO or HEK293 cells stably expressing the human GAT subtype of interest (e.g., GAT1, GAT2, GAT3, or BGT1).[1][7]
-
Cell culture medium (e.g., DMEM/F-12) with appropriate supplements.
-
Assay Buffer: 10 mM HEPES, 150 mM NaCl, 1 mM MgSO₄, 5 mM KCl, and 10 mM D-Glucose.[16]
-
[³H]GABA (specific activity ~30-60 Ci/mmol).
-
Unlabeled GABA.
-
Test compounds and reference inhibitors (e.g., Tiagabine for GAT1).
-
Scintillation cocktail.
-
96-well microplates (scintillant-embedded plates are recommended for a homogeneous assay).[17]
-
Microplate scintillation counter.
Workflow:
Step-by-Step Procedure:
-
Cell Culture and Plating:
-
Culture the GAT-expressing cells according to standard protocols.
-
Seed the cells into a 96-well microplate at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.
-
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compounds and reference inhibitor in Assay Buffer.
-
Prepare a solution of [³H]GABA and unlabeled GABA in Assay Buffer. The final concentration of GABA should be close to the Kₘ value for the specific GAT subtype to ensure assay sensitivity.
-
-
Assay Performance:
-
On the day of the assay, gently wash the cell monolayer twice with pre-warmed Assay Buffer.
-
Add the test compounds or reference inhibitor to the appropriate wells and pre-incubate for 15-30 minutes at room temperature or 37°C.[16]
-
Initiate the uptake reaction by adding the [³H]GABA/GABA solution to all wells.
-
Incubate the plate for a predetermined time (e.g., 10-20 minutes) at room temperature.[15] This incubation time should be within the linear range of GABA uptake for the specific cell line.
-
Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold Assay Buffer.
-
-
Detection and Data Analysis:
-
Lyse the cells by adding a lysis buffer (e.g., 1% SDS).[16]
-
If using standard microplates, transfer the lysate to scintillation vials, add scintillation cocktail, and count using a scintillation counter.
-
If using scintillant-embedded plates, the radioactivity can be counted directly in the microplate reader.
-
Determine the percent inhibition for each concentration of the test compound relative to the control (no inhibitor) and non-specific uptake (determined in the presence of a high concentration of a known inhibitor).
-
Calculate the IC₅₀ value by fitting the concentration-response data to a four-parameter logistic equation using a suitable software package (e.g., GraphPad Prism).[18][19]
-
Data Presentation:
| Compound | GAT Subtype | IC₅₀ (µM) | Hill Slope |
| Reference Inhibitor | GAT1 | 0.15 | 1.1 |
| Test Compound A | GAT1 | 2.5 | 1.0 |
| Test Compound B | GAT1 | >100 | - |
| Test Compound A | GAT3 | >100 | - |
Protocol 2: High-Throughput Fluorescence-Based Assay Using a Genetically Encoded GABA Sensor
This protocol outlines a high-content imaging assay for screening GAT inhibitors using the iGABA-Snfr sensor.[10]
Materials:
-
HEK293 cells.
-
Plasmids encoding the GAT subtype of interest and iGABA-Snfr.
-
Transfection reagent.
-
Cell culture medium and supplements.
-
Assay Buffer (as described in Protocol 1).
-
GABA.
-
Test compounds and reference inhibitors.
-
384-well, black-walled, clear-bottom microplates.
-
High-content imaging system with kinetic read capabilities.
Workflow:
Step-by-Step Procedure:
-
Cell Transfection and Plating:
-
Co-transfect HEK293 cells with plasmids encoding the GAT subtype and iGABA-Snfr using a suitable transfection reagent.
-
After 24 hours, seed the transfected cells into a 384-well plate.
-
Incubate for an additional 24-48 hours to allow for protein expression.
-
-
Assay Performance:
-
Wash the cells with Assay Buffer.
-
Add test compounds or reference inhibitors to the wells.
-
Place the plate in the high-content imaging system and acquire a baseline fluorescence reading (F₀).
-
Inject a solution of GABA into the wells to initiate the reaction.
-
Immediately begin acquiring a time-lapse series of fluorescence images to monitor the change in fluorescence (F) over time.
-
-
Data Analysis:
-
For each well, calculate the change in fluorescence (ΔF/F₀ = (F - F₀) / F₀).
-
Determine the maximum fluorescence change for each concentration of the test compound.
-
Plot the maximum fluorescence change as a function of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Trustworthiness and Self-Validation
To ensure the reliability and reproducibility of your results, it is crucial to incorporate self-validating systems into your assay development.
-
Positive and Negative Controls: Always include a potent and selective reference inhibitor for the target GAT as a positive control. A vehicle control (e.g., DMSO) should be used as a negative control.
-
Determination of Z'-factor: For high-throughput screens, the Z'-factor should be calculated to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
Orthogonal Assays: Validate hits from a primary screen using a secondary, orthogonal assay. For example, a hit from a fluorescence-based HTS could be confirmed using the [³H]GABA uptake assay.
-
Subtype Selectivity Profiling: Test active compounds against all four GAT subtypes to determine their selectivity profile.
-
Data Integrity: Ensure that all data is properly documented and that statistical analyses are appropriate for the experimental design.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Signal-to-Noise Ratio | - Low transporter expression- Suboptimal substrate concentration- High background signal | - Optimize transfection/cell line generation- Titrate substrate concentration around the Kₘ value- Optimize washing steps |
| High Well-to-Well Variability | - Inconsistent cell seeding- Edge effects in the microplate- Pipetting errors | - Ensure even cell distribution during seeding- Avoid using the outer wells of the plate- Use automated liquid handling for improved precision |
| False Positives/Negatives | - Compound autofluorescence (in fluorescence assays)- Compound cytotoxicity- Non-specific binding | - Screen compounds for autofluorescence prior to the assay- Perform a cytotoxicity assay in parallel- Include a non-specific binding control |
Conclusion
The development of robust and reliable in vitro assays is fundamental to the discovery and characterization of novel GABA uptake inhibitors. This guide has provided a comprehensive overview of the key assay formats, from the gold-standard radioligand uptake assays to high-throughput fluorescence-based methods and detailed electrophysiological characterization. By understanding the principles behind each method and implementing rigorous quality control measures, researchers can confidently identify and advance promising new therapeutic candidates for a range of neurological and psychiatric disorders.
References
-
Rational Search for Betaine/GABA Transporter 1 Inhibitors—In Vitro Evaluation of Selected Hit Compound. ACS Chemical Neuroscience. Available from: [Link]
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Rational Search for Betaine/GABA Transporter 1 Inhibitors—In Vitro Evaluation of Selected Hit Compound - PubMed Central. National Center for Biotechnology Information. Available from: [Link]
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Structure, function, and plasticity of GABA transporters. Frontiers in Cellular Neuroscience. Available from: [Link]
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Application Note & Protocol: Cellular Uptake Assays for Piperidine Derivatives
Introduction
The piperidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous pharmaceuticals across a wide range of therapeutic areas, including oncology, neurology, and infectious diseases.[1][2][3][4][5] The efficacy of any drug candidate is fundamentally dependent on its ability to reach its intracellular target. Therefore, understanding and quantifying the cellular uptake of novel piperidine derivatives is a critical step in the drug discovery and development pipeline. This application note provides a comprehensive guide to designing and executing cellular uptake assays for this important class of molecules. We will delve into the theoretical underpinnings of cellular transport, provide detailed, field-proven protocols for both fluorescence-based and mass spectrometry-based quantification, and offer insights into data interpretation and validation.
Scientific Principles of Cellular Uptake
The journey of a small molecule, such as a piperidine derivative, from the extracellular environment to the cell's interior is governed by several transport mechanisms. The physicochemical properties of the specific derivative, including its size, lipophilicity, and charge, will largely dictate the predominant pathway(s) of entry.
Key Mechanisms of Drug Transport:
-
Passive Diffusion: This is the movement of a substance across a cell membrane down its concentration gradient, from an area of high concentration to an area of low concentration, without the expenditure of cellular energy.[6][7][8][9][10] For a molecule to passively diffuse across the lipid bilayer, it must possess a degree of lipophilicity to partition into the hydrophobic core of the membrane.[7]
-
Facilitated Diffusion: This process also involves movement down a concentration gradient and does not require energy. However, it is mediated by transmembrane proteins, such as channels or carriers, which bind to the molecule and facilitate its passage across the membrane.[7][9]
-
Active Transport: This form of transport moves a molecule against its concentration gradient, a process that requires energy, typically in the form of ATP hydrolysis.[6][7][8][9][10] Active transport is mediated by specific transporter proteins and is crucial for the uptake of many essential nutrients and the efflux of cellular waste products and xenobiotics.[7][8]
-
Endocytosis: Larger molecules or particles can be internalized by the cell through endocytosis, where the cell membrane engulfs the substance to form an intracellular vesicle.[11]
Understanding these mechanisms is paramount, as they influence not only the rate and extent of drug uptake but also potential mechanisms of drug resistance (e.g., active efflux by transporters like P-glycoprotein).[7]
Visualizing Cellular Uptake Pathways
The following diagram illustrates the primary routes by which a piperidine derivative might enter a cell.
Caption: Potential mechanisms for the cellular uptake of piperidine derivatives.
Experimental Design: Key Considerations
A well-designed cellular uptake assay is crucial for generating reliable and reproducible data. The following factors should be carefully considered:
| Parameter | Key Considerations & Rationale | Recommended Starting Points |
| Cell Line Selection | The choice of cell line should be guided by the therapeutic target and the biological context of the study.[12] Consider cell lines that are relevant to the disease model (e.g., cancer cell lines for oncology drugs). It is also important to use authenticated, low-passage, and mycoplasma-free cell lines to ensure data integrity.[12][13] | Caco-2 (human colon adenocarcinoma) for intestinal absorption models[14][15][16]; HEK293 (human embryonic kidney) for general transfection and transporter studies[17]; Disease-relevant cell lines (e.g., A549 for lung cancer). |
| Compound Concentration | Test a range of concentrations to determine if uptake is saturable, which can indicate carrier-mediated transport. Start with concentrations relevant to the anticipated therapeutic dose. | 0.1, 1, 10, 50, 100 µM. |
| Incubation Time | Perform a time-course experiment to determine the kinetics of uptake and to identify when steady-state is reached.[17] | 5, 15, 30, 60, 120 minutes. |
| Temperature | Active transport processes are temperature-dependent. Running experiments at 37°C and 4°C can help distinguish between active transport (inhibited at 4°C) and passive diffusion.[18] | 37°C (physiological) and 4°C (control for active transport). |
| Controls | Include appropriate controls to ensure the validity of the results. This includes vehicle controls (e.g., DMSO), positive controls (compounds with known uptake mechanisms), and negative controls (e.g., cells at 4°C). | Vehicle (e.g., 0.1% DMSO), known substrate for a relevant transporter. |
Protocol 1: Fluorescence-Based Cellular Uptake Assay
This protocol is suitable for high-throughput screening and provides a semi-quantitative measure of cellular uptake. It relies on a piperidine derivative that is either intrinsically fluorescent or has been conjugated to a fluorescent dye.[19][]
Materials
-
Fluorescent piperidine derivative or fluorescently labeled derivative
-
Selected cell line
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader or fluorescence microscope[21][22][23][24]
Step-by-Step Methodology
-
Cell Seeding:
-
One day prior to the experiment, seed cells into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
-
Compound Preparation:
-
Prepare a stock solution of the fluorescent piperidine derivative in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, prepare serial dilutions of the compound in pre-warmed, serum-free culture medium to the desired final concentrations.
-
-
Cell Treatment:
-
Gently remove the culture medium from the wells.
-
Wash the cells once with warm PBS.
-
Add the compound dilutions to the respective wells. Include vehicle-only wells as a negative control.
-
-
Incubation:
-
Incubate the plate at 37°C for the desired time points. For temperature-dependence studies, incubate a parallel plate at 4°C.
-
-
Termination of Uptake:
-
Remove the compound-containing medium.
-
Wash the cells three times with ice-cold PBS to remove any unbound compound and to stop further uptake.
-
-
Cell Lysis (Optional, for plate reader):
-
Add a suitable lysis buffer (e.g., RIPA buffer) to each well and incubate for 10 minutes on a shaker to ensure complete lysis.
-
-
Fluorescence Quantification:
-
Plate Reader: Measure the fluorescence intensity of the cell lysates in each well using the appropriate excitation and emission wavelengths for the fluorophore.
-
Fluorescence Microscopy: Image the cells directly in the wells. This provides spatial information on the subcellular localization of the compound.[21][22][23][24]
-
Data Analysis
For plate reader data, subtract the background fluorescence (from vehicle-treated wells) from all readings. The resulting fluorescence intensity is proportional to the amount of compound taken up by the cells. For microscopy data, image analysis software can be used to quantify the mean fluorescence intensity per cell.
Protocol 2: LC-MS/MS-Based Cellular Uptake Assay
This protocol offers a highly sensitive and quantitative method for measuring the intracellular concentration of unlabeled piperidine derivatives.[25][26]
Materials
-
Unlabeled piperidine derivative
-
Selected cell line
-
Complete cell culture medium
-
PBS
-
Trypsin-EDTA
-
6-well plates
-
Acetonitrile with an appropriate internal standard
-
LC-MS/MS system
Step-by-Step Methodology
-
Cell Seeding and Treatment:
-
Follow steps 1-4 from Protocol 1, using 6-well plates instead of 96-well plates.
-
-
Termination of Uptake and Cell Harvesting:
-
Remove the compound-containing medium.
-
Wash the cells three times with ice-cold PBS.
-
Add trypsin-EDTA to detach the cells.
-
Transfer the cell suspension to a microcentrifuge tube.
-
-
Cell Counting and Lysis:
-
Take an aliquot of the cell suspension to determine the cell number using a hemocytometer or an automated cell counter.
-
Centrifuge the remaining cell suspension to pellet the cells.
-
Remove the supernatant and add a known volume of ice-cold acetonitrile containing a suitable internal standard to lyse the cells and precipitate proteins.[27]
-
-
Sample Preparation:
-
Vortex the samples vigorously.
-
Centrifuge at high speed to pellet the precipitated protein and cell debris.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Develop an LC-MS/MS method for the sensitive and specific quantification of the piperidine derivative and the internal standard.
-
Generate a standard curve by spiking known concentrations of the compound and internal standard into a blank cell lysate matrix.
-
Inject the prepared samples and the standard curve samples into the LC-MS/MS system.
-
Data Analysis
Quantify the concentration of the piperidine derivative in each sample using the standard curve. The intracellular concentration can then be calculated by dividing the amount of drug by the number of cells in the pellet. This can be expressed as amount per cell (e.g., fmol/cell) or converted to a molar concentration if the intracellular volume is estimated.[17]
Visualizing the LC-MS/MS Workflow
Caption: A streamlined workflow for quantifying intracellular drug concentrations using LC-MS/MS.
Trustworthiness and Self-Validation
To ensure the integrity of your data, incorporate the following validation steps into your experimental design:
-
Linearity of Uptake: For LC-MS/MS, ensure that the standard curve is linear over the range of expected sample concentrations.
-
Reproducibility: Perform each experiment with at least three biological replicates to assess the variability of the assay.
-
Mass Balance: In permeability assays (e.g., using Caco-2 monolayers), ensure that the total amount of the compound at the end of the experiment (in the apical, basolateral, and cell lysate compartments) is close to the initial amount added.
-
Transporter Inhibition: If active transport is suspected, use known inhibitors of specific transporters to see if they reduce the uptake of your piperidine derivative.
Conclusion
The cellular uptake of piperidine derivatives is a multifaceted process that is critical to their therapeutic potential. By carefully selecting the appropriate cell models and analytical techniques, researchers can gain valuable insights into the mechanisms of drug transport and intracellular accumulation. The protocols and considerations outlined in this application note provide a robust framework for conducting these essential studies, ultimately facilitating the development of more effective and targeted therapies.
References
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Application Notes and Protocols: Protecting Group Strategies for the Synthesis of Piperidine-3-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperidine-3-carboxylic acid and its derivatives are pivotal structural motifs in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic manipulation of this scaffold to create complex, biologically active molecules necessitates a robust understanding and application of protecting group chemistry.[1] The presence of both a secondary amine and a carboxylic acid functionality requires a carefully orchestrated sequence of protection and deprotection steps to achieve desired chemical transformations selectively.[2][3][4] This guide provides an in-depth exploration of protecting group strategies, offering both the theoretical rationale and practical, field-proven protocols for the synthesis of piperidine-3-carboxylic acid derivatives.
The Imperative for Orthogonal Protection
In the synthesis of complex molecules, it is often necessary to deprotect one functional group in the presence of others.[2] An orthogonal protecting group strategy is one in which the protecting groups can be removed in any order with specific reagents and conditions that do not affect the other protecting groups.[5][6][7] This approach is fundamental to the efficient synthesis of multi-functionalized piperidine derivatives.[8]
For piperidine-3-carboxylic acid, this typically involves the selection of a nitrogen (N) protecting group and a carboxylic acid protecting group that can be cleaved under mutually exclusive conditions.[7] For example, an acid-labile N-protecting group can be used in conjunction with a base-labile ester, or a group removable by hydrogenolysis can be paired with an acid-labile group.
N-Protecting Groups for the Piperidine Nitrogen
The choice of the nitrogen protecting group is critical and is dictated by the planned subsequent reaction conditions. The most commonly employed N-protecting groups in this context are the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups.
tert-Butoxycarbonyl (Boc) Group
The Boc group is a widely used protecting group for amines due to its stability under a broad range of conditions and its facile removal under mild acidic conditions.[9][10]
Protocol 1: N-Boc Protection of Piperidine-3-carboxylic Acid
This protocol details the introduction of the Boc protecting group onto the nitrogen of piperidine-3-carboxylic acid.
Materials:
-
Piperidine-3-carboxylic acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dichloromethane (DCM) or a biphasic system of Dioxane and Water
-
Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃)
-
Stirrer and standard laboratory glassware
Procedure:
-
Dissolve piperidine-3-carboxylic acid in a suitable solvent system. For a biphasic approach, a mixture of dioxane and water is effective.[5]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.0 equivalent) in the same solvent.[5]
-
If necessary, maintain the pH between 8-9 by the portion-wise addition of aqueous sodium bicarbonate.[5]
-
Allow the reaction to warm to room temperature and stir for 20-24 hours.[5]
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, perform an aqueous work-up to remove water-soluble byproducts.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-piperidine-3-carboxylic acid.[11]
Protocol 2: N-Boc Deprotection
The Boc group is typically removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[5][9]
Materials:
-
N-Boc-piperidine-3-carboxylic acid derivative
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane[12]
Procedure:
-
Dissolve the N-Boc protected piperidine derivative in DCM.[5]
-
Cool the solution to 0 °C in an ice bath.[5]
-
Add an excess of TFA (typically 20-50% v/v) or 4M HCl in dioxane.[5][12]
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
The resulting amine salt can often be used directly in the next step or neutralized with a base to obtain the free amine.
Benzyloxycarbonyl (Cbz or Z) Group
The Cbz group is another cornerstone of amine protection, valued for its stability to both acidic and basic conditions.[7][13] Its removal is typically achieved through catalytic hydrogenolysis, a mild and highly selective method.[13][14]
Protocol 3: N-Cbz Protection of Piperidine-3-carboxylic Acid
This protocol outlines the procedure for the N-Cbz protection of piperidine-3-carboxylic acid.
Materials:
-
Piperidine-3-carboxylic acid
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃)
-
Dichloromethane (DCM) or Diethyl ether
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) with cooling in an ice bath.[14]
-
While vigorously stirring, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.[14]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.[14]
-
Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.[14]
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.[14]
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).[14]
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.[14]
Protocol 4: N-Cbz Deprotection via Hydrogenolysis
This is the most common method for Cbz group removal.
Materials:
-
N-Cbz protected piperidine derivative
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
Procedure:
-
Dissolve the N-Cbz protected compound in a suitable solvent like methanol or ethanol.[14]
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol %).[14]
-
Place the reaction mixture under a hydrogen atmosphere.[13][14]
-
Stir the reaction vigorously at room temperature and monitor its progress by TLC.[14]
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.[14]
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and easily removed.[13][14]
Alternatively, acid-mediated deprotection of Cbz groups can be achieved using reagents like isopropanol hydrochloride (IPA·HCl) or concentrated HCl, offering a metal-free option.[15]
Protection of the Carboxylic Acid Group
The carboxylic acid is typically protected as an ester to prevent its interference in reactions involving the piperidine nitrogen or other functionalities.
Methyl and Ethyl Esters
Methyl and ethyl esters are common choices for protecting carboxylic acids. They are stable to the mildly acidic conditions used for Boc deprotection and the neutral conditions of hydrogenolysis for Cbz removal.[16]
Protocol 5: Fischer Esterification of N-Protected Piperidine-3-carboxylic Acid
This classic method involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.[17]
Materials:
-
N-protected piperidine-3-carboxylic acid (Boc or Cbz)
-
Methanol (for methyl ester) or Ethanol (for ethyl ester)
-
Sulfuric acid (H₂SO₄) or Thionyl chloride (SOCl₂) as a catalyst[18]
-
Dean-Stark apparatus (optional, to remove water)[17]
Procedure:
-
Suspend the N-protected piperidine-3-carboxylic acid in an excess of the desired alcohol (methanol or ethanol).
-
Cool the mixture in an ice bath and slowly add a catalytic amount of sulfuric acid or thionyl chloride.
-
Heat the reaction mixture to reflux and monitor by TLC. The use of a Dean-Stark trap can drive the equilibrium towards the product by removing water.[17]
-
Upon completion, cool the reaction mixture and neutralize the excess acid with a base such as sodium bicarbonate.
-
Remove the excess alcohol under reduced pressure.
-
Perform an aqueous work-up and extract the ester with an organic solvent.
-
Dry, filter, and concentrate the organic layer to obtain the desired ester.
Protocol 6: Ester Deprotection (Saponification)
Esters are commonly cleaved under basic conditions through saponification.
Materials:
-
N-protected piperidine-3-carboxylate ester
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
A mixture of Tetrahydrofuran (THF) and Water, or Methanol and Water
Procedure:
-
Dissolve the ester in a mixture of THF and water or methanol and water.
-
Add an aqueous solution of LiOH or NaOH (typically 1-2 equivalents).
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to protonate the carboxylate.
-
Extract the carboxylic acid with an organic solvent.
-
Dry, filter, and concentrate the organic layer to yield the deprotected carboxylic acid.
Orthogonal Protecting Group Strategies in Action
A common and effective orthogonal strategy involves the use of an N-Boc group and a methyl or ethyl ester. The ester is stable to the acidic conditions required for Boc deprotection (e.g., TFA in DCM), and the Boc group is stable to the basic conditions used for ester saponification (e.g., LiOH in THF/water).[7]
Another powerful orthogonal combination is the N-Cbz group and a tert-butyl (tBu) ester. The Cbz group is removed by hydrogenolysis, which does not affect the tBu ester. The tBu ester is cleaved under acidic conditions (TFA), which do not affect the Cbz group.[7]
Summary of Common Protecting Groups and Their Cleavage Conditions
| Protecting Group | Functional Group Protected | Cleavage Conditions | Orthogonal To |
| Boc | Amine | Acid (TFA, HCl)[5][9] | Cbz, Fmoc, Methyl/Ethyl Esters |
| Cbz | Amine | Hydrogenolysis (H₂, Pd/C)[13][14] | Boc, Fmoc, tBu Esters |
| Fmoc | Amine | Base (Piperidine in DMF)[5][19] | Boc, Cbz, tBu Esters |
| Methyl/Ethyl Ester | Carboxylic Acid | Base (LiOH, NaOH) or Acid Hydrolysis[20] | Boc, Cbz, Fmoc |
| tert-Butyl (tBu) Ester | Carboxylic Acid | Acid (TFA)[7][20] | Cbz, Fmoc, Methyl/Ethyl Esters |
Visualizing Protecting Group Strategies
Workflow for Orthogonal Protection and Deprotection
Caption: Selecting an N-protecting group based on reaction compatibility.
Conclusion
The successful synthesis of complex piperidine-3-carboxylic acid derivatives is critically dependent on the judicious selection and application of protecting groups. By employing orthogonal strategies, researchers can selectively unmask functional groups, enabling precise molecular construction. The protocols and principles outlined in this guide provide a solid foundation for developing robust and efficient synthetic routes in drug discovery and development.
References
- A Comparative Guide to Orthogonal Protecting Groups in Piperazine Synthesis - Benchchem. (n.d.).
- An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. (2025). ResearchGate.
- Selecting Orthogonal Building Blocks - Sigma-Aldrich. (n.d.).
- Protecting Groups in Peptide Synthesis. (n.d.). Biosynth.
- VI Protecting Groups and Orthogonal Protection Strategies. (n.d.).
- The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group - Benchchem. (n.d.).
- Preparation method of (S)-3-piperidine carboxylic acid. (2017). Google Patents.
- Piperidine-3-carboxylic acid, N-BOC protected. (n.d.). CymitQuimica.
- Deprotection of carboxybenzyl (Cbz) in the presence of Methyl ester? (n.d.). ECHEMI.
- Preparation method of (R)-3-Boc-aminopiperidine. (2015). Google Patents.
- Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. (n.d.). Total Synthesis.
- Application Notes and Protocols: Synthesis of N-Boc-3-aminopiperidine and its Optical Isomers - Benchchem. (n.d.).
- BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
- Advice on N-boc deprotection in the presence of acid sensitive groups. (2022). Reddit.
- Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. (2025). Technical Disclosure Commons.
- Protecting groups in organic synthesis. (n.d.).
- Selective Cleavage of Cbz-Protected Amines. (2025). ResearchGate.
- Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (n.d.). Open Research@CSIR-NIScPR.
- Synthesis of 3-Pyridinecarboxylic Acid Leaf Alcohol Esters and its Application in Cigarette. (2013). Journal of Food Science and Technology.
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? (n.d.). PMC - NIH.
- Protecting Groups in Peptide Synthesis. (n.d.). Springer Nature Experiments.
- Protecting Groups for Amines: Carbamates. (2018). Master Organic Chemistry.
- 13.10: Protecting Groups in Organic Synthesis. (2021). Chemistry LibreTexts.
- 08.08 Esterification of Carboxylic Acids. (2019). YouTube.
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Application Notes and Protocols: Purification of Sulfonamide Compounds by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Purity in Sulfonamide Research and Development
Sulfonamides represent a vital class of synthetic antimicrobial agents, widely employed in both human and veterinary medicine. Their therapeutic efficacy is intrinsically linked to their purity. The presence of impurities, such as starting materials, byproducts, or degradation products, can significantly impact the safety, potency, and overall quality of the final drug substance.[1] Column chromatography is a cornerstone technique for the purification of these compounds, offering a versatile and scalable method to achieve the high purity required for research and pharmaceutical applications.[2][3]
This comprehensive guide provides an in-depth exploration of the principles and practical applications of column chromatography for the purification of sulfonamide compounds. We will delve into the critical parameters that govern separation, offer detailed protocols, and provide troubleshooting strategies to overcome common challenges.
Understanding the Physicochemical Properties of Sulfonamides
The successful purification of sulfonamides by column chromatography hinges on a thorough understanding of their chemical nature. Sulfonamides are amphoteric molecules, meaning they possess both acidic and basic functional groups.[4] The key features influencing their chromatographic behavior are:
-
The Sulfonamide Moiety (-SO₂NH₂): The protons on the nitrogen atom are acidic, with pKa values typically ranging from 4.9 to 7.7.[5][6] This acidity is a dominant factor in their interaction with the stationary phase.
-
The Amine Group (-NH₂): The amino group attached to the aromatic ring is basic.
-
Polarity: The overall polarity of the molecule is influenced by the substituents on the aromatic rings.
The ionizable nature of sulfonamides means that the pH of the mobile phase can significantly alter their retention and selectivity during chromatography.[4][7]
Core Principles of Column Chromatography for Sulfonamide Purification
Column chromatography separates compounds based on their differential partitioning between a stationary phase (a solid adsorbent packed in a column) and a mobile phase (a solvent that flows through the column).[3][8] For sulfonamides, the most common mode is normal-phase chromatography , where a polar stationary phase is used with a less polar mobile phase.[3]
In this setup:
-
Polar compounds, like many sulfonamides, will have a stronger affinity for the polar stationary phase and will therefore move more slowly through the column.
-
Non-polar impurities will interact less with the stationary phase and will be eluted more quickly.
By carefully selecting the stationary and mobile phases, a separation can be achieved where the desired sulfonamide is isolated from impurities.
Protocol Design and Optimization: A Step-by-Step Guide
A systematic approach to method development is crucial for achieving efficient and reproducible purification.
Step 1: Stationary Phase Selection
The choice of stationary phase is the first and most critical decision.
| Stationary Phase | Properties and Applications for Sulfonamides |
| Silica Gel (SiO₂) | The most common and versatile stationary phase for normal-phase chromatography of sulfonamides.[2][9] Its surface contains acidic silanol groups (Si-OH) that can strongly interact with the sulfonamide moiety. |
| Deactivated Silica Gel | For acid-sensitive sulfonamides, such as N-silylated derivatives, the acidity of standard silica gel can cause degradation.[10][11] Deactivating the silica with a base like triethylamine neutralizes the acidic sites, preventing compound decomposition.[10][11][12] |
| Alumina (Al₂O₃) | A good alternative to silica gel, especially for basic compounds. It is available in acidic, neutral, and basic forms. Neutral or basic alumina can be beneficial for acid-sensitive sulfonamides.[10] |
| Amide-modified Silica | Phenylamide stationary phases have demonstrated good selectivity for sulfonamides.[13] |
| Aminopropyl-packed Columns | These have been effectively used in series with silica columns to enhance separation.[14][15] |
Step 2: Mobile Phase Optimization
The mobile phase (eluent) is the driving force of the separation. Its composition must be carefully optimized to achieve the desired resolution.
-
Initial Solvent System Selection: A common starting point for the normal-phase chromatography of sulfonamides is a binary mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane).[10]
-
Thin-Layer Chromatography (TLC) for Method Development: Before packing a column, it is essential to use TLC to determine the optimal solvent system. The goal is to find a mobile phase composition that gives the target sulfonamide an Rf value between 0.2 and 0.4. This ensures that the compound will move through the column at a reasonable rate and separate effectively from impurities.
-
Gradient Elution: For complex mixtures containing compounds with a wide range of polarities, a gradient elution can be highly effective.[13] This involves starting with a less polar mobile phase and gradually increasing its polarity over the course of the separation. For example, in supercritical fluid chromatography (SFC), a gradient of methanol in CO2 has been used to separate multiple sulfonamides.[14][15]
-
pH Modification: Given the amphoteric nature of sulfonamides, adjusting the pH of the mobile phase can dramatically impact retention and selectivity.[7][13] For silica gel chromatography, adding a small amount of a basic modifier like triethylamine (0.1-1%) can improve peak shape and reduce tailing by neutralizing acidic silanol groups.[10][11]
Step 3: Sample Preparation and Loading
Proper sample preparation is vital to prevent column overloading and ensure a good separation.
-
Dissolution: Dissolve the crude sulfonamide mixture in a minimal amount of the initial mobile phase.
-
Dry Loading (for less soluble compounds): If the compound is not readily soluble in the mobile phase, it can be adsorbed onto a small amount of silica gel.[10][12] The solvent is then removed under reduced pressure to yield a free-flowing powder, which is then carefully loaded onto the top of the packed column.[12] This technique often leads to sharper bands and better separation.
General Purification Protocol: Sulfonamide Purification on Silica Gel
This protocol provides a general workflow for the purification of a sulfonamide compound using standard silica gel column chromatography.
Materials:
-
Crude sulfonamide mixture
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents for mobile phase (e.g., hexane, ethyl acetate)
-
Triethylamine (optional, for deactivation)
-
Chromatography column
-
Collection tubes
-
TLC plates and chamber
-
UV lamp for visualization
Workflow Diagram:
Caption: Workflow for Sulfonamide Purification by Column Chromatography.
Step-by-Step Procedure:
-
TLC Analysis: Develop a TLC method to find a mobile phase that gives the desired sulfonamide an Rf of ~0.3.
-
Column Packing (Wet Method):
-
Equilibration: Run 2-3 column volumes of the mobile phase through the packed column to ensure it is fully equilibrated.
-
Sample Loading:
-
Liquid Loading: Carefully apply the dissolved sample to the top of the column using a pipette.
-
Dry Loading: Gently pour the silica-adsorbed sample onto the sand layer.
-
-
Elution:
-
Begin adding the mobile phase to the top of the column.
-
Maintain a constant flow rate, either by gravity or by applying gentle positive pressure.
-
If using a gradient, gradually increase the proportion of the more polar solvent.
-
-
Fraction Collection: Collect the eluent in a series of labeled tubes. The size of the fractions will depend on the scale of the purification.
-
Monitoring: Analyze the collected fractions by TLC to identify which ones contain the pure sulfonamide.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Troubleshooting Common Purification Issues
| Problem | Potential Cause(s) | Solution(s) |
| Poor Separation/Co-elution | - Mobile phase polarity is too high or too low.- Inappropriate stationary phase. | - Optimize the mobile phase composition using TLC. Try a less polar system to increase retention or a more polar one to decrease it.[13] - Consider a different stationary phase like alumina or a modified silica.[13] - Employ a gradient elution.[13] |
| Compound Decomposition on the Column | - The sulfonamide is sensitive to the acidic nature of the silica gel. | - Deactivate the silica gel by preparing the slurry and eluent with 0.1-1% triethylamine.[10][11] - Use a neutral or basic stationary phase like alumina.[10] |
| Peak Tailing | - Strong interaction between the acidic sulfonamide and the silica surface.- Column overloading. | - Add a small amount of a modifier like triethylamine or acetic acid to the mobile phase to improve peak shape. - Reduce the amount of sample loaded onto the column. |
| Variable Retention Times | - Inconsistent mobile phase preparation.- Fluctuations in temperature. | - Prepare fresh mobile phase for each purification and ensure accurate measurements.[16] - Use a column oven if available to maintain a constant temperature.[16] |
References
- BenchChem. (n.d.). Purification of N-(Trimethylsilyl)sulfonamides. BenchChem Technical Support Center.
- BenchChem. (2025, November). Purification of Sulfonamide Derivatives by Column Chromatography. BenchChem Technical Support Center.
- BenchChem. (n.d.). Optimizing Mobile Phase for Sulfamerazine HPLC Analysis. BenchChem Technical Support Center.
- BenchChem. (n.d.). Stability issues of N-silylated sulfonamides on silica gel chromatography. BenchChem Technical Support Center.
-
Giejdasz, K., & Grześkowiak, E. (2021). Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. Molecules, 26(13), 3829. [Link]
-
Şanlı, N., & Fonrodona, G. (2009). Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. Journal of the Brazilian Chemical Society, 20, 1536-1543. [Link]
-
Ashraf-Khorasani, M., & Taylor, L. T. (1998). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science, 36(12), 587-594. [Link]
- BenchChem. (n.d.). HPLC Analysis of Sulfonamides. BenchChem Technical Support Center.
-
Al-Janabi, A. H. H., & Al-Obaidi, N. M. H. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Letters in Applied NanoBioScience, 11(4), 3639-3646. [Link]
-
Van't Riet, B., & Van der Voet, G. B. (1985). Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides. Journal of pharmaceutical sciences, 74(8), 858-861. [Link]
-
Wikipedia. (n.d.). Column chromatography. Retrieved from [Link]
-
Şanlı, N., & Fonrodona, G. (2009). Determination of pKa Values of Some Sulfonamides by LC and LC-PDA Methods in Acetonitrile-Water Binary Mixtures. ResearchGate. Retrieved from [Link]
-
Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. Retrieved from [Link]
- BenchChem. (n.d.). Byproduct identification and removal in sulfonamide synthesis. BenchChem Technical Support Center.
-
Ashraf-Khorasani, M., & Taylor, L. T. (1998). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). pK Values Reported of Sulfonamides in Water. Retrieved from [Link]
-
ResearchGate. (n.d.). The pK a values of the sulfonamides investigated. Retrieved from [Link]
-
Biagi, G. L., Barbaro, A. M., Guerra, M. C., Cantelli-Forti, G., & Gandolfi, O. (1975). Thin-layer chromatography of sulphonamides on silica gel G and polyamide layers by means of a polar mobile phase. Journal of Chromatography A, 106(2), 349-355. [Link]
-
Zhang, T., Chen, J., & Zhu, Z. (2021). Current trends and challenges in the downstream purification of bispecific antibodies. Antibodies, 10(2), 24. [Link]
-
Semantic Scholar. (n.d.). Separation of 9 Sulfonamide Drugs in ≈4 Min by Ultra-High Performance Supercritical Fluid Chromatography (UHPSFC): with a Feasibility Study for Detection in Milk. Retrieved from [Link]
-
Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]
-
Kionglai, S., & De Biasi, V. (2000). Determination of sulfonamides by packed column supercritical fluid chromatography with atmospheric pressure chemical ionisation mass spectrometric detection. Analyst, 125(12), 2219-2223. [Link]
-
Zhang, T., Chen, J., & Zhu, Z. (2021). Current trends and challenges in the downstream purification of bispecific antibodies. Antibodies, 10(2), 24. [Link]
-
Challener, C. (2020, August 2). Chromatographic Science Clarifies Separation Challenges. BioPharm International. Retrieved from [Link]
-
Al-Logigan, R., & Berthod, A. (2010). Countercurrent Chromatography for the Measurement of the Hydrophobicity of Sulfonamide Amphoteric Compounds. ResearchGate. Retrieved from [Link]
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- 5. Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-[(4-Methoxyphenyl)sulfonyl]piperidine-3-carboxylic acid
Welcome to the technical support center for the synthesis of 1-[(4-Methoxyphenyl)sulfonyl]piperidine-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working on or planning to synthesize this molecule and its analogs. Here, we address common challenges and frequently asked questions in a direct, problem-solving format, grounding our advice in established chemical principles and field-proven experience.
Frequently Asked Questions (FAQs)
This section covers foundational questions about the synthetic strategy for this compound.
Q1: What is the most common and logical synthetic route for this molecule?
The most direct and widely adopted strategy involves a two-step process starting from a commercially available piperidine derivative. The core transformation is the N-sulfonylation of the piperidine nitrogen with 4-methoxybenzenesulfonyl chloride.
-
Protection Step: The synthesis begins with the protection of the carboxylic acid moiety of piperidine-3-carboxylic acid, typically by converting it into an ester (e.g., a methyl or ethyl ester). This is a critical step to prevent the acidic proton from interfering with the subsequent sulfonylation reaction and to avoid potential side reactions like mixed anhydride formation.[1][2]
-
N-Sulfonylation: The resulting piperidine-3-carboxylate ester is then reacted with 4-methoxybenzenesulfonyl chloride in the presence of a non-nucleophilic base.
-
Deprotection (Hydrolysis): The final step is the saponification (hydrolysis) of the ester group to yield the target carboxylic acid.
Below is a diagram illustrating the general synthetic pathway.
Caption: General three-step synthesis pathway.
Q2: Why is protecting the carboxylic acid essential? What happens if I don't?
Protecting the carboxylic acid is a cornerstone of a successful synthesis for two primary reasons:
-
Acidity Interference: The carboxylic acid proton (pKa ~4-5) is sufficiently acidic to react with the base (e.g., triethylamine, pKa of conjugate acid ~10.7) intended to scavenge the HCl byproduct of the sulfonylation. This would consume your base, leading to a buildup of HCl, which in turn protonates the piperidine nitrogen, rendering it non-nucleophilic and halting the desired reaction.
-
Side Reactions: The carboxylate anion, formed upon deprotonation, can act as a nucleophile. It could potentially attack the sulfonyl chloride to form an unstable mixed anhydride, leading to undesired byproducts and reducing the overall yield.[3]
While direct sulfonylation without protection might be attempted under specific conditions (e.g., Schotten-Baumann conditions), it often leads to complex mixtures that are difficult to purify. Esterification is a reliable and predictable strategy to ensure a clean reaction.[2][4]
Q3: What are the optimal conditions for the N-sulfonylation step?
The N-sulfonylation is a standard nucleophilic substitution reaction on the sulfonyl chloride. Success hinges on the proper selection of a base and solvent.
| Parameter | Recommended Choice | Rationale |
| Solvent | Dichloromethane (DCM), Acetonitrile (MeCN), or Tetrahydrofuran (THF) | These are aprotic solvents that will not react with the sulfonyl chloride. They provide good solubility for the reactants. Ensure the solvent is anhydrous. |
| Base | Triethylamine (TEA), Pyridine, or N,N-Diisopropylethylamine (DIPEA) | A non-nucleophilic organic base is required to neutralize the HCl generated during the reaction without competing with the piperidine nitrogen as a nucleophile.[5] Typically, 1.1 to 1.5 equivalents are used. |
| Temperature | 0 °C to Room Temperature | The reaction is often started at 0 °C to control the initial exotherm upon adding the sulfonyl chloride, and then allowed to warm to room temperature to ensure completion. |
| Stoichiometry | ~1.0 eq. Piperidine Ester | 1.05-1.1 eq. Sulfonyl Chloride |
Experimental Protocol: N-Sulfonylation
-
Dissolve the piperidine-3-carboxylate ester starting material (1.0 eq.) in anhydrous DCM (approx. 0.1-0.2 M concentration).
-
Add triethylamine (1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath.
-
Dissolve 4-methoxybenzenesulfonyl chloride (1.05 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the cooled reaction mixture over 15-20 minutes.
-
Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it stir at room temperature for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis, providing causal analysis and actionable solutions.
Problem: My N-sulfonylation reaction shows low or no conversion to the product.
A low yield is one of the most common issues. A systematic approach is needed to diagnose the root cause.
Caption: Troubleshooting workflow for low reaction yield.
Detailed Analysis:
-
Cause A: Inactive 4-Methoxybenzenesulfonyl Chloride
-
Diagnosis: Sulfonyl chlorides are susceptible to hydrolysis upon exposure to atmospheric moisture, converting them to the unreactive sulfonic acid. An old bottle or one that has been opened frequently is a likely culprit.
-
Solution: Use a freshly opened bottle of the reagent. If this is not possible, you can attempt to purify the existing reagent by recrystallization from a non-polar solvent like hexanes.
-
-
Cause B: Protonated Piperidine Nitrogen
-
Diagnosis: If insufficient base is used, or if the base is consumed by an acidic impurity (like residual acid from the esterification step), the generated HCl will protonate the piperidine nitrogen, rendering it non-nucleophilic.
-
Solution: Ensure your piperidine ester starting material is free of acid (confirm by pH check of a dissolved sample or perform a basic wash before use). Use at least 1.1 equivalents of a high-purity organic base.
-
-
Cause C: Low Reactivity of a Secondary Amine
-
Diagnosis: While piperidine is a reasonably reactive secondary amine, steric hindrance can sometimes slow the reaction.
-
Solution: If the reaction stalls at room temperature, gentle heating (e.g., to 40 °C in DCM or THF) can increase the reaction rate. Alternatively, adding a catalytic amount of 4-Dimethylaminopyridine (DMAP) can sometimes accelerate the sulfonylation, but be cautious as it can promote side reactions.
-
Problem: I see multiple spots on my TLC plate, indicating side products.
The formation of byproducts usually points to a competing reaction pathway.
Caption: Desired reaction vs. potential side reactions.
-
Cause A: Bis-sulfonylation
-
Diagnosis: This is unlikely with a secondary amine like piperidine but can occur if your starting material is contaminated with a primary amine. The primary amine can react twice.
-
Solution: Verify the purity of your piperidine-3-carboxylic acid or its ester derivative by NMR or GC-MS before starting.
-
-
Cause B: Reaction with Unprotected Carboxylic Acid
-
Diagnosis: As discussed in the FAQs, if you attempt the reaction without a protecting group, you risk forming a mixed anhydride or other byproducts. An unexpected spot on the TLC that is non-basic could indicate such a species.
-
Solution: Protect the carboxylic acid as an ester before performing the N-sulfonylation.
-
Problem: Purification of the final product is challenging.
Purification can be complicated by unreacted starting materials or the physical properties of the product itself.
Experimental Protocol: Work-up and Purification
-
After the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl (to remove the basic starting material and any remaining base), saturated NaHCO₃ solution (to remove any acidic impurities), and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can often be purified by flash column chromatography.
| Purification Challenge | Recommended Solution |
| Removing unreacted piperidine ester | Perform an acidic wash (e.g., 1M HCl) during the work-up. The basic piperidine will be protonated and move to the aqueous layer. |
| Removing residual 4-methoxybenzenesulfonic acid (from hydrolyzed sulfonyl chloride) | Perform a basic wash (e.g., saturated NaHCO₃) during the work-up. The acidic sulfonic acid will be deprotonated and extracted into the aqueous layer. |
| Product is a thick oil and difficult to handle | The protected ester is often an oil. Purification by silica gel column chromatography is the most effective method. A gradient elution from hexane to ethyl acetate is typically successful. |
| Final carboxylic acid product is difficult to crystallize after hydrolysis | After hydrolysis and acidification, if the product oils out, extract it into an organic solvent like ethyl acetate. After drying and concentrating, attempt crystallization from various solvent systems (e.g., ethyl acetate/hexanes, acetone/water). If crystallization fails, purification by reverse-phase chromatography may be necessary. |
References
-
Jagtap, S., & Kaswan, P. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry, 37(6), 1315-1321. [Link]
-
Schou, M., et al. (2007). Development of an (S)-1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}piperidine-3-carboxylic acid [(S)-SNAP-5114] carba analogue inhibitor for murine γ-aminobutyric acid transporter type 4. Journal of Medicinal Chemistry, 50(12), 2839-2846. [Link]
-
Shi, W., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. Molecules, 28(6), 2736. [Link]
-
Anonymous. (n.d.). Protecting groups in organic synthesis. Course material. [Link]
-
Shi, W., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. MDPI. [Link]
-
Moi, D., et al. (2022). Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. International Journal of Molecular Sciences, 23(17), 9572. [Link]
- Patent CN106831540A. (2017). A kind of (S)-3 piperidine carboxylic acids preparation method.
- Patent US4435572A. (1984). Synthesis of ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate.
-
Li, Z., & Tius, M. A. (2018). dM-Dim for Carboxylic Acid Protection. Tetrahedron Letters. [Link]
-
Gracia, J., et al. (2023). A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). Organic & Biomolecular Chemistry. [Link]
-
Johnson, M. (2017). Investigation of N-sulfonyliminium Ion Triggered Cyclizations for the Synthesis of Piperidine Scaffolds. The Aquila Digital Community, University of Southern Mississippi. [Link]
- Patent CN101602748B. (2012). A kind of purification method of high-purity piperidine.
-
Foley, D. J., & Davies, H. M. L. (2025). Recent advances in the synthesis of N-acyl sulfonamides. Organic & Biomolecular Chemistry. [Link]
-
Jagtap, S., & Kaswan, P. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry. [Link]
-
Youn, S. W. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-213. [Link]
-
Atanasova, M., et al. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molbank, 2024(2), M1879. [Link]
Sources
- 1. mazams.weebly.com [mazams.weebly.com]
- 2. dM-Dim for Carboxylic Acid Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 5. cbijournal.com [cbijournal.com]
Technical Support Center: Synthesis of N-Aryl-Sulfonylpiperidines
Welcome to the technical support center for the synthesis of N-aryl-sulfonylpiperidines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this important synthetic transformation. Our focus is on anticipating and resolving common experimental challenges, ensuring the integrity and success of your research.
Introduction to N-Aryl-Sulfonylpiperidine Synthesis
The synthesis of N-aryl-sulfonylpiperidines, typically achieved through the reaction of a piperidine with an arylsulfonyl chloride in the presence of a base, is a cornerstone reaction in medicinal chemistry. The resulting sulfonamide moiety is a key pharmacophore in numerous therapeutic agents. While seemingly straightforward, this reaction is often plagued by side reactions that can significantly impact yield and purity. This guide provides a systematic approach to troubleshooting these issues, grounded in mechanistic principles and practical laboratory experience.
Troubleshooting Guide: A Proactive Approach to Common Issues
This section addresses specific problems you may encounter during the synthesis of N-aryl-sulfonylpiperidines, offering causative explanations and actionable solutions.
Problem 1: Low or No Yield of the Desired N-Aryl-Sulfonylpiperidine
A low yield is one of the most frequently encountered issues. A systematic investigation of potential causes is crucial for effective troubleshooting.
Question: My reaction is yielding very little or no product. What are the likely causes?
Answer: Several factors can contribute to a low yield. It is essential to consider the quality of your reagents and the reaction conditions.
-
Hydrolysis of the Arylsulfonyl Chloride: Arylsulfonyl chlorides are highly susceptible to hydrolysis by moisture, which converts them into the corresponding sulfonic acid.[1][2] This sulfonic acid is unreactive towards the amine under typical sulfonylation conditions, leading to a significant reduction in the effective concentration of your electrophile.
-
Causality: The sulfur atom in the sulfonyl chloride is highly electrophilic and readily attacked by water.
-
Solution:
-
Ensure Anhydrous Conditions: All glassware must be thoroughly oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents to minimize the presence of water.[1]
-
Reagent Quality: Use a fresh bottle of the arylsulfonyl chloride or purify it before use. Storage in a desiccator is recommended.
-
-
-
Inappropriate Base Selection: The choice of base is critical for neutralizing the HCl generated during the reaction. An unsuitable base can lead to side reactions or incomplete conversion.
-
Causality: The base must be strong enough to neutralize the acid but should not compete with the piperidine as a nucleophile.
-
Solution:
-
Non-Nucleophilic Bases: Employ a non-nucleophilic organic base such as pyridine or triethylamine. These bases will not react with the sulfonyl chloride.
-
Aqueous Inorganic Bases: While aqueous bases like NaOH can be used in Schotten-Baumann conditions, they increase the risk of sulfonyl chloride hydrolysis.[3][4][5] If using this method, ensure vigorous stirring to maximize the reaction rate between the amine and the sulfonyl chloride in the organic phase.
-
-
-
Low Nucleophilicity of Piperidine: While piperidine is a relatively strong nucleophile, its reactivity can be diminished under certain conditions.
-
Causality: Protonation of the piperidine by the generated HCl will render it non-nucleophilic.
-
Solution: Ensure a sufficient amount of base is present to neutralize the acid as it is formed. A slight excess of the base (1.1-1.5 equivalents) is often beneficial.[2]
-
Problem 2: Formation of Multiple Products and Purification Challenges
The appearance of unexpected spots on a TLC plate or difficulties in purifying the final product often indicates the presence of side products.
Question: I am observing multiple products in my reaction mixture, making purification difficult. What are these side products and how can I avoid them?
Answer: The formation of side products is a common challenge that directly impacts the yield and purity of your desired N-aryl-sulfonylpiperidine. Understanding the potential side reactions is key to minimizing their formation.
-
Di-sulfonylation of Piperidine: While less common for secondary amines like piperidine compared to primary amines, the formation of a di-sulfonylated product, an N,N-bis(arylsulfonyl)piperidinium salt, can occur under certain conditions.
-
Causality: This side reaction is more likely to occur if a strong base is used in excess, which can deprotonate the initially formed N-aryl-sulfonylpiperidine, creating a sulfonamide anion that can react with another molecule of sulfonyl chloride.[2]
-
Solution:
-
Control Stoichiometry: Use a slight excess of the piperidine relative to the arylsulfonyl chloride.
-
Controlled Addition: Add the arylsulfonyl chloride slowly to the reaction mixture containing the piperidine and a weaker base like pyridine. This maintains a low concentration of the sulfonyl chloride, favoring the reaction with the more nucleophilic piperidine.
-
Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C) to reduce the rate of the second sulfonylation.[2]
-
-
-
Unreacted Starting Materials: Incomplete reactions will leave you with both piperidine and arylsulfonyl chloride (or its hydrolysis product, arylsulfonic acid) in your crude product.
-
Causality: Insufficient reaction time, low temperature, or poor reagent quality can lead to incomplete conversion.
-
Solution:
-
Monitor the Reaction: Use TLC or LC-MS to monitor the consumption of the starting materials.
-
Optimize Reaction Conditions: If the reaction is sluggish, consider increasing the temperature or reaction time.
-
Purification: Unreacted piperidine can often be removed by an acidic wash during workup. The arylsulfonic acid can typically be removed by a basic wash.
-
-
Visualizing Reaction Pathways
To better understand the competing reactions, the following diagram illustrates the desired reaction pathway versus the potential side reactions.
Caption: Competing reaction pathways in N-aryl-sulfonylpiperidine synthesis.
Frequently Asked Questions (FAQs)
Q1: Can I use an aqueous base like sodium hydroxide for this reaction? A1: Yes, this is known as the Schotten-Baumann reaction condition.[3][4][5] It can be effective, but the presence of water increases the risk of hydrolyzing your arylsulfonyl chloride. If you use this method, ensure vigorous stirring to promote the reaction in the organic phase and consider using a slight excess of the sulfonyl chloride to compensate for any hydrolysis.
Q2: My N-aryl-sulfonylpiperidine seems to be degrading during workup. Is this common? A2: N-aryl-sulfonylpiperidines are generally stable compounds. However, very harsh acidic or basic conditions during workup could potentially lead to cleavage of the S-N bond, although this is not a common issue under standard workup procedures. Metabolic studies have shown that electron-deficient aryl sulfonamides can undergo cleavage, but this typically requires enzymatic catalysis.[6] It is more likely that any observed degradation is due to the presence of reactive impurities from the synthesis.
Q3: I suspect desulfonylation is occurring. What conditions favor this side reaction? A3: Reductive desulfonylation, the removal of the sulfonyl group, typically requires specific reducing agents such as sodium amalgam, samarium(II) iodide, or certain transition metal complexes.[3] It is highly unlikely to occur under standard N-aryl-sulfonylpiperidine synthesis conditions. If you suspect the loss of the sulfonyl group, carefully re-examine your starting materials and reaction conditions for any unintended reducing agents.
Q4: Is ring-opening of the piperidine ring a concern? A4: Ring-opening of N-sulfonylpiperidines is not a common side reaction under the conditions typically used for their synthesis. Such reactions usually require specific reagents or photochemical conditions to initiate cleavage of the C-N bonds within the ring.[7]
Experimental Protocols
General Protocol for the Synthesis of N-Aryl-sulfonylpiperidines
This protocol provides a reliable starting point and should be optimized for specific substrates.
-
Preparation:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add piperidine (1.0 equivalent) and a suitable anhydrous solvent (e.g., dichloromethane, THF).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a non-nucleophilic base, such as triethylamine (1.2 equivalents).
-
-
Reaction:
-
Dissolve the arylsulfonyl chloride (1.1 equivalents) in the same anhydrous solvent.
-
Add the arylsulfonyl chloride solution dropwise to the stirred piperidine solution over 15-30 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
-
Workup and Purification:
-
Quench the reaction with water.
-
Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure N-aryl-sulfonylpiperidine.
-
Data Presentation: Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Hydrolysis of arylsulfonyl chloride | Use anhydrous conditions and fresh reagents. |
| Inappropriate base | Use a non-nucleophilic base like pyridine or triethylamine. | |
| Low amine nucleophilicity | Ensure sufficient base to neutralize generated HCl. | |
| Multiple Products | Di-sulfonylation | Control stoichiometry, slow addition of sulfonyl chloride, lower temperature. |
| Unreacted starting materials | Monitor reaction to completion, optimize conditions, and use appropriate workup. |
Logical Relationships in Troubleshooting
The following diagram outlines a logical workflow for troubleshooting common issues in N-aryl-sulfonylpiperidine synthesis.
Caption: A troubleshooting flowchart for N-aryl-sulfonylpiperidine synthesis.
References
-
Grokipedia. (n.d.). Schotten–Baumann reaction. [Link]
-
Wang, J., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. PMC. [Link]
- Baran, P. S., et al. (2021). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie.
-
Ratcliffe, A. J. (2022). Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. Domainex. [Link]
-
Vereshchagin, A. N., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC. [Link]
-
Thieme. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme Connect. [Link]
- Roper, T. D., et al. (2012). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. Organic Process Research & Development.
- Ley, S. V., et al. (2011). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Organic & Biomolecular Chemistry.
-
SATHEE. (2023). Chemistry Schotten Baumann Reaction. [Link]
-
Kolar, M., et al. (2021). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. PMC. [Link]
-
Wikipedia. (n.d.). Schotten–Baumann reaction. [Link]
-
J. & K. Scientific LLC. (2021). Schotten-Baumann Reaction. [Link]
-
Li, T., et al. (2023). Aryldiazonium ion-initiated C-N bond cleavage for regioselective ring-opening of N-sulfonylazetidines with thiol nucleophiles. PubMed. [Link]
- Buchwald, S. L., et al. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. MIT Open Access Articles.
- Douglas, K. T., et al. (1987). Hydrolysis of aryl N-methyl-N-arylsulfonylcarbamates. Journal of the Chemical Society, Perkin Transactions 2.
- Willis, M. C., et al. (2021). Condition optimizations of sulfonamide formation using piperidine hydrochloride.
- Pearson, D. P. J., et al. (2021). Tetracyclic Bis-Piperidine Alkaloids: Structures, Bioinspired Synthesis, Synthesis, and Bioactivities. MDPI.
- Ley, S. V., et al. (2011). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Organic & Biomolecular Chemistry.
-
Wolfe, J. P., et al. (2018). Synthesis of Cyclic Guanidines Bearing N-Arylsulfonyl and N-Cyano Protecting Groups via Pd-Catalyzed Alkene Carboamination Reactions. PMC. [Link]
-
Roper, T. D., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. MDPI. [Link]
-
Lönnberg, H., et al. (2002). Hydrolytic Reactions of Thymidine 5'-o-phenyl-N-alkylphosphoramidates, Models of Nucleoside 5'-monophosphate Prodrugs. PubMed. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 5. Schotten-Baumann Reaction (Chapter 103) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag | Domainex [domainex.co.uk]
- 7. Aryldiazonium ion-initiated C-N bond cleavage for regioselective ring-opening of N-sulfonylazetidines with thiol nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Sulfonamide Coupling Reactions
Welcome to the technical support center for sulfonamide coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into one of the most fundamental transformations in medicinal chemistry. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering a self-validating system for troubleshooting and optimization.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during sulfonamide synthesis.
Q1: What is the most standard method for sulfonamide synthesis, and what are its primary limitations?
A: The most traditional and widely employed method is the reaction of a sulfonyl chloride with a primary or secondary amine.[1] This reaction is typically performed in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid (HCl) byproduct.[2][3]
While robust, this method has notable drawbacks:
-
Harsh Reagent Synthesis: The precursor sulfonyl chlorides often require hazardous reagents like chlorosulfonic acid for their preparation, which lacks functional group tolerance.[1][4]
-
Moisture Sensitivity: Sulfonyl chlorides are highly susceptible to hydrolysis, where moisture converts them into the unreactive corresponding sulfonic acid, leading to reduced yields.[1][2][5]
-
Limited Substrate Scope: The harsh conditions used to create sulfonyl chlorides are incompatible with sensitive or complex molecules.[1]
Q2: Why is the choice of base so critical in a sulfonamide coupling reaction?
A: The base is arguably one of the most critical components of the reaction. Its primary role is to scavenge the HCl generated during the coupling.[3] If left unneutralized, the HCl will protonate the starting amine, rendering it non-nucleophilic and effectively halting the reaction.[3] Tertiary amines like triethylamine (TEA) or pyridine are common choices because they are non-nucleophilic and do not compete with the substrate amine.[2] Pyridine can also act as a nucleophilic catalyst, activating the sulfonyl chloride, which can be beneficial for less reactive systems.[6]
Q3: Can I use an inorganic base like sodium hydroxide or potassium carbonate?
A: While possible under certain conditions (e.g., Schotten-Baumann conditions), using aqueous bases like NaOH significantly increases the risk of hydrolyzing your highly reactive sulfonyl chloride starting material.[2] For most research-scale syntheses, an organic, non-nucleophilic base in an anhydrous organic solvent is the preferred and safer choice to maximize yield.[2]
Q4: My starting amine is expensive. What is the ideal stoichiometry for the reaction?
A: To ensure the complete consumption of a valuable or limiting reactant, stoichiometry must be carefully controlled. If the sulfonyl chloride is the limiting reagent, a slight excess of the amine (e.g., 1.1–1.2 equivalents) is recommended.[2] Conversely, if the amine is the limiting reagent, an equimolar amount or a slight excess of the sulfonyl chloride can be used, but this may require more rigorous purification to remove unreacted sulfonyl chloride and its sulfonic acid hydrolysis product.
Section 2: In-Depth Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving common experimental issues.
Issue 1: Consistently Low or No Yield
A low yield is the most frequent problem. The cause can be systematically diagnosed by evaluating reagents, conditions, and substrate reactivity.
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical decision-making process for addressing low-yield reactions.
Caption: A workflow for diagnosing the root cause of low reaction yields.
Troubleshooting Table
| Problem | Potential Cause | Recommended Solution & Rationale |
| Low or No Product Formation | Hydrolysis of Sulfonyl Chloride | Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and perform the reaction under an inert atmosphere (N₂ or Ar). Sulfonyl chlorides react readily with water to form unreactive sulfonic acids.[2][3] |
| Poor Quality of Amine | Verify the purity of the amine. Amines can absorb atmospheric CO₂ to form carbamates, reducing the amount of active nucleophile.[5] | |
| Incorrect Base | The base must be strong enough to neutralize HCl but not nucleophilic enough to compete with the amine. For weakly nucleophilic amines, a stronger, non-nucleophilic base like DBU or proton sponge may be required. Pyridine is often used as it can also catalyze the reaction.[1][6] | |
| Low Nucleophilicity of Amine | Aromatic and electron-deficient amines are poor nucleophiles.[1] Increase the reaction temperature (gentle heating to 40-60 °C) or consider using a catalyst (see Issue 3). | |
| Steric Hindrance | Bulky groups on either the amine or the sulfonyl chloride can prevent the reaction.[7] This requires more forcing conditions, such as higher temperatures or specialized catalysts (e.g., Indium-catalyzed methods).[7] | |
| Multiple Products Observed | Bis-sulfonylation of Primary Amine | This occurs when a primary amine (R-NH₂) reacts twice. Use a larger excess of the amine (2-3 equivalents) to favor the mono-sulfonated product statistically, or use a bulky base to sterically hinder the second addition.[2] |
| Polymerization | This can occur if a molecule contains both an amine and a sulfonyl chloride, especially with unprotected anilines.[8] A protecting group strategy is necessary in such cases.[8] | |
| Reaction Stalls | Amine Protonation | Insufficient base was used. The generated HCl protonates the starting amine, shutting down the reaction. Ensure at least 1.1 equivalents of base are used; for hindered amines, 2 equivalents or more may be necessary.[3] |
Issue 2: Dealing with Sterically Hindered or Electron-Deficient Amines
Standard reaction conditions often fail for challenging substrates like bulky secondary amines (e.g., di-tert-butylamine) or electron-poor anilines.
Q: My reaction with a hindered secondary amine is not working. What should I do?
A: Steric hindrance dramatically slows the rate of nucleophilic attack. To overcome this, you must increase the energy of the system or use an alternative pathway.
-
Increase Temperature: Refluxing the reaction in a higher-boiling solvent like acetonitrile or dioxane can provide the necessary activation energy.[7]
-
Use a More Reactive Sulfonylating Agent: Sulfonyl fluorides, activated by Lewis acids like Ca(NTf₂)₂, can be more effective for coupling with hindered amines than sulfonyl chlorides.[9]
-
Employ Catalysis: Transition-metal catalysis can offer a milder and more efficient route.
-
Indium Catalysis: Indium metal has been shown to effectively catalyze the sulfonylation of sterically hindered amines.[7]
-
Copper/Palladium Catalysis: C-N cross-coupling reactions, while more complex to set up, are powerful methods for forming N-aryl sulfonamides, especially from electron-deficient anilines.[10][11][12] These methods couple an aryl halide with the sulfonamide N-H bond.
-
Visualizing Substrate Challenges and Solutions
Caption: Common substrate challenges and corresponding strategic solutions.
Issue 3: Purification Difficulties
Q: How do I effectively purify my sulfonamide product?
A: The purification strategy depends on the physical properties of your product and the nature of the impurities.
-
Recrystallization: This is the most common and effective method for purifying solid sulfonamides.[2] The key is finding a suitable solvent system where the sulfonamide is soluble at high temperatures but sparingly soluble at room temperature, while impurities remain in solution. Common solvents include ethanol, isopropanol, or mixtures of ethanol/water.[2]
-
Aqueous Workup: An acidic wash (e.g., 1M HCl) will remove excess amine base (pyridine, TEA). A basic wash (e.g., saturated NaHCO₃) can remove the unreacted sulfonyl chloride by converting it to the water-soluble sulfonic acid salt.
-
Silica Gel Chromatography: If recrystallization fails or the product is an oil, column chromatography is necessary. A typical mobile phase is a mixture of hexane and ethyl acetate or dichloromethane and methanol. Progress can be monitored by Thin Layer Chromatography (TLC).[13]
Section 3: Experimental Protocols & Data
Protocol 1: Standard Sulfonamide Coupling of Aniline with Benzenesulfonyl Chloride
This protocol details a standard, reliable procedure for a non-hindered primary amine.
Reaction Mechanism:
Caption: General mechanism for sulfonamide formation.
Procedure:
-
Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add aniline (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM, approx. 0.2 M).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add pyridine (1.5 eq) to the solution and stir for 5 minutes.
-
Sulfonyl Chloride Addition: Add a solution of benzenesulfonyl chloride (1.05 eq) in anhydrous DCM dropwise over 10 minutes. Maintain the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Workup:
-
Dilute the reaction mixture with DCM.
-
Wash sequentially with 1M HCl (2x), water (1x), and brine (1x). The acidic wash removes the pyridine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Recrystallize the crude solid from an ethanol/water mixture to yield the pure sulfonamide.
Protocol 2: Advanced Protocol for a Sterically Hindered Coupling
This protocol is adapted for challenging substrates where Protocol 1 would likely fail.
Procedure:
-
Preparation: In a flame-dried Schlenk flask under argon, combine the sterically hindered secondary amine (1.0 eq), the sulfonyl chloride (1.2 eq), and indium powder (0.1 eq).
-
Solvent: Add anhydrous acetonitrile (MeCN) to the flask.
-
Reaction: Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 12-24 hours. Monitor the reaction by LC-MS for the consumption of the starting amine.
-
Workup:
-
Cool the reaction to room temperature and filter through a pad of Celite to remove the indium catalyst.
-
Rinse the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: The crude product will likely require purification by silica gel column chromatography to separate the product from unreacted starting material and byproducts.
Data Summary: Common Bases and Solvents
Effective optimization requires an understanding of the tools at your disposal.
Table 1: Comparison of Common Bases
| Base | pKa of Conjugate Acid | Key Characteristics | Typical Use Case |
| Pyridine | 5.2 | Nucleophilic catalyst, easy to remove with acid wash.[2][6] | Standard, default choice for most couplings. |
| Triethylamine (TEA) | 10.7 | Stronger, non-nucleophilic base. Volatile. | When a stronger, non-catalytic base is needed. |
| DIPEA | 10.7 | Sterically hindered, non-nucleophilic. | Useful for sensitive substrates to avoid side reactions. |
| Potassium Carbonate (K₂CO₃) | 10.3 | Inexpensive, heterogeneous inorganic base. | Can be used but requires vigorous stirring and may promote hydrolysis if moisture is present. |
Table 2: Common Solvents for Sulfonamide Synthesis
| Solvent | Boiling Point (°C) | Properties |
| Dichloromethane (DCM) | 40 | Excellent solubility for many organics, volatile. Standard choice for room temp reactions. |
| Tetrahydrofuran (THF) | 66 | Good general-purpose solvent, must be anhydrous. |
| Acetonitrile (MeCN) | 82 | Polar aprotic, good for heating reactions.[7] |
| Toluene | 111 | High boiling, useful for very sluggish reactions requiring high heat. |
References
- Benchchem. (n.d.). Common issues in sulfonamide synthesis and solutions.
- Morofuji, T., et al. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society.
- Google Patents. (1957).
- Morofuji, T., et al. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. ORCA - Cardiff University.
- Benchchem. (n.d.). Catalyst Selection for Optimizing Sulfonamide Formation: A Technical Support Guide.
- Benchchem. (n.d.). Overcoming common challenges in the synthesis of sulfonamide derivatives.
- Liu, et al. (2024).
- King, J. F., et al. (n.d.).
- Blakemore, D. C., et al. (2016). Synthesis from Arenes. In Synthetic Methods in Drug Discovery: Volume 2.
- University Handout. (n.d.). Amination of the p-acetaminobenzene sulfonyl chloride.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Sulfonamide Formation Reactions.
- Benchchem. (n.d.). Optimizing reaction conditions for sulfonamide synthesis from sulfonyl chlorides.
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
- Das, A. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4).
- MacMillan, D., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University.
- ChemRxiv. (2024). Data Science-Driven Discovery of Optimal Conditions and a Condition-Selection Model for the Chan-Lam Coupling.
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]
- Bull, J. A., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO.
- Weinreb, S. M. (n.d.).
- Reddit r/chemistry. (2011). Pyridine replacement in organic synthesis.
- Reddit r/chemistry. (2015). Synthesis of an Sulfonamide, why is this step neccessary?
- Benchchem. (n.d.). A Comparative Guide to Determining the Purity of Synthesized Sulfonamides.
- MacMillan, D., et al. (n.d.). Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis. Macmillan Group - Princeton University.
- Benchchem. (n.d.). Technical Support Center: Synthesis of Sterically Hindered Sulfonamides.
- Weix, D. J., et al. (2019). Intramolecular Cross-Electrophile Coupling Reaction of Sulfonamides with Alkyl Chlorides.
- Jiao, L., et al. (n.d.). Cu‐Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides.
- Al-Soud, Y. A., et al. (2020). Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. ACS Omega.
-
Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link]
- Poulsen, S. A., & Mujumdar, P. (2015).
- MacMillan, D., et al. (2023).
- Wu, J., et al. (2020). Sequential C–S and S–N Coupling Approach to Sulfonamides.
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Technical Support Center: Troubleshooting Low Yields in Sulfonamide Formation Reactions
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during sulfonamide formation reactions. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to diagnose and solve yield-related issues in your experiments.
The formation of a sulfonamide via the reaction of a sulfonyl chloride with a primary or secondary amine is a cornerstone transformation in medicinal chemistry and drug development.[1] While robust, the reaction is sensitive to several factors that can lead to frustratingly low yields. This guide is structured to walk you through a logical troubleshooting process, from initial checks to advanced optimization strategies.
Part 1: The First 60 Minutes - Initial Checks & Common Culprits
Low yields often stem from fundamental issues with reagents or the reaction setup. Before investing time in complex optimization, verify these critical points.
Q1: My sulfonamide reaction has a very low or zero yield. What are the absolute first things I should check?
A1: Start with the quality and handling of your starting materials, as this is the most frequent source of failure.
-
Sulfonyl Chloride Integrity: Sulfonyl chlorides are highly electrophilic and extremely sensitive to moisture.[2][3] Hydrolysis converts the reactive sulfonyl chloride into the corresponding sulfonic acid, which is unreactive toward amines under standard conditions.
-
Causality: Water acts as a nucleophile, attacking the electrophilic sulfur center of the sulfonyl chloride to produce the sulfonic acid and HCl. This side reaction consumes your starting material.
-
Actionable Advice: Always use a fresh bottle of sulfonyl chloride or purify older reagents. Visually inspect the reagent; decomposition is often indicated by discoloration (darkening) or a change in physical state.[4] Many heteroaromatic sulfonyl chlorides have limited stability and can decompose through pathways other than hydrolysis, such as SO₂ extrusion.[5][6]
-
-
Anhydrous Reaction Conditions: The necessity of a dry environment cannot be overstated.
-
Causality: Any water present in your solvent, on your glassware, or in the atmosphere will promote the hydrolysis of the sulfonyl chloride.[2]
-
Actionable Advice:
-
-
Amine Quality: Ensure your amine is pure and dry. Some amines can absorb atmospheric CO₂ to form carbamates, reducing the concentration of the active nucleophile.[3]
Q2: I've confirmed my reagents are high quality and my conditions are anhydrous, but my yield is still poor. What's next?
A2: The next step is to scrutinize your reaction parameters, particularly the choice of base and the stoichiometry. The classic approach involves reacting the sulfonyl chloride with an amine, using a base to neutralize the HCl byproduct.[1]
-
Choice of Base: The base is not merely an acid scavenger; its properties are critical. An inappropriate base can either fail to neutralize the acid effectively or introduce competitive side reactions.
-
Causality: As the reaction proceeds, it generates one equivalent of HCl. If not neutralized, this acid will protonate the starting amine, converting it into an ammonium salt. This salt is no longer nucleophilic and will not react with the sulfonyl chloride, effectively stopping the reaction.
-
Recommendation: Use a non-nucleophilic, sterically hindered tertiary amine like triethylamine (Et₃N) or a base like pyridine.[2][7] Pyridine can also act as a nucleophilic catalyst.[7] Avoid aqueous bases like NaOH unless you are specifically running under Schotten-Baumann conditions, as they significantly increase the risk of sulfonyl chloride hydrolysis.[2]
-
-
Stoichiometry: Carefully check the molar ratios of your reactants.
Below is a troubleshooting workflow to guide your initial investigation.
Caption: Initial troubleshooting workflow for low sulfonamide yields.
Part 2: Optimizing the Core Reaction
If initial checks don't solve the problem, a more systematic optimization of the reaction conditions is required.
Q3: Which base should I choose? Does the solvent matter?
A3: The base and solvent are intrinsically linked and should be chosen to complement your specific substrates.
Table 1: Common Bases and Solvents for Sulfonamide Formation
| Base | Typical Solvent(s) | Key Characteristics & Considerations |
| Triethylamine (Et₃N) | Dichloromethane (DCM), THF | A non-nucleophilic, sterically hindered base commonly used to scavenge HCl.[7] It is volatile and easily removed during workup. |
| Pyridine | Pyridine (as solvent), DCM | Often used as both a base and a solvent. Can act as a nucleophilic catalyst, potentially accelerating the reaction.[7] Can be difficult to remove completely due to its high boiling point. |
| DMAP | DCM, Acetonitrile | 4-Dimethylaminopyridine is a highly effective nucleophilic catalyst, often used in small (catalytic) amounts alongside a stoichiometric base like Et₃N, especially for hindered substrates.[7] |
| Proton Sponge | Aprotic solvents (DCM, THF) | A non-nucleophilic but very strong base. Useful when substrates are sensitive to more standard bases. |
The solvent must dissolve both reactants and be inert to the reaction conditions.[2] Dichloromethane (DCM) and tetrahydrofuran (THF) are common first choices. For reactions with sterically hindered substrates that require heating, higher-boiling point solvents like dimethylformamide (DMF) or acetonitrile (MeCN) may be necessary.[8]
Q4: The reaction is very slow. Can I just increase the temperature?
A4: While gentle heating can sometimes improve sluggish reactions, excessive heat can promote side reactions and decomposition.[3] Aliphatic sulfonyl chlorides, in particular, can be thermally sensitive and may decompose via radical pathways.[4][9] The reaction is typically performed at 0 °C to room temperature.[3] If the reaction is slow at room temperature, consider a modest increase to 40-50 °C while carefully monitoring for the appearance of byproducts by TLC.
Part 3: Tackling Difficult Substrates & Side Reactions
Q5: My amine is sterically hindered (or a weak nucleophile) and the reaction isn't working. What can I do?
A5: This is a common and significant challenge. Steric hindrance around the amine's nitrogen atom can prevent an effective reaction with the sulfonyl chloride.[8] Similarly, anilines with strongly electron-withdrawing groups are poor nucleophiles, which slows the reaction.[10][11]
-
Forced Conditions: Prolonged reaction times (24-48 hours) and elevated temperatures may be required.[12]
-
Catalysis: For particularly challenging substrates, standard base catalysis may be insufficient. Consider alternative methods:
-
Indium-Catalyzed Sulfonylation: Indium(III) catalysts have been shown to be effective for the sulfonylation of less nucleophilic and sterically hindered amines.[13]
-
Transition Metal Catalysis: For certain transformations, especially C-N cross-coupling to form N-aryl sulfonamides, palladium or copper catalysts are used.[10] These are more specialized methods but can be powerful for difficult couplings.
-
Q6: I'm using a primary amine and I see a second, less polar spot on my TLC. What is it and how do I prevent it?
A6: You are likely observing the formation of a bis-sulfonated side product.
-
Causality: After the primary amine reacts to form the desired sulfonamide (R-NH-SO₂R'), the resulting sulfonamide still has an N-H bond. The nitrogen in this sulfonamide is less nucleophilic than the starting amine, but under the reaction conditions, it can be deprotonated by the base to form an amide anion (R-N⁻-SO₂R'). This anion can then react with a second molecule of sulfonyl chloride to form a bis-sulfonated imide (R-N(SO₂R')₂). This consumes both your starting materials and reduces the yield of the desired product.[2]
Here is a diagram illustrating the desired reaction versus this common side reaction.
Caption: Competing reaction pathways for primary amines.
-
Prevention Strategy: The key is to ensure the sulfonyl chloride is more likely to react with the more nucleophilic starting amine rather than the sulfonamide product. This can be achieved by:
-
Slow Addition: Add the sulfonyl chloride solution dropwise to a solution of the amine and base, rather than mixing them all at once.[2]
-
Excess Amine: Use a larger excess of the primary amine (e.g., 2-3 equivalents). This increases the statistical probability of the sulfonyl chloride encountering an unreacted amine molecule.
-
Part 4: Reaction Monitoring and Product Purification
Q7: How do I know when my reaction is complete?
A7: Actively monitoring the reaction is crucial to avoid unnecessarily long reaction times or premature workup. Thin-Layer Chromatography (TLC) is the most common, rapid, and cost-effective method.[14]
-
Principle: TLC separates the components of your reaction mixture based on polarity. Typically, the starting amine and the final sulfonamide product will have different retention factors (Rf values) on the silica plate.
-
Procedure: Spot three lanes on a TLC plate: your starting amine (SM), your sulfonyl chloride (if UV active), and a co-spot (both starting materials), and the reaction mixture (Rxn). As the reaction proceeds, you should see the spot corresponding to the starting amine disappear and a new spot for the sulfonamide product appear. The reaction is generally considered complete when the limiting reagent (usually the sulfonyl chloride) is no longer visible.
Q8: My reaction is done, but I'm having trouble purifying the sulfonamide. What are the best practices?
A8: Sulfonamides are often stable, crystalline solids, making them amenable to standard purification techniques.[1]
-
Aqueous Workup: After the reaction is complete, a typical workup involves diluting the mixture with a solvent like DCM or ethyl acetate and washing it sequentially with a weak acid (e.g., 1M HCl to remove excess amine and base), a weak base (e.g., saturated sodium bicarbonate solution to remove any unreacted sulfonyl chloride as sulfonic acid), and brine.[2] The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated.
-
Purification:
-
Recrystallization: This is the most common and effective method for purifying solid sulfonamides.[2] The key is to find a solvent system in which your product is soluble when hot but poorly soluble when cold, while the impurities remain soluble at all temperatures.
-
Column Chromatography: If recrystallization is ineffective or if your product is an oil, purification by silica gel column chromatography is the standard alternative.
-
Part 5: Detailed Experimental Protocols
Protocol 1: General Procedure for Sulfonamide Synthesis
This protocol describes a general method for the synthesis of a sulfonamide from a primary or secondary amine and a sulfonyl chloride.[2][7]
-
Setup: To an oven-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the amine (1.1 equivalents) and an anhydrous solvent (e.g., DCM, 0.2 M).
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Base Addition: Add triethylamine (1.5 equivalents) to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 10-15 minutes.
-
Reaction: Allow the reaction to warm slowly to room temperature and stir for 2-12 hours.
-
Monitoring: Monitor the reaction's progress by TLC until the starting sulfonyl chloride is consumed.[14]
-
Workup: Dilute the reaction mixture with DCM and transfer it to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude sulfonamide.
-
Purification: Purify the crude product by recrystallization or silica gel column chromatography.
Protocol 2: Purification of a Solid Sulfonamide by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair (e.g., ethanol/water, ethyl acetate/hexanes).
-
Dissolution: Place the crude sulfonamide in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves. If the solid does not fully dissolve, add small portions of the hot solvent until a clear solution is obtained.[2]
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature, undisturbed, to allow for the formation of large, pure crystals.[2]
-
Crystallization: Once the flask has reached room temperature, it can be placed in an ice bath or refrigerator for 30-60 minutes to maximize crystal formation.[2]
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any soluble impurities adhering to the surface.[2]
-
Drying: Allow the purified crystals to air dry on the filter paper or in a desiccator to obtain the final product.
References
- BenchChem. (2025). Common issues in sulfonamide synthesis and solutions. BenchChem Technical Support.
- BenchChem. (2025). . BenchChem Technical Support.
-
Shevchuk, O. I., et al. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]
- BenchChem. (2025). Monitoring Sulfonamide Synthesis: A Comparative Guide to Reaction Progress Analysis. BenchChem Technical Support.
- BenchChem. (2025).
- BenchChem. (2025).
-
Grygorenko, O., et al. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. [Link]
- BenchChem. (2025). Technical Support Center: Synthesis of Sterically Hindered Sulfonamides. BenchChem Technical Support.
- BenchChem. (2025). Catalyst Selection for Optimizing Sulfonamide Formation: A Technical Support Guide. BenchChem Technical Support.
- BenchChem. (2025). Preventing decomposition of sulfonyl chloride during reaction. BenchChem Technical Support.
-
Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles. [Link]
-
Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. [Link]
-
Wikipedia. (n.d.). Sulfonamide. [Link]
- BenchChem. (2025). Technical Support Center: Catalyst Selection for Sulfonamide-Mediated Reactions. BenchChem Technical Support.
- BenchChem. (2025). An In-depth Technical Guide on the Stability and Decomposition Pathways of Chloromethanesulfonylcyclopropane. BenchChem Technical Support.
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. [Link]
-
Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. [Link]
-
Mayr, H., et al. (2010). Nucleophilic Reactivities of Imide and Amide Anions. The Journal of Organic Chemistry. [Link]
- Google Patents. (1957).
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- 14. benchchem.com [benchchem.com]
Technical Support Center: Purification of Polar Sulfonamide Compounds
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the purification of polar sulfonamide compounds. Due to their unique chemical properties, sulfonamides often present specific chromatographic hurdles. This resource provides in-depth, experience-driven solutions in a direct question-and-answer format, explaining the causality behind each experimental choice to empower you to solve even the most complex purification challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial challenges encountered during the purification of polar sulfonamides.
Q1: My polar sulfonamide is streaking badly or "tailing" on my silica gel column. What is the primary cause?
A1: Peak tailing is the most frequent issue and is primarily caused by secondary interactions between the polar sulfonamide and the stationary phase.[1] The main culprit is the interaction of the acidic sulfonamide proton (N-H) and any basic functional groups on your molecule with the acidic silanol groups (-Si-OH) on the surface of the silica gel.[2][3] This leads to a non-uniform elution, where a fraction of the molecules is retained longer, causing the characteristic tail.[3]
Q2: What is the quickest way to improve my peak shape in normal-phase (silica) chromatography?
A2: The fastest way to improve peak shape is to add a mobile phase modifier. For acidic sulfonamides, adding a small amount of a volatile acid like acetic acid or formic acid (e.g., 0.1-1%) to your mobile phase can dramatically reduce tailing. The acid protonates any basic sites on the compound and suppresses the ionization of the silica gel's silanol groups, minimizing unwanted secondary interactions.[1][2]
Q3: My sulfonamide won't elute from the silica column, even with a high percentage of methanol in my mobile phase. What should I do?
A3: This indicates a very strong, potentially irreversible, binding to the silica. This is common for highly polar and basic sulfonamides. Your options are:
-
Switch to a more polar solvent system: If you are using Dichloromethane/Methanol, consider adding a small percentage of ammonium hydroxide to the methanol portion.[4] This basic modifier will compete with your compound for the acidic sites on the silica, aiding elution.
-
Change your stationary phase: Silica may not be the right choice. Consider switching to a less acidic stationary phase like alumina or, more effectively, moving to a reversed-phase or HILIC purification strategy.[4][5]
Q4: I'm considering reversed-phase (RP) HPLC. What is the most important parameter to control for good peak shape?
A4: For ionizable compounds like sulfonamides, pH is the most critical parameter in reversed-phase chromatography .[6] The goal is to ensure the compound is in a single, non-ionized state. Sulfonamides are weakly acidic, with pKa values typically ranging from 5 to 11.[7] To achieve good retention and sharp peaks, the mobile phase pH should be adjusted to be at least 2 units below the compound's pKa.[8] This is typically achieved by adding 0.1% formic acid or trifluoroacetic acid (TFA) to both the water and organic components of the mobile phase.[6][9]
Part 2: Troubleshooting Guides
This section provides a deeper dive into specific, complex problems with logical, step-by-step solutions.
Troubleshooting Guide 1: Diagnosing and Solving Poor Peak Shape
This guide will help you systematically address issues like peak tailing, fronting, and splitting.
Problem: My purified fractions are still showing broad, tailing peaks by analytical HPLC.
Causality: Poor peak shape compromises purity and accurate quantification. It suggests that multiple retention mechanisms are at play or there are issues with the chromatographic system itself.[1]
Troubleshooting Decision Tree:
Caption: Troubleshooting Decision Tree for Poor Peak Shape.
Step-by-Step Diagnostic Protocol:
-
Verify System Integrity: Before blaming the compound, check the system. Inject a well-behaved, neutral standard. If this standard also shows poor peak shape, the problem is likely mechanical (e.g., column blockage, void in the packing bed, leak).[3] If the standard looks good, the issue is specific to your sulfonamide.[3]
-
Address Chemical Interactions (The Likely Cause):
-
Normal-Phase (Silica): As discussed in the FAQ, the interaction is with silanol groups.
-
Solution: Add 0.5-1% acetic acid to your ethyl acetate/hexane or DCM/methanol mobile phase. For basic sulfonamides, add 0.5-1% triethylamine or a few drops of ammonium hydroxide to your methanol.
-
-
Reversed-Phase (C18): The issue is incomplete ionization suppression.
-
-
Check for Mass Overload: Injecting too much sample can saturate the stationary phase, leading to broad, often fronting, peaks.[2]
-
Solution: Dilute your sample by a factor of 10 and reinject. If the peak shape improves dramatically, you have identified mass overload as a contributor.[2]
-
-
Evaluate Column Health: Over time, columns can degrade. Voids can form at the column inlet, or the inlet frit can become blocked by particulates.[1]
Troubleshooting Guide 2: Low or Zero Recovery
Problem: After my column, I can't find my compound in any of the fractions.
Causality: This alarming issue points to two main possibilities: your compound is either irreversibly stuck to the column, or it has degraded during the purification process.
Experimental Workflow for Diagnosing Low Recovery:
Caption: Experimental Workflow for Diagnosing Low Recovery.
Step-by-Step Diagnostic Protocol:
-
Confirm Presence in Crude Material: Before troubleshooting the purification, confirm the compound is actually in the crude mixture using TLC or LC-MS.
-
Test for Irreversible Binding: For highly polar or basic sulfonamides on silica, strong adsorption is a common cause of low recovery.
-
Test: After your normal elution, try flushing the column with a very strong, competitive solvent system. For a silica column, a mixture like 88:10:2 Dichloromethane/Methanol/Ammonium Hydroxide can displace strongly bound basic compounds. Collect this "strip" fraction and analyze it.
-
Solution: If your compound is found in the strip fraction, it confirms irreversible binding. You must change your purification method. Avoid silica gel. Reversed-phase (C18) or Hydrophilic Interaction Liquid Chromatography (HILIC) are excellent alternatives.[5]
-
-
Test for On-Column Degradation: The acidic surface of silica gel or the use of strong acid/base modifiers (like TFA) can cause degradation of sensitive sulfonamides.
-
Test: Dissolve a small amount of your crude material in your intended mobile phase (including any modifiers). Let it sit on the bench for the approximate duration of your chromatography run. Re-analyze the sample by TLC or LC-MS.
-
Solution: If new impurity spots appear or the product spot diminishes, your compound is not stable under these conditions. You must choose a milder purification strategy. This could involve using a less aggressive modifier (e.g., acetic acid instead of TFA) or switching to a different stationary phase.
-
Part 3: Protocol Hub
This section provides detailed, step-by-step methodologies for key purification workflows.
Protocol 1: Flash Chromatography of a Polar Sulfonamide on Silica Gel with an Acidic Modifier
Objective: To purify a moderately polar, acidic sulfonamide while minimizing peak tailing.
Methodology:
-
Sample Preparation: Dissolve the crude compound in a minimum amount of dichloromethane (DCM) or the mobile phase. If solubility is low, add a small amount of methanol. Adsorb this solution onto a small amount of Celite or silica gel and dry it under vacuum. This "dry loading" technique generally provides better resolution than a liquid injection.
-
Column Packing: Pack a glass column with silica gel as a slurry in hexane or your starting, non-polar solvent.
-
Mobile Phase Preparation: Prepare your solvent system. A common starting point is a gradient of Ethyl Acetate (EtOAc) in Hexane. Prepare a separate stock of EtOAc containing 1% acetic acid.
-
Elution:
-
Start with a low polarity mobile phase (e.g., 80:20 Hexane:EtOAc).
-
Gradually increase the polarity by increasing the percentage of the EtOAc containing acetic acid.
-
Collect fractions and monitor by TLC.
-
-
Fraction Analysis: Spot the collected fractions on a TLC plate. Develop the plate in a mobile phase slightly more polar than your elution solvent. Visualize under UV light.
-
Product Isolation: Combine the pure fractions, and remove the solvent under reduced pressure (rotary evaporation).
Protocol 2: Method Development for Reversed-Phase Preparative HPLC
Objective: To develop a robust purification method for a highly polar sulfonamide using RP-HPLC.
Methodology:
-
Determine Compound pKa: If possible, find the experimental or calculated pKa of your sulfonamide. This will guide your pH selection.[7] Most sulfonamides are acidic.[12]
-
Initial Analytical Scouting:
-
Column: Use a standard C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Gradient: Run a fast scouting gradient (e.g., 5% to 95% B over 10 minutes).
-
Analysis: Observe the retention time and peak shape of your target compound. The goal is to have the compound elute with a k' (retention factor) between 2 and 10 for good preparative loading.
-
-
Optimization:
-
If the peak tails, ensure the pH is low enough. Formic acid (pH ~2.7) is usually sufficient. If tailing persists, TFA (pH ~2) can be used, but it is more difficult to remove from the final product.
-
If retention is too low, consider using Methanol as Mobile Phase B, as it is less eluotropic than acetonitrile and can offer different selectivity.[8]
-
Adjust the gradient slope to maximize the resolution between your product and the nearest impurities. A shallower gradient around the elution point of your compound is ideal.
-
-
Scale-Up to Preparative HPLC:
-
Use the optimized analytical method as the basis for your preparative run.
-
Increase the column diameter and adjust the flow rate accordingly.
-
Calculate the appropriate sample load based on the column size and the resolution from your analytical run.
-
-
Post-Purification: Combine pure fractions. Remove the organic solvent (acetonitrile/methanol) via rotary evaporation. Lyophilize (freeze-dry) the remaining aqueous solution to obtain your purified compound as a solid.
Data Summary Table
| Parameter | Normal-Phase (Silica Gel) | Reversed-Phase (C18) |
| Primary Interaction | Polar interactions (H-bonding) | Hydrophobic interactions |
| Typical Analytes | Less polar to moderately polar | Polar to non-polar |
| Key Challenge for Sulfonamides | Strong interaction with acidic silanols causing peak tailing and irreversible binding.[1][2] | Ionization of the sulfonamide group leading to poor retention and peak shape.[10] |
| Primary Solution | Add mobile phase modifiers (e.g., Acetic Acid, Triethylamine, NH4OH).[4] | Control mobile phase pH to suppress ionization (e.g., 0.1% Formic Acid or TFA).[6][8] |
| Common Mobile Phases | Hexane/Ethyl Acetate, Dichloromethane/Methanol | Water/Acetonitrile, Water/Methanol |
References
-
Peak Tailing In Chromatography: Troubleshooting Basics. GMP Insiders. [Link]
-
Peak Tailing in HPLC. Element Lab Solutions. [Link]
-
Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Agilent. [Link]
-
Tailing Peaks - Part 2 - GC Troubleshooting Series. YouTube. [Link]
-
The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Letters in Applied NanoBioScience. [Link]
-
Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. MDPI. [Link]
-
Determination of sulfonamides in bovine milk with column-switching high performance liquid chromatography using surface imprinted silica with hydrophilic external layer as restricted access and selective extraction material. PubMed. [Link]
-
Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. [Link]
-
[Study on separation of sulfonamides by capillary high-performance liquid chromatography and electrochromatography]. PubMed. [Link]
-
[Analysis of sulfonamids and their metabolites in drinking water by high Performance liquid chromatography tandem mass spectrometry]. PubMed. [Link]
-
Thin-layer chromatography of sulphonamides on silica gel G and polyamide layers by means of a polar mobile phase. PubMed. [Link]
-
How does an acid pH affect reversed-phase chromatography separations? Biotage. [Link]
-
Relative pKa values of the primary sulfonamide group across the series... ResearchGate. [Link]
-
Control pH During Method Development for Better Chromatography. Agilent. [Link]
-
Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. PubMed. [Link]
-
(PDF) Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. ResearchGate. [Link]
-
How does an acid pH modifier impact flash chromatography? Biotage. [Link]
-
The pK a values of the sulfonamides studied. ResearchGate. [Link]
-
Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. ACS Publications. [Link]
-
Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. [Link]
-
Purifying ionic compounds by flash column chromatography. Biotage. [Link]
-
pKa, Ionizable Drugs, And Pharmaceutical Discovery. Millennial Scientific. [Link]
-
Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Oxford Academic. [Link]
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Purification of strong polar and basic compounds. Reddit. [Link]
-
(PDF) Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. ResearchGate. [Link]
-
(PDF) Solvent Effects on pKa values of Some Substituted Sulfonamides in Acetonitrile−Water Binary Mixtures by the UV-Spectroscopy Method. ResearchGate. [Link]
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Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PMC - NIH. [Link]
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Technical Support Center: Diastereoselective Synthesis of 3-Substituted Piperidine Derivatives
Welcome to the technical support center for the diastereoselective synthesis of 3-substituted piperidine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of stereocontrol in piperidine ring synthesis. As this heterocyclic motif is a cornerstone of modern pharmaceuticals, achieving precise control over its three-dimensional structure is paramount.
This document moves beyond simple protocols to provide in-depth, field-tested insights in a practical question-and-answer format. We will explore the causality behind experimental choices, troubleshoot common issues, and provide validated workflows to enhance the success of your synthetic campaigns.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategic approaches to control diastereoselectivity in 3-substituted piperidine synthesis?
A1: Control of diastereoselectivity hinges on influencing the formation of the new stereocenter relative to an existing one. Broadly, these strategies fall into three categories:
-
Substrate Control: This is the most classic approach, where an existing chiral center on the substrate (e.g., a chiral auxiliary or a substituent from a chiral pool starting material) directs the approach of an incoming reagent to one face of the molecule. Cyclic substrates that limit conformational flexibility are particularly effective.[1]
-
Reagent Control: Here, the stereochemical outcome is dictated by the steric and electronic properties of the reagent itself. Bulky reducing agents or organometallic reagents can selectively approach the less hindered face of a prochiral precursor, thereby inducing diastereoselectivity.
-
Catalyst Control: This is a powerful and modern approach that utilizes a chiral catalyst (e.g., a transition metal complex with a chiral ligand or an organocatalyst) to create a chiral environment around the substrate.[1] This forces the reaction to proceed through a lower-energy transition state for one diastereomer, often leading to very high levels of selectivity.[1] A notable example is the rhodium-catalyzed asymmetric synthesis of 3-substituted piperidines from pyridine precursors.[2][3][4]
Q2: My reaction involves the hydrogenation of a substituted pyridine precursor. What are the most critical factors influencing the cis/trans selectivity?
A2: The catalytic hydrogenation of substituted pyridines is a common route, and the cis/trans diastereoselectivity is highly dependent on the reaction conditions. The two most critical factors are the choice of catalyst and the hydrogen pressure.
-
Catalyst Choice: The nature of the metal catalyst is crucial. For instance, Palladium on carbon (Pd/C) often favors the formation of the trans-isomer, whereas Platinum(IV) oxide (PtO₂, Adams' catalyst) can preferentially lead to the cis-isomer as the major product.[5] This is attributed to differences in how the substrate coordinates to the catalyst surface during the reduction process.
-
Hydrogen Pressure: Higher hydrogen pressure can sometimes favor the formation of the cis isomer.[6] This parameter should be optimized, as its effect can be substrate-dependent.
-
Solvent/Additive: The solvent (e.g., acetic acid, ethanol) can influence the conformation of the substrate and its interaction with the catalyst surface, thereby affecting the diastereomeric ratio (d.r.).
Q3: I am considering a photoredox-catalyzed reaction. How is stereoselectivity achieved when radical intermediates are involved?
A3: Achieving stereoselectivity with radical intermediates is a significant challenge in photoredox catalysis.[7] However, high diastereoselectivity can be obtained through a mechanism that involves an initial, often unselective, C-H functionalization followed by an in situ epimerization.[7][8] The reaction is driven toward the thermodynamically most stable diastereomer.[7][9] Researchers can re-subject a pure, but less stable, diastereomer to the reaction conditions, and it will converge to the same final, thermodynamically favored ratio of isomers, confirming that the process is under thermodynamic control.[8][9]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the synthesis and provides a logical framework for troubleshooting.
Problem 1: Low Diastereoselectivity (Poor d.r.)
A low diastereomeric ratio is one of the most common hurdles. The root cause is often an insufficient energy difference between the diastereomeric transition states.
Initial Checks & Solutions:
-
Reaction Temperature: This is the first parameter to check. Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the less-favored diastereomer, thus eroding selectivity.[1]
-
Action: Run the reaction at a lower temperature (e.g., 0 °C, -20 °C, or -78 °C). Monitor the reaction time, as it will likely increase.
-
-
Reagent/Catalyst Purity & Stoichiometry: Ensure all reagents, especially chiral ligands or catalysts, are pure and handled under appropriate conditions (e.g., inert atmosphere for air-sensitive compounds). Incorrect stoichiometry can lead to side reactions or the involvement of achiral background pathways.
-
Action: Use freshly purified reagents and ligands. Confirm stoichiometry and concentration. For rhodium-catalyzed reactions, for example, poor conversion was observed at concentrations below 1 M.[2]
-
Advanced Troubleshooting:
If initial checks do not resolve the issue, a more systematic optimization is required.
-
Catalyst/Ligand Modification: In catalyst-controlled reactions, the structure of the chiral ligand is paramount.
-
Action: Screen a panel of related ligands with different steric or electronic properties. For example, in a Rh-catalyzed asymmetric carbometalation, (S)-Segphos was found to be optimal, and deviations led to reduced enantioselectivity and/or yield.[2]
-
-
Solvent & Additive Screening: The reaction medium can stabilize one transition state over another.
-
Action: Screen a range of solvents with varying polarities. Investigate the effect of additives. In some lithiation/addition sequences, the presence of salts like lithium bromide (LiBr) can dramatically improve the diastereomeric ratio.[10] Similarly, the base is critical; a combination of [Rh(cod)(OH)]₂ and aqueous CsOH was found to be essential for high selectivity in a specific reductive Heck reaction.[2]
-
-
Substrate Modification: If other strategies fail, modifying the substrate may be necessary.
-
Action: Introduce a bulkier protecting group on the piperidine nitrogen (e.g., change from Boc to Cbz) or on a nearby functional group. This can increase steric hindrance and create a stronger facial bias for the incoming reagent.[1]
-
Troubleshooting Flowchart for Low Diastereoselectivity
Caption: A decision tree for troubleshooting low diastereoselectivity.
Problem 2: Difficulty in Product Purification / Separation of Diastereomers
Even with a moderate d.r., separating the diastereomers can be a significant bottleneck.
-
Chromatography: Standard silica gel chromatography is the first line of defense.
-
Action: Optimize the solvent system extensively. A less polar solvent system often provides better separation. If co-elution is persistent, consider switching to a different stationary phase (e.g., alumina, C18 reverse-phase). Diastereomeric piperazines have been successfully separated using column chromatography.[11]
-
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for obtaining a single diastereomer.
-
Action: Screen various solvents and solvent mixtures to find conditions where one diastereomer is significantly less soluble than the other. Seeding with a pure crystal can facilitate the process.
-
-
Derivatization: If the diastereomers are inseparable, converting them into derivatives can alter their physical properties.
-
Action: React the mixture with a chiral or achiral agent to form derivatives (e.g., amides, esters) that may be more easily separated by chromatography or crystallization. The derivatizing group can be removed in a subsequent step.
-
-
Preparative HPLC: For challenging separations, especially on a smaller scale, preparative High-Performance Liquid Chromatography (HPLC), including chiral HPLC, can be used to isolate pure isomers.[2]
Data Summary: Influence of Conditions on Selectivity
The choice of catalyst and reaction conditions can have a profound impact on the outcome of a reaction. The table below summarizes results from different synthetic approaches to highlight these effects.
| Method | Substrate Precursor | Catalyst / Reagent | Conditions | Product (Major) | d.r. / ee | Yield | Reference |
| Hydrogenation | Substituted Pyridine | 10% PtO₂ | H₂ (balloon), Acetic Acid, rt | cis-piperidine | >95:5 d.r. | Moderate to Excellent | [5][12] |
| Hydrogenation | Substituted Pyridine | 10% Pd/C | H₂ (balloon), Acetic Acid, rt | trans-piperidine | Varies | Moderate to Excellent | [5] |
| Asymmetric Heck | Phenyl pyridine-1(2H)-carboxylate | [Rh(cod)(OH)]₂ / (S)-Segphos | Phenylboronic acid, aq. CsOH, THP:Toluene:H₂O, 70°C | 3-phenyl-tetrahydropyridine | 96% ee | 81% | [2] |
| Photoredox Arylation | N-Boc-2,3-disubstituted piperidine | Ir(ppy)₃ | 1,4-dicyanobenzene, Blue LED, rt | trans-2,3,4-trisubstituted | 87:13 d.r. | Good | [7] |
| Chemo-enzymatic | N-allyl-tetrahydropyridine | 6-HDNO / EneIRED | Biocatalytic Cascade | cis-3,4-disubstituted piperidine | >96:4 d.r. | ≥87% | [13] |
Detailed Experimental Protocol: Rh-Catalyzed Asymmetric Reductive Heck Reaction
This protocol is adapted from a state-of-the-art method for the enantioselective synthesis of 3-aryl tetrahydropyridines, which are immediate precursors to 3-substituted piperidines.[2][3]
Workflow Diagram
Caption: General workflow for the Rh-catalyzed asymmetric synthesis.
Step-by-Step Procedure:
Materials:
-
Phenyl pyridine-1(2H)-carboxylate (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
[Rh(cod)(OH)]₂ (2.5 mol%)
-
(S)-Segphos (5.5 mol%)
-
Cesium hydroxide (CsOH), aqueous solution (3.0 equiv)
-
Solvents: Tetrahydrofuran (THP), Toluene, H₂O (degassed)
-
Anhydrous sodium sulfate, Celite
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Catalyst Pre-formation: In a glovebox, add [Rh(cod)(OH)]₂ and (S)-Segphos to a vial. Add the appropriate volume of a 1:1 mixture of degassed THP:Toluene and stir for 15-20 minutes until a homogeneous solution is formed.
-
Reaction Setup: To a separate oven-dried reaction vial equipped with a magnetic stir bar, add the phenyl pyridine-1(2H)-carboxylate and the arylboronic acid.
-
Reagent Addition: Add the pre-formed catalyst solution to the reaction vial containing the substrates. Follow this with the addition of the aqueous CsOH solution. The final solvent ratio should be approximately 1:1:1 (THP:Toluene:H₂O).
-
Reaction Execution: Seal the vial tightly, remove it from the glovebox, and place it in a pre-heated oil bath at 70 °C. Stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
-
Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (ee) by analysis on a chiral stationary phase HPLC.
-
Final Reduction (if required): The resulting 3-substituted tetrahydropyridine can be reduced to the corresponding piperidine using standard conditions (e.g., H₂, Pd/C) to afford the final product.
This protocol provides a robust starting point. Optimization of temperature, reaction time, and stoichiometry may be necessary for different substrates.
References
- Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization. (n.d.).
- Troubleshooting diastereoselectivity in Piperidine-3-carbothioamide reactions. (2025). BenchChem.
- Regio- and Diastereoselective Synthesis of Polysubstituted Piperidines Enabled by Boronyl Radical-Catalyzed (4+2) Cycloaddition. (2024). PubMed.
- Strategies to control diastereoselectivity in piperidine synthesis. (2025). BenchChem.
- Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed C–H Arylation and Epimeriz
- General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. (2021). eScholarship.org.
- Stereocontrolled Syntheses of Piperidine Derivatives Using Diastereoselective Reactions of Chiral 1,3-Oxazolidines with Grignard Reagents. (n.d.).
- A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters
- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Journal of the American Chemical Society.
- Chiral oxazolopiperidone lactams: versatile intermediates for the enantioselective synthesis of piperidine-containing n
- Technical Support Center: Overcoming Challenges in Piperidine Synthesis. (2025). BenchChem.
- Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (−)-anabasine. (2002).
- A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. (n.d.).
- Asymmetric routes to substituted piperidines. (1998).
- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Journal of the American Chemical Society.
- Asymmetric Synthesis of Chiral 3-Substituted Piperidines: Application Notes and Protocols for Researchers. (2025). BenchChem.
- Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. (n.d.).
- Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. (n.d.).
- Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolin
- Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. (n.d.). White Rose Research Online.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. escholarship.org [escholarship.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of Piperidine Carboxylic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for the common yet significant challenge of working with poorly soluble piperidine carboxylic acids. The inherent zwitterionic nature of these compounds, possessing both a basic piperidine nitrogen and an acidic carboxylic acid, often leads to complex solubility profiles. This resource offers a structured approach to understanding and overcoming these challenges in your experimental work.
I. Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions and concerns researchers face when dealing with the solubility of piperidine carboxylic acids.
Q1: Why is my piperidine carboxylic acid derivative poorly soluble in standard aqueous and organic solvents?
A: The limited solubility often stems from the molecule's ability to form strong intermolecular hydrogen bonds and exist as a zwitterion in the solid state. This creates a stable crystal lattice that is difficult to disrupt with common solvents. The presence of both a basic nitrogen and an acidic carboxylic acid means the molecule's charge state is highly dependent on pH, further complicating solvent selection. For instance, piperidine-2-carboxylic acid (pipecolic acid) is soluble in polar solvents like water due to hydrogen bonding but has poor solubility in nonpolar solvents.[1]
Q2: I've tried dissolving my compound in water, but it remains a suspension. What's the first thing I should try?
A: The first and most critical step is to adjust the pH of the aqueous solution. Since you are working with a zwitterionic compound, its solubility is at a minimum at its isoelectric point (pI). By adjusting the pH away from the pI, you can significantly increase solubility.
-
To dissolve as a carboxylate salt: Increase the pH by adding a base (e.g., NaOH, KOH). This deprotonates the carboxylic acid, forming a more soluble anionic species.[2][3]
-
To dissolve as a piperidinium salt: Decrease the pH by adding an acid (e.g., HCl). This protonates the piperidine nitrogen, forming a more soluble cationic species.
Q3: Can I use organic co-solvents to improve solubility?
A: Yes, using a co-solvent is a widely adopted strategy. Co-solvents work by reducing the polarity of the aqueous medium, which can help solvate the non-polar regions of your molecule.[4][5][6] Common water-miscible organic solvents like ethanol, propylene glycol, and polyethylene glycol (PEG) are often effective.[4][5][6] It's crucial to determine the optimal ratio of co-solvent to aqueous buffer empirically for your specific compound.
Q4: Are there more advanced techniques I can consider if pH adjustment and co-solvents are insufficient?
A: Absolutely. If basic formulation strategies are not effective, you can explore several advanced methods:
-
Salt Formation: Creating a stable salt of your compound is a very common and effective way to enhance solubility and dissolution rates.[7][8][9][10]
-
Co-crystals: Forming a co-crystal with a pharmaceutically acceptable co-former can alter the crystal lattice and improve solubility without changing the molecule's chemical structure.[11][12][13][14][15]
-
Solid Dispersions: Dispersing your compound in a hydrophilic polymer matrix can lead to amorphous systems with significantly higher apparent solubility and dissolution rates.[16][17][18][19][20]
-
Prodrugs: Chemical modification of the carboxylic acid or piperidine nitrogen to create a more soluble prodrug that converts to the active compound in vivo is another viable strategy.[21][22][23][24]
II. Troubleshooting Guides
This section provides a more detailed, problem-oriented approach to systematically address solubility issues.
Problem 1: Compound precipitates out of solution when I adjust the pH.
Causality: This often occurs when you are titrating the pH and pass through the compound's isoelectric point (pI), where its solubility is at a minimum. It can also happen if the counter-ion from the acid or base forms a less soluble salt with your compound.
Troubleshooting Steps:
-
Determine the pKa values of both the piperidine nitrogen and the carboxylic acid. This can be done experimentally or estimated using computational tools. The pI will lie between these two pKa values.
-
Avoid the pI: When adjusting the pH, make sure to go significantly above the carboxylic acid pKa or below the piperidine pKa to ensure the molecule is fully in its charged, more soluble form.
-
Screen different counter-ions: If you suspect salt precipitation, try using different acids (e.g., HCl, H₂SO₄, methanesulfonic acid) or bases (e.g., NaOH, KOH, tromethamine) to see if a more soluble salt can be formed.[25]
Problem 2: The use of co-solvents leads to an unstable solution that precipitates over time.
Causality: The solution may be supersaturated, or the co-solvent may be affecting the long-term stability of the compound in solution. Changes in temperature can also cause precipitation from a co-solvent system.
Troubleshooting Steps:
-
Conduct a solubility study: Systematically test different co-solvent systems (e.g., water/ethanol, water/propylene glycol, water/PEG 400) at various ratios to find a thermodynamically stable concentration.
-
Control the temperature: Be aware of the temperature at which you are preparing and storing your solutions, as solubility is often temperature-dependent.[26]
-
Consider a ternary system: In some cases, adding a small amount of a third component, such as a surfactant, can help stabilize the solution.
Problem 3: My compound has poor bioavailability in animal studies, which I suspect is due to poor solubility.
Causality: Poor aqueous solubility in the gastrointestinal tract is a major cause of low oral bioavailability for many drugs. The compound may not dissolve quickly enough to be absorbed.
Troubleshooting Steps:
-
Particle Size Reduction (Micronization): Reducing the particle size of the solid compound increases the surface area available for dissolution, which can improve the dissolution rate.
-
Formulation as a Salt: Administering the compound as a highly soluble salt can significantly improve its dissolution and subsequent absorption.[7][8][9][10]
-
Amorphous Solid Dispersions: Formulating the compound as a solid dispersion can prevent crystallization and maintain it in a higher-energy, more soluble amorphous state.[16][17][18][19][20] This is a particularly promising approach for BCS Class II drugs (low solubility, high permeability).[16]
-
Prodrug Approach: If the carboxylic acid is hindering absorption due to its charge, converting it to an ester prodrug can increase lipophilicity and cell membrane permeability.[21][22][23][24]
III. Experimental Protocols
Protocol 1: pH-Solubility Profiling
This experiment is fundamental to understanding the solubility behavior of your piperidine carboxylic acid.
Objective: To determine the solubility of the compound at various pH values.
Materials:
-
Your piperidine carboxylic acid compound
-
A series of buffers (e.g., phosphate, acetate, citrate) covering a pH range from 2 to 10
-
Vials or small test tubes
-
Shaker or rotator
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Add an excess amount of your solid compound to a series of vials, each containing a buffer of a different pH.
-
Seal the vials and place them on a shaker/rotator at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, centrifuge or filter the samples to remove the undissolved solid.
-
Carefully take an aliquot of the supernatant and dilute it appropriately.
-
Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method (e.g., HPLC, UV-Vis).
-
Plot the measured solubility (e.g., in mg/mL or µM) against the pH of the buffer.
Expected Outcome: A "U-shaped" solubility curve, with the lowest solubility around the isoelectric point (pI) and increasing solubility at both low and high pH.
Protocol 2: Co-crystal Screening by Solvent Evaporation
Objective: To screen for potential co-crystal formers that can enhance the solubility of your compound.
Materials:
-
Your piperidine carboxylic acid (API)
-
A library of pharmaceutically acceptable co-formers (e.g., other carboxylic acids, amides, sugars)
-
A suitable solvent system in which both the API and co-former are soluble
-
Small vials or a multi-well plate
Procedure:
-
Dissolve your API and a selected co-former in a suitable solvent in a 1:1 molar ratio.
-
Allow the solvent to evaporate slowly at room temperature.
-
Visually inspect the resulting solids for any crystalline material that appears different from the starting materials.
-
Analyze promising new solid forms using techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm co-crystal formation.[14]
-
Measure the aqueous solubility of the confirmed co-crystals and compare it to the solubility of the original API.
IV. Data Presentation
Table 1: Example pH-Solubility Profile for a Hypothetical Piperidine Carboxylic Acid
| Buffer pH | Measured Solubility (mg/mL) |
| 2.0 | 15.2 |
| 3.0 | 8.5 |
| 4.0 | 2.1 |
| 5.0 | 0.5 (pI region) |
| 6.0 | 1.8 |
| 7.0 | 7.9 |
| 8.0 | 14.5 |
| 9.0 | 25.8 |
| 10.0 | 35.1 |
Table 2: Comparison of Solubility Enhancement Strategies
| Strategy | Fold Increase in Aqueous Solubility (vs. free acid at pH 7) | Advantages | Disadvantages |
| pH Adjustment (to pH 10) | ~18x | Simple, cost-effective | May not be suitable for in vivo applications |
| Co-solvent (20% PEG 400) | ~25x | Easy to formulate | Potential for precipitation upon dilution, toxicity concerns |
| HCl Salt Formation | ~150x | Significant solubility increase, established method | Potential for hygroscopicity, common ion effect |
| Co-crystal (with Saccharin) | ~80x | Improves solubility and stability, no ionization | Requires screening for suitable co-formers |
| Solid Dispersion (1:5 with PVP) | ~300x | Can lead to very high apparent solubility, enhances dissolution rate | Physical stability of the amorphous form can be a concern |
V. Visualization of Workflows
Caption: A workflow for troubleshooting poor solubility.
VI. References
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]
-
ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility? ResearchGate. [Link]
-
Zhu, X., & Gaver, D. P. (1993). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Colloid and Interface Science, 156(2), 347-353. [Link]
-
Kumar, S., & Singh, S. (2013). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics, 3(5), 148-155. [Link]
-
Al-Kasmi, B., et al. (2022). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. Drug Delivery, 29(1), 2203-2221. [Link]
-
Pharma Education. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Pharma Education. [Link]
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Patel, B. B., et al. (2011). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library, 3(2), 11-21. [Link]
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Hande, N. M. (2024). Solid Dispersion: Strategies To Enhance Solubility And Dissolution Rate Of Poorly Water-Soluble Drug. International Journal of Pharmaceutical Sciences and Research, 15(2), 340-352. [Link]
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Jadhav, N., et al. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science, 2(10), 1-8. [Link]
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Brainly. (2023). Why is the carboxylic acid soluble at high pH and not at low pH? Explain your reasoning. Brainly.com. [Link]
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ScienceDirect. (2025). Co-solvent: Significance and symbolism. ScienceDirect. [Link]
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Hida, Y. (2017). Recent progress in prodrug design strategies based on generally applicable modifications. Bioorganic & Medicinal Chemistry Letters, 27(10), 2095-2101. [Link]
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Li, X., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 12(6), 2547-2569. [Link]
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Rautio, J. (2011). Prodrugs of Carboxylic Acids. In Prodrugs and Targeted Delivery (pp. 95-136). Wiley-VCH. [Link]
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Solubility of Things. (n.d.). Pipecolic acid. Solubility of Things. [Link]
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Seedher, N., & Kanojia, M. (2008). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Pharmaceutical Development and Technology, 13(6), 443-450. [Link]
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Kumar, S., & Nanda, A. (2014). CO-CRYSTALLIZATION- A TECHNIQUE FOR SOLUBILITY ENHANCEMENT. International Journal of Pharmaceutical Sciences and Research, 5(9), 3600-3607. [Link]
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Journal of Pharmaceutical Research International. (2023). Co-Crystals in Enhancing Drug Solubility and Stability: A Comprehensive Review. Journal of Pharmaceutical Research International, 35(19), 1-13. [Link]
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Sharma, D., et al. (2009). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 1(2), 101-107. [Link]
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Elder, D. P., & Holm, R. (2013). Pharmaceutical salts: a formulation trick or a clinical conundrum? Pharmaceutical Medicine, 27(2), 89-96. [Link]
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ResearchGate. (2011). Prodrugs of Carboxylic Acids. ResearchGate. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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RJ Wave. (2022). Co-crystallization an alternative modified technique for solubility enhancement. RJ Wave. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Gould, P. L., & Howard, J. R. (1985). The use of co-solvents in parenteral low-solubility drugs formulation of. International Journal of Pharmaceutics, 25(1), 1-13. [Link]
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Kumar, A., et al. (2024). Pharmaceutical co-crystals: A green way to enhance drug stability and solubility for improved therapeutic efficacy. Journal of Pharmacy and Pharmacology, 76(1), 1-17. [Link]
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Burkhande, N. S., et al. (2023). Development of Co-Crystallization Technique to Improve Solubility of Anti-Diabetic Drug. Asian Journal of Pharmaceutical Research and Development, 11(4), 1-6. [Link]
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Bouling Chemical Co., Limited. (n.d.). Piperidine-3-Carboxylic Acid: Properties, Uses, Safety Data & Reliable Supplier in China. Bouling Chemical Co., Limited. [Link]
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ChemBK. (n.d.). piperidine-4-carboxylic acid. ChemBK. [Link]
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Madsen, A. S., et al. (2017). Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme. ChemMedChem, 12(15), 1238-1243. [Link]
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National Center for Biotechnology Information. (n.d.). Nipecotic acid. PubChem. [Link]
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National Center for Biotechnology Information. (n.d.). Guvacine. PubChem. [Link]
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BioCrick. (n.d.). (±)-Nipecotic acid. BioCrick. [Link]
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ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Records of Natural Products, 17(2), 221-229. [Link]
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Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)? Reddit. [Link]
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Ji, X., et al. (2022). Design, Synthesis, and Evaluation of a Set of Carboxylic Acid and Phosphate Prodrugs Derived from HBV Capsid Protein Allosteric Modulator NVR 3-778. Molecules, 27(19), 6543. [Link]
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Kumar, V., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Journal of Medicinal Chemistry. [Link]
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Wikipedia. (n.d.). Nipecotic acid. Wikipedia. [Link]
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ResearchGate. (2014). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect? ResearchGate. [Link]
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Quora. (2021). What is the standard pH of carboxylic acids? Quora. [Link]
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Technical Support Center: Scale-Up Synthesis of 1-[(4-Methoxyphenyl)sulfonyl]piperidine-3-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers, chemists, and process development professionals involved in the scale-up synthesis of 1-[(4-Methoxyphenyl)sulfonyl]piperidine-3-carboxylic acid. It addresses common challenges encountered during process scale-up, offering practical troubleshooting advice and answers to frequently asked questions.
Overview of the Synthetic Process
The synthesis of this compound is primarily a nucleophilic substitution reaction. The secondary amine of piperidine-3-carboxylic acid (also known as nipecotic acid) attacks the electrophilic sulfur atom of 4-methoxybenzenesulfonyl chloride. A base is required to neutralize the hydrochloric acid (HCl) generated in situ, driving the reaction to completion.
While straightforward at the lab scale, scaling this process introduces challenges related to thermal management, reagent addition, phase separation, and product isolation, all of which can significantly impact yield and purity.
Core Reaction Scheme:
Detailed Scale-Up Protocol (Illustrative 1 kg Scale)
This protocol is a representative model. Process parameters must be optimized for specific equipment and safety considerations.
Experimental Workflow Diagram
Caption: High-level workflow for the scale-up synthesis.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| Piperidine-3-carboxylic acid | 129.16 | 1.00 kg | 7.74 | 1.0 |
| 4-Methoxybenzenesulfonyl Cl | 206.65 | 1.68 kg | 8.13 | 1.05 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.14 kg | 15.48 | 2.0 |
| Acetone | 58.08 | 8.0 L | - | - |
| Water, Purified | 18.02 | 10.0 L | - | - |
| Ethyl Acetate | 88.11 | 15.0 L | - | - |
| Isopropanol (IPA) | 60.10 | 5.0 L | - | - |
| Hydrochloric Acid (32%) | 36.46 | As needed | - | - |
| Methyl tert-butyl ether (MTBE) | 88.15 | 5.0 L | - | - |
| Brine (Saturated NaCl) | - | 2.0 L | - | - |
| Sodium Sulfate (Na₂SO₄) | 142.04 | 0.5 kg | - | - |
Step-by-Step Procedure:
-
Reactor Charging: Charge a suitable reactor with piperidine-3-carboxylic acid (1.00 kg), purified water (10.0 L), and potassium carbonate (2.14 kg). Begin vigorous agitation and cool the resulting slurry to 0-5 °C.
-
Sulfonyl Chloride Preparation: In a separate vessel, dissolve 4-methoxybenzenesulfonyl chloride (1.68 kg) in acetone (8.0 L).
-
Controlled Addition: Slowly add the 4-methoxybenzenesulfonyl chloride solution to the reactor over 2-3 hours, ensuring the internal temperature does not exceed 10 °C. A significant exotherm is expected.
-
Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to ambient temperature (20-25 °C) and stir for 12-18 hours.
-
In-Process Control (IPC): Take a sample from the reaction mixture. Perform an HPLC analysis to confirm the consumption of the limiting reagent (piperidine-3-carboxylic acid) is >99%.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the acetone.
-
Aqueous Work-up:
-
To the remaining aqueous slurry, add MTBE (5.0 L) and stir for 15 minutes. Separate the layers and discard the organic (MTBE) layer, which contains non-polar impurities.
-
Cool the aqueous layer to 10-15 °C. Slowly add 32% HCl to adjust the pH to 2-3. The product will precipitate initially before being extracted.
-
-
Product Extraction:
-
Add ethyl acetate (10.0 L) to the acidified mixture and stir until all solids dissolve.
-
Separate the layers. Re-extract the aqueous layer with ethyl acetate (5.0 L).
-
Combine the organic layers.
-
-
Washing and Drying: Wash the combined organic layer with brine (2.0 L). Dry the organic layer over anhydrous sodium sulfate (0.5 kg), then filter.
-
Crystallization:
-
Concentrate the dried ethyl acetate solution under vacuum to a thick oil.
-
Add isopropanol (5.0 L) and continue concentration to remove residual ethyl acetate (solvent swap).
-
Cool the isopropanol solution slowly to 0-5 °C and hold for at least 4 hours to complete crystallization.
-
-
Isolation and Drying:
-
Filter the solid product and wash the cake with cold (0-5 °C) isopropanol (1.0 L).
-
Dry the product in a vacuum oven at 50-60 °C until constant weight is achieved. The expected yield is 2.0 - 2.2 kg (85-93%).
-
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up process.
Troubleshooting Decision Tree: Low Purity by HPLC
Caption: Decision-making process for purity issues.
Q: The reaction appears stalled or incomplete (low conversion by HPLC). What are the likely causes and solutions? A:
-
Cause 1: Insufficient Base: The reaction generates one equivalent of HCl. At least two equivalents of a base like K₂CO₃ are recommended to neutralize the acid and maintain a sufficiently basic environment for the deprotonated carboxylic acid starting material to remain in solution. Confirm the quantity and quality of the base used.
-
Cause 2: Poor Mass Transfer: On a large scale, piperidine-3-carboxylic acid and K₂CO₃ may form a thick, poorly-stirred slurry. This can limit the availability of the amine for reaction.
-
Solution: Increase the agitation rate. Ensure baffles are properly installed in the reactor. A higher solvent volume can also improve mixing, though this may impact process economics.
-
-
Cause 3: Low Temperature: While the initial addition requires cooling, the reaction rate at 0-5 °C is slow. Ensure the mixture is allowed to warm to ambient temperature and is held there long enough for the reaction to complete.
Q: We are observing significant emulsion formation during the aqueous work-up, making phase separation difficult and slow. How can this be mitigated? A:
-
Cause: Emulsions are common when transitioning from a reaction mixture with both organic and aqueous phases, especially with salts present. The product itself can act as a surfactant.
-
Solution 1: Add Brine: Before the primary phase separation, add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which helps to break emulsions and "salt out" organic components.
-
Solution 2: Filtration: If solids are suspended at the interface, filtering the entire biphasic mixture through a pad of a filter aid like Celite® can break the emulsion.
-
Solution 3: Minimize Agitation: During extractive washes, use gentle agitation sufficient for mixing without high-shear forces that promote emulsion formation.
-
Solution 4: Allow Time: Sometimes, simply stopping the agitator and allowing the mixture to stand for several hours can lead to phase separation.
Q: The final product is "oiling out" during crystallization instead of forming a solid. What should we do? A:
-
Cause 1: Purity Issues: Impurities can act as eutectic-forming components, depressing the melting point and preventing crystallization. Ensure the purity of the solution is high (>98% by HPLC) before attempting to crystallize.
-
Cause 2: Supersaturation Rate: The solution may be too concentrated, or it may have been cooled too quickly, leading to the product separating as a liquid phase because nucleation and crystal growth cannot keep up.
-
Solution: Re-heat the mixture until a clear solution is formed. Add a small amount of additional anti-solvent (isopropanol) and then cool very slowly (e.g., over 8-12 hours) with gentle agitation.
-
-
Cause 3: Solvent System: The chosen solvent/anti-solvent system may not be optimal.
-
Solution: Try adding a non-polar "anti-solvent" like heptane or MTBE slowly to the isopropanol solution to induce crystallization. Seeding the solution with a small amount of previously isolated, high-purity solid product can provide nucleation sites and promote controlled crystal growth.
-
Frequently Asked Questions (FAQs)
Q1: Why is potassium carbonate (K₂CO₃) chosen as the base over an organic base like triethylamine (TEA)? A1: For large-scale synthesis, an inorganic base like K₂CO₃ is often preferred for several reasons:
-
Cost: It is significantly cheaper than organic bases.
-
Work-up: Being insoluble in organic solvents, the base and its corresponding hydrochloride salt (KCl) are easily removed by filtration or an aqueous wash. TEA and its salt (TEA·HCl) can have partial solubility in organic layers, complicating purification.
-
Atom Economy & Waste: It has a higher basic strength per unit mass compared to TEA and generates a simple, easily disposable salt waste stream.
Q2: How critical is the quality of the 4-methoxybenzenesulfonyl chloride starting material? A2: It is highly critical. The primary impurity of concern is the corresponding sulfonic acid, formed from hydrolysis during storage.[1][2] This impurity will not react but will be extracted along with the product during the acidic work-up, complicating purification. It is essential to use freshly supplied, high-purity sulfonyl chloride and to test its purity/assay before use.
Q3: Can this synthesis be performed in a single solvent without acetone? A3: Possibly, but the biphasic water/acetone system offers distinct advantages at scale. Water is an excellent, safe, and inexpensive solvent for the piperidine-3-carboxylic acid salt and the inorganic base. Acetone is used to solubilize the 4-methoxybenzenesulfonyl chloride, which has poor water solubility. This allows for a homogenous addition, which is crucial for controlling the reaction exotherm and preventing localized "hot spots." Alternative solvent systems like THF/water or 2-MeTHF/water could be investigated but would require re-optimization.
Q4: What are the primary safety hazards to consider during scale-up? A4:
-
Exotherm: The reaction is exothermic. A runaway reaction could occur if the sulfonyl chloride is added too quickly or if cooling fails, leading to a rapid increase in temperature and pressure. A properly sized reactor and reliable cooling system are mandatory.
-
Corrosivity: 4-methoxybenzenesulfonyl chloride is corrosive and a lachrymator. The HCl generated is also corrosive. All transfers should be conducted in a well-ventilated area using appropriate personal protective equipment (PPE), including acid-resistant gloves, splash goggles, and a face shield.
-
Pressure: The reaction of K₂CO₃ with HCl generates carbon dioxide (CO₂) gas. The reactor must be properly vented to avoid pressure buildup.
Q5: What is a typical purity and yield for this process at scale? A5: A well-optimized and controlled process should consistently deliver the final product with a purity of >99.5% (by HPLC) and an overall isolated yield of 85-93%.
References
- Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives. (2025). SpringerLink.
- Synthesis and evaluation of N-substituted nipecotic acid derivatives. (n.d.). ResearchGate.
- Synthesis of 4-substituted Nipecotic Acid Derivatives and Their Evaluation as Potential GABA Uptake Inhibitors. (2016). PubMed.
- Synthesis, stability, and pharmacological evaluation of nipecotic acid prodrugs. (n.d.). PubMed.
- Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors. (2022). PubMed.
- Synthesis of 4-methoxybenzenesulfonyl chloride. (n.d.). PrepChem.com.
- Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives. (2025). ResearchGate.
- 4-Methoxybenzenesulfonyl chloride. (n.d.). PubChem.
- 4-Methoxybenzenesulfonyl chloride 99%. (n.d.). Sigma-Aldrich.
- Scaled up and telescoped synthesis of propofol under continuous-flow conditions. (2022). Nature.
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Validation & Comparative
comparing biological activity of 1-[(4-Methoxyphenyl)sulfonyl]piperidine-3-carboxylic acid with known inhibitors
A Comparative Guide to the Biological Activity of 1-[(4-Methoxyphenyl)sulfonyl]piperidine-3-carboxylic acid and Known Matrix Metalloproteinase Inhibitors
Introduction: The Critical Role of Matrix Metalloproteinase-13 in Disease
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases responsible for the degradation of extracellular matrix (ECM) components.[1] While essential for physiological processes like tissue remodeling, wound healing, and development, their overexpression is linked to numerous pathologies, including osteoarthritis, rheumatoid arthritis, and cancer metastasis.[1][2]
MMP-13, or collagenase-3, is of particular therapeutic interest. It exhibits potent activity against type II collagen, the primary structural protein in articular cartilage.[3] In healthy adult tissues, MMP-13 expression is minimal, but it is significantly upregulated in osteoarthritis, where it becomes a key driver of cartilage degradation and joint damage.[3][4] This disease-specific expression profile makes MMP-13 an attractive target for the development of selective inhibitors that could slow disease progression with minimal side effects.[2][3]
Early, broad-spectrum MMP inhibitors like Marimastat showed promise but ultimately failed in clinical trials due to dose-limiting musculoskeletal side effects, which were attributed to the simultaneous inhibition of other MMPs, such as MMP-1.[5][6] This has driven the search for a new generation of highly selective MMP-13 inhibitors. This guide focuses on This compound , a compound whose structure strongly suggests activity as an MMP inhibitor, and compares its theoretical profile to established inhibitors in the field. The arylsulfonamide scaffold coupled with a carboxylic acid moiety represents a well-established class of zinc-binding groups (ZBGs) designed to interact with the catalytic zinc ion in the MMP active site.[7]
Comparative Compounds: Structures and Mechanisms
For this analysis, we will compare our lead compound with two well-characterized MMP inhibitors: Marimastat, a broad-spectrum hydroxamate-based inhibitor, and CL-82198, a selective, non-zinc-binding MMP-13 inhibitor.
| Compound Name | Structure | Class & Mechanism of Action |
| This compound | ![]() | Putative Zinc-Binding Inhibitor: The carboxylic acid group is predicted to act as a zinc-binding group (ZBG), chelating the catalytic Zn²⁺ ion in the MMP-13 active site. The arylsulfonamide backbone provides a rigid scaffold to position the ZBG and allows for interactions with the enzyme's specificity pockets.[7] |
| Marimastat (BB-2516) | ![]() | Broad-Spectrum Hydroxamate Inhibitor: A first-generation, orally available MMP inhibitor.[5] Its hydroxamate group acts as a potent ZBG, leading to broad inhibition across the MMP family.[5][6] |
| CL-82198 | ![]() | Selective Non-Zinc-Binding Inhibitor: A highly selective, small-molecule inhibitor of MMP-13.[] It achieves selectivity by targeting deeper specificity pockets within the enzyme, rather than relying solely on zinc chelation, thereby avoiding off-target effects associated with broad-spectrum inhibitors.[4][] |
Comparative Biological Activity Data
The following table summarizes the inhibitory potency (IC₅₀) of the comparator compounds against MMP-13 and, for context, MMP-1 (collagenase-1), which is often implicated in the side effects of non-selective inhibitors. Data for the lead compound is presented as "To Be Determined" (TBD), as this guide outlines the framework for its evaluation.
| Compound | Target Enzyme | IC₅₀ (nM) | Selectivity (MMP-1/MMP-13) | Reference |
| This compound | MMP-13 | TBD | TBD | N/A |
| MMP-1 | TBD | |||
| Marimastat | MMP-13 | ~5 | ~1 | Based on literature data for broad-spectrum hydroxamate inhibitors.[5][9] |
| MMP-1 | ~5 | |||
| CL-82198 | MMP-13 | ~20 | >500-fold | Based on published data for selective MMP-13 inhibitors.[] |
| MMP-1 | >10,000 |
Experimental Methodologies
To empirically determine the biological activity of this compound, a standardized in vitro MMP-13 inhibition assay would be performed.
Workflow for In Vitro MMP-13 Inhibition Assay
The following diagram outlines the standard workflow for determining the IC₅₀ value of a test compound.
Caption: Workflow for determining MMP-13 inhibitory activity.
Step-by-Step Protocol: Fluorogenic MMP-13 Inhibition Assay
This protocol is a standard method for assessing MMP-13 inhibition.
-
Preparation of Reagents:
-
Assay Buffer: Prepare a buffer containing 50 mM Tris-HCl, 10 mM CaCl₂, 150 mM NaCl, and 0.05% Brij-35, pH 7.5.
-
Enzyme: Reconstitute recombinant human MMP-13 in assay buffer to a working concentration of 2 nM.
-
Substrate: Prepare a fluorogenic MMP-13 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂) at a 20 µM stock solution in assay buffer.
-
Test Compound: Prepare a 10-point serial dilution of this compound in DMSO, followed by a final dilution in assay buffer.
-
-
Assay Procedure:
-
To a 96-well microplate, add 50 µL of the diluted test compound or vehicle control (DMSO in assay buffer).
-
Add 25 µL of the 2 nM MMP-13 enzyme solution to each well.
-
Incubate the plate at 37°C for 30 minutes to allow the compound to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 25 µL of the 20 µM fluorogenic substrate to each well.
-
-
Data Acquisition and Analysis:
-
Immediately begin monitoring the increase in fluorescence on a microplate reader (e.g., Excitation 325 nm, Emission 395 nm) at 37°C. Collect data every 60 seconds for 30 minutes.
-
Calculate the reaction velocity (rate of fluorescence increase) for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Mechanism of Action and Signaling Context
MMP-13's pathological activity is embedded within a complex signaling network, often initiated by pro-inflammatory cytokines like Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α).
Caption: Cytokine-induced MMP-13 signaling pathway in chondrocytes.
This pathway highlights two key intervention points for therapeutics:
-
Upstream Signaling: Inhibiting pathways like NF-κB or MAPK to prevent the transcription of the MMP-13 gene.
-
Direct Enzyme Inhibition: Blocking the activity of the translated and activated MMP-13 enzyme, which is the mechanism of action for the compounds discussed in this guide.
Conclusion and Future Directions
The structural characteristics of This compound position it as a promising candidate for a selective, zinc-binding MMP-13 inhibitor. Its arylsulfonamide core provides a robust scaffold, while the carboxylic acid serves as a well-established zinc-chelating moiety.[7]
The critical next step is the empirical validation of its biological activity. The outlined fluorogenic assay provides a clear and reliable path to determine its IC₅₀ value against MMP-13. A crucial secondary screen against MMP-1 is necessary to establish a selectivity profile, which is paramount for avoiding the side effects that plagued earlier generations of MMP inhibitors.[6]
Compared to the broad-spectrum inhibitor Marimastat, the goal for this new compound would be to demonstrate significantly higher selectivity for MMP-13 over other MMPs. In contrast to a non-zinc-binding inhibitor like CL-82198, it will be important to assess if the zinc-binding mechanism can achieve comparable selectivity while potentially offering a different potency profile. A successful outcome would validate this compound as a valuable lead for developing novel therapeutics for diseases like osteoarthritis.
References
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Wikipedia. (n.d.). Metalloprotease inhibitor. Retrieved from [Link]
-
Li, Y., et al. (2020). Selective MMP-13 Inhibitors: Promising Agents for the Therapy of Osteoarthritis. Current Medicinal Chemistry, 27(22), 3753-3769. Retrieved from [Link]
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Zucker, S., et al. (1999). Matrix metalloproteinase inhibitors. PubMed, 13(5), 29-43. Retrieved from [Link]
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Fisher, J. F., & Mobashery, S. (2019). Recent insights into natural product inhibitors of matrix metalloproteinases. Journal of Biological Chemistry, 294(48), 18363-18376. Retrieved from [Link]
-
Patsnap Synapse. (2024). What are MMP13 inhibitors and how do they work?. Retrieved from [Link]
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Wikipedia. (n.d.). Matrix metalloproteinase inhibitor. Retrieved from [Link]
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Son, Y., & Kim, S. (2019). Overview of MMP-13 as a Promising Target for the Treatment of Osteoarthritis. International Journal of Molecular Sciences, 20(9), 2244. Retrieved from [Link]
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Nuti, E., et al. (2004). New N-arylsulfonyl-N-alkoxyaminoacetohydroxamic acids as selective inhibitors of gelatinase A (MMP-2). PubMed, 12(10), 2347-59. Retrieved from [Link]
-
Amato, G., et al. (2013). Discovery of a New Class of Potent MMP Inhibitors by Structure-Based Optimization of the Arylsulfonamide Scaffold. ACS Medicinal Chemistry Letters, 4(5), 459-464. Retrieved from [Link]
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A Comprehensive Guide to the Validation of 1-[(4-Methoxyphenyl)sulfonyl]piperidine-3-carboxylic acid as a GABA Transporter Inhibitor
This guide provides a detailed framework for the comprehensive validation of 1-[(4-Methoxyphenyl)sulfonyl]piperidine-3-carboxylic acid as a potential inhibitor of GABA transporters (GATs). Designed for researchers, scientists, and drug development professionals, this document outlines the scientific rationale, experimental protocols, and comparative data analysis necessary to rigorously characterize this novel compound. We will explore its inhibitory potency, selectivity across different GAT subtypes, and its functional consequences on GABAergic neurotransmission.
Introduction: The Critical Role of GABA Transporters in Neuromodulation
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in maintaining the delicate balance between neuronal excitation and inhibition.[1][2][3][4] The action of GABA in the synaptic cleft is tightly regulated by GABA transporters (GATs), which are responsible for the reuptake of GABA into presynaptic neurons and surrounding glial cells.[5][6][7] This reuptake process terminates GABAergic signaling and is essential for maintaining synaptic fidelity.
There are four main subtypes of GABA transporters: GAT1, GAT2, GAT3, and the betaine/GABA transporter 1 (BGT1).[8][9] GAT1 is the most prevalent subtype in the brain and is a primary target for therapeutic intervention in neurological disorders such as epilepsy and anxiety.[6][7][10] Inhibitors of GATs can prolong the presence of GABA in the synapse, thereby enhancing inhibitory neurotransmission.[11][12] This mechanism has been successfully exploited in the development of anticonvulsant drugs like Tiagabine, a selective GAT1 inhibitor.[5][8][11]
The compound this compound is a novel chemical entity with a structure suggestive of potential interaction with GABA transporters. Its validation requires a systematic approach to determine its efficacy and selectivity, providing the foundational data for its potential as a pharmacological tool or therapeutic agent. A structurally related compound, (S)-1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}piperidine-3-carboxylic acid, is a known inhibitor of the murine GAT4 transporter, suggesting that the piperidine-3-carboxylic acid scaffold is a promising starting point for GAT inhibition.[13][14]
Comparative Landscape: Benchmarking Against Established GAT Inhibitors
To contextualize the potential of this compound, its inhibitory profile must be compared against well-characterized GAT inhibitors. The following table summarizes the reported inhibitory concentrations (IC50) of several standard GAT inhibitors across different transporter subtypes. This data will serve as a benchmark for our validation studies.
| Compound | GAT1 IC50 (µM) | GAT2 IC50 (µM) | GAT3 IC50 (µM) | BGT1 IC50 (µM) | Primary Selectivity | Reference |
| Tiagabine | 0.067 (in vivo) | >100 | >100 | >100 | GAT1 | [8][11][15] |
| SKF-89976A | 0.13 (human) | 550 (rat) | 944 (human) | 7210 (human) | GAT1 | [16][17] |
| NNC-711 | 0.04 (human) | 171 (rat) | 1700 (human) | 622 (human) | GAT1 | [18][19][20] |
| Guvacine | Competitive inhibitor, subtype IC50s not consistently reported | - | - | - | Non-selective | [21] |
Experimental Validation Workflow
The validation of a novel GAT inhibitor is a multi-step process that begins with in vitro characterization of its binding and uptake inhibition, followed by functional assays to determine its effect on neuronal activity.
Caption: Experimental workflow for the validation of a novel GABA transporter inhibitor.
In Vitro Characterization: Radioligand Binding and GABA Uptake Assays
The initial steps in characterizing a novel GAT inhibitor involve determining its affinity for the transporter and its ability to block GABA uptake.
This assay measures the affinity of the test compound for the GABA transporter, typically GAT1, by assessing its ability to displace a radiolabeled ligand.
Protocol:
-
Membrane Preparation: Prepare crude synaptic membranes from rat brain tissue.
-
Incubation: Incubate the membranes with a known concentration of a GAT1-selective radioligand (e.g., [3H]tiagabine) and varying concentrations of the test compound, this compound.
-
Separation: Separate bound from free radioligand by rapid filtration.
-
Quantification: Measure the amount of bound radioactivity using liquid scintillation counting.
-
Data Analysis: Determine the Ki (inhibitory constant) of the test compound by analyzing the competition binding curves.
Causality: This assay directly measures the binding affinity of the compound to the transporter, providing a fundamental measure of its potency. A low Ki value indicates high binding affinity.
This functional assay directly measures the ability of the test compound to inhibit the transport of GABA into cells.[1][2][22][23]
Protocol:
-
Cell Culture: Use human embryonic kidney (HEK-293) cells stably expressing the human GAT subtypes (hGAT1, hGAT2, hGAT3, and hBGT1).[23]
-
Pre-incubation: Pre-incubate the cells with varying concentrations of this compound or a reference inhibitor.
-
Initiation of Uptake: Add a solution containing [3H]GABA to initiate the uptake process.
-
Termination of Uptake: After a defined incubation period, terminate the uptake by washing the cells with ice-cold buffer.
-
Lysis and Quantification: Lyse the cells and measure the intracellular [3H]GABA concentration using a scintillation counter.
-
Data Analysis: Calculate the IC50 value, the concentration of the inhibitor that reduces [3H]GABA uptake by 50%.
Causality: This assay provides a functional measure of the compound's inhibitory effect on GABA transport. By testing against cell lines expressing individual GAT subtypes, the selectivity of the compound can be determined.
Functional Validation: Electrophysiological Recordings
Electrophysiology provides a direct measure of the functional consequences of GAT inhibition on synaptic transmission.
Caption: Simplified diagram of a GABAergic synapse and the site of action for a GAT1 inhibitor.
Protocol:
-
Slice Preparation: Prepare acute brain slices (e.g., from the hippocampus or cortex) from rodents.
-
Recording: Perform whole-cell patch-clamp recordings from neurons to measure inhibitory postsynaptic currents (IPSCs) mediated by GABA.
-
Baseline Measurement: Record baseline spontaneous or evoked IPSCs.
-
Drug Application: Bath-apply this compound at a relevant concentration (informed by the IC50 value).
-
Post-Drug Measurement: Record IPSCs in the presence of the compound.
-
Data Analysis: Analyze changes in the amplitude, frequency, and decay kinetics of the IPSCs. An effective GAT inhibitor is expected to prolong the decay time of IPSCs, reflecting the increased persistence of GABA in the synaptic cleft.[11]
Causality: This experiment directly assesses the impact of GAT inhibition on the physiological function of GABAergic synapses. An increase in the duration of IPSCs provides strong evidence that the compound enhances inhibitory neurotransmission by blocking GABA reuptake.
Discussion and Interpretation of Results
The validation of this compound as a GAT inhibitor hinges on the collective interpretation of the data from these experiments.
-
Potency and Affinity: The Ki and IC50 values will establish the potency of the compound. Comparison with the benchmark data will indicate its relative efficacy.
-
Selectivity: The IC50 values across the different GAT subtypes will reveal the selectivity profile. A compound with high selectivity for a specific subtype (e.g., GAT1) may have a more favorable therapeutic window with fewer off-target effects.
-
Functional Efficacy: The electrophysiology data will confirm that the inhibition of GABA uptake translates into a meaningful enhancement of GABAergic signaling.
Should this compound demonstrate potent and selective inhibition of a specific GAT subtype, it would warrant further investigation in in vivo models of neurological disorders where enhancement of GABAergic tone is considered beneficial, such as epilepsy or anxiety disorders.[7][12]
Conclusion
This guide has outlined a rigorous, multi-faceted approach to the validation of this compound as a GABA transporter inhibitor. By employing a combination of in vitro and functional assays, and by comparing its performance to established compounds, a comprehensive understanding of its pharmacological profile can be achieved. This systematic validation is a critical step in the journey from a novel chemical entity to a valuable research tool or a potential therapeutic lead.
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Thomsen, C., et al. (1998). 1-(3-(9H-carbazol-9-yl)-1-propyl)-4-(2-methoxyphenyl)-4-piperidinol, a novel subtype selective inhibitor of the mouse type II GABA-transporter. British Journal of Pharmacology, 125(4), 627-632. [Link]
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Schousboe, A., et al. (2013). Identification of the First Highly Subtype-Selective Inhibitor of Human GABA Transporter GAT3. Journal of Medicinal Chemistry, 56(21), 8533-8537. [Link]
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Nakajima, T., et al. (2013). Antiallodynic action of 1-(3-(9H-Carbazol-9-yl)-1-propyl)-4-(2-methyoxyphenyl)-4-piperidinol (NNC05-2090), a betaine/GABA transporter inhibitor. Neuroscience Letters, 552, 1-6. [Link]
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A Senior Application Scientist's Guide to the In Vitro Validation of Novel Enzyme Inhibitors
In the landscape of drug discovery and development, enzymes remain one of the most critical classes of therapeutic targets. The successful identification and characterization of molecules that modulate enzyme activity are cornerstones of many therapeutic programs. However, the journey from a preliminary "hit" to a validated "lead" is fraught with potential pitfalls. A simple readout of activity is insufficient; a rigorous, multi-faceted in vitro validation process is essential to build confidence in a compound's potential.
This guide provides a framework for the robust characterization of novel enzyme inhibitors, moving beyond simple potency measurements to a deeper mechanistic understanding. As Senior Application Scientists, our role is not just to provide protocols but to illuminate the underlying principles that ensure the data generated is both accurate and meaningful. This guide is structured to reflect a logical progression of inquiry, from initial potency assessment to detailed kinetic and mechanistic studies, ensuring that each step builds upon the last to create a comprehensive profile of the inhibitor.
Part 1: The Foundational Metric - IC50 Determination
The first question for any potential inhibitor is "How potent is it?". The half-maximal inhibitory concentration (IC50) is the most common metric used to answer this question. It represents the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% under a specific set of experimental conditions.[1][2] While seemingly straightforward, the scientific integrity of an IC50 value is entirely dependent on a well-designed and controlled assay.
Causality Behind the Choices: Designing a Robust IC50 Assay
An IC50 value is not an absolute constant; it is highly dependent on the assay conditions.[1] The most critical factor is the substrate concentration. For competitive inhibitors, the measured IC50 will increase as the substrate concentration increases.[3] Therefore, to identify competitive inhibitors effectively and to allow for meaningful comparison of potency across different studies, it is crucial to perform the assay under initial velocity conditions with the substrate concentration at or below its Michaelis constant (Km).[3][4]
Initial Velocity is Key: Enzyme kinetic studies should measure the initial rate of the reaction. This is the linear phase of product formation over time, before significant substrate depletion or product inhibition occurs.[4][5] Failing to measure the initial velocity can lead to an underestimation of the true inhibition.
Workflow for IC50 Determination
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.1, width=2, height=0.5, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} caption: "Workflow for robust IC50 determination."
Experimental Protocol: IC50 Determination
-
Assay Preparation:
-
Prepare a reaction buffer with the optimal pH and necessary co-factors for the target enzyme.
-
Determine the enzyme concentration that yields a robust signal within the linear range of the detection instrument.
-
Prepare a stock solution of the substrate. The working concentration for the assay should ideally be equal to the previously determined Km value.[3]
-
-
Inhibitor Preparation:
-
Prepare a stock solution of the novel inhibitor in a suitable solvent (e.g., DMSO).
-
Perform a serial dilution of the inhibitor to create a range of concentrations. A 10-point, 3-fold dilution series is a common starting point.[3]
-
-
Assay Execution (96-well plate format):
-
Add the reaction buffer to all wells.
-
Add the serially diluted inhibitor to the experimental wells.
-
Add the solvent (e.g., DMSO) without inhibitor to the "No Inhibitor" (100% activity) control wells.
-
Add buffer/inhibitor to "No Enzyme" (0% activity/background) control wells.
-
Add the enzyme to all wells except the "No Enzyme" controls and allow for a brief pre-incubation with the inhibitor (e.g., 15-30 minutes).
-
Initiate the reaction by adding the substrate to all wells.
-
-
Data Collection:
-
Measure the reaction progress over time using an appropriate detection method (e.g., absorbance, fluorescence, luminescence) in kinetic mode. The rate of reaction is the slope of the linear portion of the progress curve.[4]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the controls: % Inhibition = 100 * (1 - (Rate_inhibitor - Rate_no_enzyme) / (Rate_no_inhibitor - Rate_no_enzyme)).
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data using a non-linear regression model, such as the four-parameter logistic equation, to determine the IC50 value.[2][3]
-
Part 2: Unraveling the "How" - Mechanism of Action (MOA) Studies
While the IC50 provides a measure of potency, it offers no insight into how the inhibitor works. Understanding the mechanism of action (MOA) is critical for drug development, as different inhibition modalities have distinct pharmacological consequences.[6] For instance, a competitive inhibitor's efficacy can be overcome by increasing substrate concentrations in the body, which is not the case for a non-competitive inhibitor.[6]
The three primary types of reversible inhibition are competitive, non-competitive, and uncompetitive.[6][7] These can be distinguished by systematically varying the concentration of the substrate in the presence of a fixed inhibitor concentration and observing the effects on the enzyme's kinetic parameters, Vmax (maximum reaction velocity) and Km (substrate concentration at half-Vmax).[8][9]
Visualizing Reversible Inhibition Mechanisms
dot graph G { graph [splines=ortho, nodesep=0.5]; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} caption: "Mechanisms of reversible enzyme inhibition."
Experimental Protocol: MOA Determination
This protocol builds directly upon the established IC50 assay.
-
Experimental Design:
-
Select a fixed concentration of the inhibitor, typically at or near its IC50 value.
-
Design a matrix of experiments where you measure the initial reaction velocity across a range of substrate concentrations (e.g., 0.25x to 10x Km) in the absence and presence of the fixed inhibitor concentration.[6]
-
-
Assay Execution:
-
For each substrate concentration, set up three reaction types:
-
No Inhibitor: To determine the baseline Km and Vmax.
-
With Inhibitor: To determine the apparent Km and Vmax in the presence of the inhibitor.
-
No Enzyme: To control for background signal at each substrate concentration.
-
-
Execute the assay and collect kinetic data as described in the IC50 protocol.
-
-
Data Analysis and Interpretation:
-
For both the inhibited and uninhibited reactions, plot the initial velocity against the substrate concentration. Fit this data to the Michaelis-Menten equation to determine Vmax and Km.[8]
-
For clearer visualization, transform the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).[8][9] This linearization allows for a more straightforward interpretation of changes in kinetic parameters.[10]
-
Analyze the changes in Vmax and Km to determine the inhibition modality.
-
| Inhibition Type | Binds To | Effect on Vmax | Effect on Km | Lineweaver-Burk Plot |
| Competitive | Free Enzyme (Active Site) | Unchanged | Increases | Lines intersect on the y-axis.[9][11] |
| Non-competitive | Free Enzyme & ES Complex | Decreases | Unchanged | Lines intersect on the x-axis.[11] |
| Uncompetitive | ES Complex Only | Decreases | Decreases | Lines are parallel.[9] |
| Mixed | Free Enzyme & ES Complex | Decreases | Increases or Decreases | Lines intersect in the upper-left quadrant.[4] |
Part 3: Ensuring Trustworthiness - A Self-Validating System
Every protocol must be a self-validating system. This requires meticulous attention to controls and an awareness of potential artifacts that can confound results.
-
Positive and Negative Controls: A known inhibitor of the enzyme (positive control) should be run to validate that the assay can detect inhibition. A "no enzyme" control is essential to measure and subtract any background signal.[6]
-
DMSO/Solvent Controls: The final concentration of the vehicle (e.g., DMSO) must be consistent across all wells, as high concentrations can inhibit enzyme activity.[6]
-
Time-Dependent Inhibition: Some compounds exhibit time-dependent inhibition, where the potency increases with longer pre-incubation times. This can be assessed by varying the pre-incubation time of the enzyme and inhibitor before adding the substrate.[5][6]
-
Tight-Binding Inhibition: If the inhibitor's affinity (Ki) is close to the enzyme concentration used in the assay, the assumption that the free inhibitor concentration equals the total inhibitor concentration breaks down. This is known as tight-binding inhibition.[6] A key indicator is an IC50 value that changes significantly with varying enzyme concentrations.[6][12]
Comparison of Key Validation Assays
| Assay | Primary Question | Key Output | Strengths | Limitations |
| IC50 Determination | How potent is the inhibitor? | IC50: Concentration for 50% inhibition. | High-throughput, excellent for ranking compounds (SAR).[3] | Condition-dependent, provides no mechanistic insight.[1] |
| MOA/Kinetics Study | How does the inhibitor work? | Ki, Vmax, Km: Reveals inhibition type. | Provides deep mechanistic understanding, crucial for lead optimization.[4][6] | Lower throughput, requires more material and time. |
Conclusion
The in vitro validation of a novel enzyme inhibitor is a systematic process of inquiry that moves from broad questions of potency to specific questions of mechanism. By employing robust, well-controlled assays and understanding the causality behind each experimental parameter, researchers can build a comprehensive data package that accurately reflects a compound's biochemical properties. This rigorous approach is fundamental to making informed decisions in the drug discovery pipeline, ultimately increasing the probability of translating a promising molecule into a successful therapeutic. Adhering to established guidelines, such as those from STRENDA (Standards for Reporting Enzymology Data), ensures that this critical data is reproducible and of lasting value to the scientific community.[13][14]
References
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Mechanism of Action Assays for Enzymes. (2012). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]
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Enzyme inhibition and kinetics graphs. (n.d.). In Khan Academy. Retrieved from [Link]
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Goličnik, M. (n.d.). Data analysis - Kinetic Mechanisms of Enzyme Inhibition and Activation. Retrieved from [Link]
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Selwyn, M. J. (1965). A simple test for inactivation of an enzyme during assay. Biochimica et Biophysica Acta (BBA) - Enzymology and Biological Oxidation, 105(1), 193-195. (While not directly linked, the principles of data analysis are discussed in sources like the Assay Guidance Manual). A general resource for data analysis is: [Link]
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Basics of Enzymatic Assays for HTS. (2012). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]
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Auld, D. S. (2021). Steady-state enzyme kinetics. The Biochemist, 43(3), 40-45. Available at: [Link]
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Reetz, M. T. (2018). Complete Kinetic Characterization of Enzyme Inhibition in a Single Isothermal Titration Calorimetric Experiment. Analytical Chemistry, 90(15), 9339-9346. Available at: [Link]
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Enzyme Inhibition. (2021). In Biology LibreTexts. Available at: [Link]
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Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025). CLYTE Technologies. Available at: [Link]
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5 Ways to Determine IC50 Value in Pharmacology Research. (2025). Housing Innovations. Available at: [Link]
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Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. (This is the foundational paper, a modern protocol applying these principles can be found at: [Link])
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Junqueira, R. G., & Mares-Guia, M. (1990). A statistical treatment for solution of a family of simultaneous equations derived from enzyme inhibition studies. Brazilian journal of medical and biological research, 23(8), 773-784. (A general resource can be found at: [Link])
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Enzyme Inhibition. (2024). In TeachMePhysiology. Available at: [Link]
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Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical statistics, 10(2), 128-134. Available at: [Link]
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Ninja Nerd. (2017, April 26). Biochemistry | Enzyme Inhibition [Video]. YouTube. Available at: [Link]
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Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. (2014). The AAPS Journal, 16(4), 865-876. Available at: [Link]
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Guidelines for accurate EC50/IC50 estimation. (2011). Semantic Scholar. Available at: [Link]
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STRENDA Guidelines. (n.d.). Beilstein-Institut. Available at: [Link]
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Enzyme inhibitor. (n.d.). In Wikipedia. Retrieved from [Link]
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Enzyme inhibitors. (n.d.). Retrieved from [Link]
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Edmondson, D. E., et al. (2007). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal research reviews, 27(2), 229-279. Available at: [Link]
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Standards for Reporting Enzymology Data. (n.d.). In Wikipedia. Retrieved from [Link]
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Biochemical Assay Development. (n.d.). Ichor Life Sciences. Available at: [Link]
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Standards for Reporting Enzymology Data. (n.d.). Grokipedia. Available at: [Link]
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How should I start with Enzyme-Inhibitor kinetics assay? (2015). ResearchGate. Available at: [Link]
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Enzyme kinetics and inhibition studies. (n.d.). Fiveable. Available at: [Link]
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Chem Help ASAP. (2023, August 18). functional in vitro assays for drug discovery [Video]. YouTube. Available at: [Link]
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L-Cuesta, A., & Sanchez-Ruiz, J. M. (2023). Mixed and non-competitive enzyme inhibition: underlying mechanisms and mechanistic irrelevance of the formal two-site model. FEBS Letters, 597(11), 1431-1446. Available at: [Link]
-
Enzyme Inhibitors- Competitive, Noncompetitive, End-product inhibition. (2023). Microbe Notes. Available at: [Link]
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de Souza, A. C. S., et al. (2022). On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. Frontiers in Molecular Biosciences, 9, 988364. Available at: [Link]
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A standard operating procedure for an enzymatic activity inhibition assay. (2021). ResearchGate. Available at: [Link]
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Zubrienė, A., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Biological chemistry, 402(6-7), 745-755. Available at: [Link]
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Characterize Enzyme Kinetics. (2020). AZoM. Available at: [Link]
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A Comparative Guide to the Inhibitory Potency of GABA Uptake Inhibitors
For researchers, scientists, and drug development professionals navigating the complexities of the GABAergic system, the selection of appropriate pharmacological tools is paramount. This guide provides an in-depth, objective comparison of the half-maximal inhibitory concentration (IC50) values of commonly used GABA uptake inhibitors. By delving into the experimental data and the methodologies used to obtain them, this document aims to empower researchers to make informed decisions for their specific applications, from basic neuroscience research to the development of novel therapeutics for neurological and psychiatric disorders.
The Critical Role of GABA Transporters in Synaptic Transmission
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in maintaining the delicate balance between neuronal excitation and inhibition.[1] The action of GABA in the synaptic cleft is terminated by its rapid reuptake into presynaptic neurons and surrounding glial cells. This process is mediated by a family of sodium- and chloride-dependent GABA transporters (GATs).[1] Four distinct GAT subtypes have been identified: GAT1, GAT2, GAT3, and the betaine/GABA transporter 1 (BGT-1).[1]
Inhibition of these transporters prolongs the presence of GABA in the synapse, thereby enhancing GABAergic neurotransmission. This mechanism is a key target for the development of drugs to treat conditions characterized by GABAergic dysfunction, such as epilepsy, anxiety, and other neurological disorders.[2] The potency of a GABA uptake inhibitor is quantified by its IC50 value, which represents the concentration of the inhibitor required to block 50% of GABA uptake. A lower IC50 value indicates a more potent inhibitor.
Comparative Analysis of IC50 Values
The following table summarizes the IC50 values of several widely studied GABA uptake inhibitors against the four human GAT subtypes. It is crucial to note that IC50 values can vary between studies due to differences in experimental conditions, such as the cell line used, radioligand concentration, and incubation parameters. The data presented here are compiled from authoritative, peer-reviewed sources to provide a reliable comparative overview.
| Inhibitor | GAT-1 IC50 (µM) | GAT-2 IC50 (µM) | GAT-3 IC50 (µM) | BGT-1 IC50 (µM) | References |
| Tiagabine | 0.07 | >100 | >100 | >100 | [3][4] |
| (±)-Nipecotic Acid | 8 | 38 | 106 | 2370 | [5] |
| NNC-711 | 0.04 | 171 | 1700 | 622 | [6] |
| SKF-89976A | 0.05 | >100 | >100 | >100 | [4][7] |
| Guvacine | 14 | 58 | 119 | >1000 | [8][9] |
| Deramciclane | 13.7 (Ki) | 26-46 | 26-46 | 26-46 | [10] |
| SNAP-5114 | 22 - >30 | ~5 | ~5 | 22 - >30 | [10][11] |
Note on Deramciclane: The value presented is a Ki (inhibition constant), which is related to but not identical to the IC50. The range for GAT2-4 reflects its non-selective nature.
Understanding the Mechanism of Inhibition: A Look at the GABAergic Synapse
GABA uptake inhibitors act at the presynaptic terminal and surrounding glial cells to prevent the reuptake of GABA from the synaptic cleft. This leads to an increased concentration of GABA available to bind to postsynaptic GABA receptors (GABA-A and GABA-B), resulting in a prolonged and enhanced inhibitory signal.
Caption: Schematic of a GABAergic synapse showing GABA release, receptor binding, and reuptake.
Inhibitors like Tiagabine and NNC-711 are highly selective for GAT-1, which is predominantly located on neurons.[4] This selectivity is crucial for their therapeutic application, as it minimizes off-target effects. Other inhibitors, such as SNAP-5114, show some preference for the glial transporters GAT-2 and GAT-3.[10] The choice of inhibitor will, therefore, depend on whether the research question pertains to neuronal, glial, or overall GABA transport.
Experimental Protocol for Determining IC50 Values of GABA Uptake Inhibitors
The determination of IC50 values is a critical step in the characterization of a GABA uptake inhibitor. The following is a detailed, step-by-step methodology for a [³H]GABA uptake assay, a widely accepted and robust method.
Causality Behind Experimental Choices
The use of a radiolabeled substrate, [³H]GABA, allows for highly sensitive and quantitative measurement of GABA uptake.[12] Cell lines stably expressing a single GAT subtype, such as Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells, are employed to ensure that the measured uptake is mediated by the specific transporter of interest.[12][13] This creates a self-validating system where the results can be confidently attributed to the interaction of the inhibitor with a specific GAT. The choice of buffer components, incubation time, and temperature are optimized to maintain cell viability and ensure linear uptake kinetics.
Step-by-Step Methodology
-
Cell Culture and Plating:
-
Culture HEK293 cells stably expressing the human GAT subtype of interest (e.g., hGAT-1) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
The day before the assay, seed the cells into 96-well poly-D-lysine coated plates at a density that will result in a confluent monolayer on the day of the experiment (typically 50,000 to 100,000 cells per well).[14]
-
-
Preparation of Reagents:
-
Assay Buffer: Prepare a Krebs-Ringer-HEPES buffer (e.g., 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, 10 mM Glucose, pH 7.4).
-
[³H]GABA Stock Solution: Prepare a stock solution of [³H]GABA in the assay buffer. The final concentration in the assay will typically be in the low nanomolar range.
-
Inhibitor Stock Solutions: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO) and then dilute to the desired concentrations in the assay buffer. Ensure the final DMSO concentration in the assay is low (e.g., <0.1%) to avoid solvent effects.
-
-
[³H]GABA Uptake Assay:
-
Wash the cell monolayer twice with pre-warmed assay buffer.
-
Pre-incubate the cells with various concentrations of the test inhibitor or vehicle control for a defined period (e.g., 10-20 minutes) at room temperature or 37°C.[15]
-
Initiate the uptake reaction by adding the [³H]GABA solution (containing the inhibitor) to each well.
-
Incubate for a short period (e.g., 3-10 minutes) at room temperature or 37°C, ensuring the uptake is in the linear range.[13]
-
Terminate the uptake by rapidly aspirating the assay solution and washing the cells three times with ice-cold assay buffer.
-
Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH or 1% SDS).
-
Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Determine the non-specific uptake by including a high concentration of a known potent inhibitor (e.g., tiagabine for GAT-1) in some wells.
-
Subtract the non-specific uptake from all other measurements to obtain the specific uptake.
-
Plot the percentage of inhibition of [³H]GABA uptake against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis software (e.g., GraphPad Prism) to determine the IC50 value.[16]
-
Experimental Workflow Diagram
Caption: Workflow for determining the IC50 of a GABA uptake inhibitor.
Conclusion
The selection of a GABA uptake inhibitor for research or drug development requires a thorough understanding of its potency and selectivity for the different GAT subtypes. This guide has provided a comparative analysis of the IC50 values of several key inhibitors, along with a detailed experimental protocol for their determination. By understanding the nuances of these compounds and the methodologies used to characterize them, researchers can confidently select the most appropriate tools to advance our understanding of the GABAergic system and develop novel therapies for a range of neurological and psychiatric disorders.
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A Comparative Guide to the Structure-Activity Relationship of 1-[(4-Methoxyphenyl)sulfonyl]piperidine-3-carboxylic Acid Analogs as Potential Neurotransmitter Transporter Inhibitors
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of 1-[(4-methoxyphenyl)sulfonyl]piperidine-3-carboxylic acid. While direct comprehensive studies on this specific scaffold are emerging, this document synthesizes findings from closely related classes of compounds, particularly inhibitors of GABA (gamma-aminobutyric acid) and glycine transporters. This comparative approach offers valuable insights for researchers, medicinal chemists, and drug development professionals engaged in the design of novel central nervous system (CNS) therapeutics.
Introduction: The Therapeutic Potential of Piperidine-3-Carboxylic Acid Scaffolds
The piperidine-3-carboxylic acid moiety, also known as nipecotic acid, is a well-established pharmacophore in neuroscience research. Its structural similarity to GABA has made it a cornerstone in the development of inhibitors for GABA transporters (GATs).[1][2] By blocking the reuptake of GABA from the synaptic cleft, these inhibitors can potentiate GABAergic neurotransmission, an approach that has proven effective in the treatment of epilepsy.[1] Similarly, piperidine-based structures have been explored as inhibitors of glycine transporters (GlyT1 and GlyT2), which are targets for treating schizophrenia and other neurological disorders by modulating NMDA receptor activity.[3][4][5]
The introduction of an N-arylsulfonyl group, such as the 4-methoxyphenylsulfonyl moiety, provides a strategy to move beyond the simple amino acid structure, allowing for the exploration of additional binding interactions and the fine-tuning of physicochemical properties to improve drug-like characteristics.[3][6] This guide will systematically dissect the this compound scaffold to elucidate the role of each component in conferring biological activity.
The Core Scaffold: A Tripartite Analysis of Structure-Activity Relationships
The this compound molecule can be divided into three key regions for SAR analysis:
-
The N-(4-Methoxyphenyl)sulfonyl Group: This region is crucial for establishing interactions with the target protein and influencing pharmacokinetic properties.
-
The Piperidine-3-Carboxylic Acid Core: This GABA-mimetic scaffold is fundamental for recognition by the transporter's substrate-binding site.
-
The Carboxylic Acid Moiety: This acidic group is often essential for binding, but can also be a liability for cell permeability and metabolic stability, making its bioisosteric replacement a key area of investigation.
Figure 2: A typical experimental workflow for the evaluation of novel transporter inhibitors.
In Vivo Studies
Promising compounds from in vitro assays are advanced to in vivo models to assess their pharmacokinetic profiles (absorption, distribution, metabolism, and excretion) and their efficacy in relevant animal models of disease (e.g., seizure models for GAT inhibitors or models of psychosis for GlyT1 inhibitors).
Conclusion and Future Directions
The structure-activity relationship of this compound analogs is a complex interplay of steric, electronic, and physicochemical properties. By leveraging the extensive knowledge base from related GABA and glycine transporter inhibitors, a rational approach to the design of novel CNS agents can be undertaken.
Future research in this area should focus on:
-
Systematic SAR studies: Synthesizing and testing a focused library of analogs to directly probe the effects of substituents on the N-arylsulfonyl group and the piperidine ring.
-
High-resolution structural biology: Obtaining co-crystal structures of lead compounds with their target transporters to visualize binding interactions and guide further optimization.
-
Exploration of novel bioisosteres: Investigating less common bioisosteric replacements for the carboxylic acid to improve drug-like properties.
By combining synthetic chemistry, in vitro and in vivo pharmacology, and structural biology, the therapeutic potential of this promising class of compounds can be fully realized.
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- Jagtap, S. V., & Patil, P. K. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry, 37(6).
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A Senior Application Scientist's Guide to N-Sulfonyl Protecting Groups in Piperidine Synthesis
For the synthetic chemist engaged in the intricate art of molecule building, particularly in the pharmaceutical and agrochemical sectors, the piperidine ring is a cornerstone scaffold. Its prevalence in a myriad of bioactive compounds necessitates robust and versatile synthetic strategies. A critical aspect of these strategies often involves the temporary masking of the piperidine nitrogen to modulate its reactivity and influence stereochemical outcomes. Among the arsenal of nitrogen protecting groups, N-sulfonyl derivatives stand out for their stability and unique chemical handles.
This guide provides an in-depth, comparative analysis of three commonly employed N-sulfonyl protecting groups in piperidine synthesis: the p-toluenesulfonyl (Tosyl or Ts), o- or p-nitrobenzenesulfonyl (Nosyl or Ns), and the benzenesulfonyl (Bosyl or Bs) groups. We will delve into the causality behind their selection, supported by experimental data, and provide detailed protocols to empower researchers in their synthetic endeavors.
The Strategic Role of N-Sulfonyl Protection in Piperidine Synthesis
The decision to employ an N-sulfonyl protecting group is a strategic one, driven by several key factors. Firstly, the strong electron-withdrawing nature of the sulfonyl group significantly attenuates the nucleophilicity and basicity of the piperidine nitrogen. This electronic modulation is crucial for preventing unwanted side reactions during subsequent synthetic transformations on other parts of the molecule.
Secondly, the steric bulk of the sulfonyl group can play a pivotal role in directing the stereochemical course of reactions at adjacent centers, a critical consideration in the synthesis of complex, stereochemically rich piperidine derivatives. The choice of a specific N-sulfonyl group, therefore, is not merely about protection but about strategic synthetic design.
Comparative Efficacy: A Head-to-Head Analysis
The true measure of a protecting group's utility lies in its performance across the entire synthetic sequence: its ease of introduction, its stability under a range of reaction conditions, and, crucially, the facility and selectivity of its removal. The following table provides a comparative overview of the Tosyl, Nosyl, and Benzenesulfonyl groups in the context of piperidine synthesis.
| Protecting Group | Structure | Introduction Reagents | Stability | Cleavage Conditions | Key Advantages |
| Tosyl (Ts) | p-Toluenesulfonyl chloride (TsCl), Pyridine or Et3N | Very high; stable to a wide range of acidic and basic conditions, and many reducing/oxidizing agents. | Harsh: HBr/AcOH, Na/NH3(l), Mg/MeOH, SmI2 | High stability, often crystalline derivatives. | |
| Nosyl (Ns) | o- or p-Nitrobenzenesulfonyl chloride (NsCl), Pyridine or Et3N | High; stable to strongly acidic conditions (e.g., TFA). | Mild: Thiophenol/K2CO3, other thiolates.[1] | Orthogonal to acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups, mild cleavage.[1] | |
| Benzenesulfonyl (Bs) | Benzenesulfonyl chloride (BsCl), Pyridine or Et3N | High; similar to Tosyl. | Harsh: Reductive cleavage (e.g., Na/naphthalene, Mg/MeOH). | High stability, less sterically demanding than Tosyl in some cases. |
The selection of the optimal N-sulfonyl protecting group is a nuanced decision that hinges on the overall synthetic strategy. The robust nature of the Tosyl and Benzenesulfonyl groups makes them ideal for multi-step syntheses where the protected piperidine must endure a variety of harsh reaction conditions. However, this stability comes at the cost of requiring stringent deprotection methods that may not be compatible with sensitive functional groups elsewhere in the molecule.
In contrast, the Nosyl group offers a compelling alternative. Its stability to acidic conditions allows for the selective removal of other protecting groups like Boc, while its own lability to mild nucleophilic cleavage by thiols provides a valuable orthogonal handle in complex synthetic routes.[1] This feature is particularly advantageous in the late stages of a synthesis where preserving delicate functionality is paramount.
Impact on Stereoselectivity in Piperidine Synthesis
The steric and electronic properties of N-sulfonyl protecting groups can significantly influence the diastereoselectivity of reactions involved in the construction or functionalization of the piperidine ring. For instance, in intramolecular cyclization reactions to form the piperidine ring, the bulky N-sulfonyl group can direct the conformation of the acyclic precursor, thereby favoring the formation of one diastereomer over another.
Similarly, in reactions such as the diastereoselective reduction of a ketone on a pre-existing N-sulfonyl piperidine, the protecting group can influence the trajectory of the hydride reagent, leading to a preferential formation of one alcohol diastereomer. While a comprehensive, quantitative comparison across all reaction types is beyond the scope of this guide, it is a critical aspect for researchers to consider and optimize for their specific synthetic targets.
Experimental Protocols
The following are detailed, step-by-step methodologies for the introduction and cleavage of the discussed N-sulfonyl protecting groups on a piperidine scaffold.
Protocol 1: N-Tosylation of Piperidine
Objective: To protect the nitrogen of piperidine with a p-toluenesulfonyl (Tosyl) group.
Materials:
-
Piperidine
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
Procedure:
-
Dissolve piperidine (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add anhydrous pyridine (1.2 eq.) to the stirred solution.
-
Slowly add p-toluenesulfonyl chloride (1.1 eq.) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude N-tosylpiperidine.
-
Purify the product by flash column chromatography or recrystallization.
Protocol 2: Deprotection of N-Tosylpiperidine (Acidic Hydrolysis)
Objective: To remove the Tosyl group from N-tosylpiperidine.
Materials:
-
N-Tosylpiperidine
-
33% Hydrobromic acid (HBr) in acetic acid
-
Phenol (scavenger)
-
Concentrated aqueous sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM) or Ethyl acetate
-
Round-bottom flask, magnetic stirrer, heating mantle, ice bath
Procedure:
-
To a solution of N-tosylpiperidine (1.0 eq.) in a round-bottom flask, add phenol (2.0 eq.).
-
Add 33% HBr in acetic acid.
-
Heat the reaction mixture at 90°C for 16-24 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Basify the aqueous solution with a concentrated aqueous NaOH solution to pH > 10.
-
Extract the product with a suitable organic solvent, such as DCM or ethyl acetate.
-
Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to afford the deprotected piperidine.
Protocol 3: N-Nosylation of Piperidine
Objective: To protect the nitrogen of piperidine with a p-nitrobenzenesulfonyl (Nosyl) group.
Procedure: This protocol is analogous to the N-tosylation procedure (Protocol 1), substituting p-toluenesulfonyl chloride with p-nitrobenzenesulfonyl chloride.
Protocol 4: Deprotection of N-Nosylpiperidine (Thiolysis)
Objective: To remove the Nosyl group from N-nosylpiperidine under mild conditions.
Materials:
-
N-Nosylpiperidine
-
Thiophenol
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate or Dichloromethane
-
Water, Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolve the N-nosylpiperidine (1.0 eq.) in DMF or acetonitrile in a round-bottom flask.
-
Add potassium carbonate (3.0 eq.) to the solution.
-
Add thiophenol (2.0 eq.) to the stirred suspension.
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Dilute the reaction mixture with water and extract with ethyl acetate or dichloromethane (3x).
-
Combine the organic layers and wash with water and brine to remove DMF and salts.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solution under reduced pressure.
-
Purify the resulting piperidine by column chromatography or distillation.
Protocol 5: N-Benzenesulfonylation of Piperidine
Objective: To protect the nitrogen of piperidine with a benzenesulfonyl (Bs) group.
Procedure: This protocol is analogous to the N-tosylation procedure (Protocol 1), substituting p-toluenesulfonyl chloride with benzenesulfonyl chloride.
Protocol 6: Reductive Deprotection of N-Benzenesulfonylpiperidine
Objective: To remove the Benzenesulfonyl group from N-benzenesulfonylpiperidine.
Materials:
-
N-Benzenesulfonylpiperidine
-
Magnesium (Mg) turnings
-
Methanol (MeOH, anhydrous)
-
Ammonium chloride (NH4Cl, saturated aqueous solution)
-
Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
To a suspension of magnesium turnings (10.0 eq.) in anhydrous methanol in a round-bottom flask, add the N-benzenesulfonylpiperidine (1.0 eq.).
-
Heat the mixture to reflux and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Filter the mixture through a pad of celite to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove methanol.
-
Extract the aqueous residue with a suitable organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate to yield the deprotected piperidine.
Visualization of Workflows
To further clarify the decision-making process and experimental workflows, the following diagrams are provided.
Caption: Decision workflow for selecting an appropriate N-sulfonyl protecting group.
Caption: A generalized experimental workflow for the use of N-sulfonyl protecting groups.
Conclusion
The selection of an N-sulfonyl protecting group in piperidine synthesis is a critical decision that can significantly impact the efficiency and success of a synthetic route. While the Tosyl and Benzenesulfonyl groups offer exceptional stability for robust, multi-step sequences, the Nosyl group provides a powerful orthogonal strategy for syntheses involving sensitive functional groups due to its mild cleavage conditions. By understanding the distinct characteristics and applying the appropriate experimental protocols, researchers can effectively leverage these protecting groups to achieve their synthetic goals in the construction of complex piperidine-containing molecules.
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Miller, S. C., & Scanlan, T. S. (1997). Site-Selective N-Methylation of Peptides on Solid Support. Journal of the American Chemical Society, 119(9), 2301–2302. [Link]
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Kádár, Z., Deák, G., & Schlosser, G. (2020). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. Polymers, 12(11), 2533. [Link]
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Rovnyak, G. C., Millonig, R. C., Schwartz, J., & Cimarusti, C. M. (1982). A practical synthesis of N-substituted piperidines. The Journal of Organic Chemistry, 47(16), 3257–3259. [Link]
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A Comparative Guide to the Metabolic Stability of Piperidine and Morpholine-Containing Compounds
Introduction: The Stability Question in Drug Design
In the intricate process of drug discovery, the design of a molecule with potent biological activity is only the first hurdle. A compound's ultimate success hinges on its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted (ADME). Of these, metabolism is a critical determinant of a drug's half-life, bioavailability, and potential for toxicity. The liver, armed with a superfamily of cytochrome P450 (CYP) enzymes, is the primary site of this metabolic transformation. For medicinal chemists, designing molecules that can navigate this enzymatic landscape is paramount.
Piperidine and morpholine are two of the most ubiquitous saturated heterocyclic scaffolds in modern pharmaceuticals.[1][2][3] Their prevalence is a testament to their utility in optimizing solubility, shaping molecular geometry for target binding, and modulating basicity. However, they present distinct profiles when it comes to metabolic stability. The choice between a piperidine and a morpholine ring is often a strategic decision aimed at mitigating metabolic liabilities. This guide provides an in-depth comparison of their metabolic fates, the biochemical logic underpinning their stability, and the experimental protocols used to quantify it.
Part 1: The Biochemical Landscape of Heterocycle Metabolism
The metabolism of most drugs is a two-phase process. Phase I reactions, primarily driven by CYP enzymes, introduce or unmask polar functional groups through oxidation, reduction, or hydrolysis.[4] For N-heterocycles like piperidine and morpholine, oxidation is the most common fate. The active species of CYPs, a highly reactive iron-oxo intermediate, acts as a powerful oxidant, capable of abstracting hydrogen atoms or adding oxygen to the drug substrate. Understanding the specific sites on a molecule that are most vulnerable to this attack is key to predicting and improving metabolic stability.
Part 2: The Metabolic Profile of Piperidine
The piperidine ring, a six-membered saturated heterocycle containing a single nitrogen atom, is a common feature in drugs but also a frequent target for CYP-mediated metabolism.[5] Its metabolic pathways are well-documented and typically initiated by oxidation at positions alpha (α) to the nitrogen atom.
Key Metabolic Pathways:
-
α-Carbon Oxidation and Iminium Ion Formation: The most significant metabolic liability of the piperidine moiety is oxidation at the α-carbon.[6] This reaction, catalyzed by CYPs, involves the abstraction of a hydrogen atom, leading to the formation of a reactive iminium ion intermediate.[7] This electrophilic species can be further oxidized to a lactam (α-oxo derivative) or undergo hydrolysis, leading to ring opening.[8]
-
N-Dealkylation: If the piperidine nitrogen is substituted (a tertiary amine), the formation of an iminium ion on the substituent's α-carbon is a primary route for N-dealkylation, a common metabolic pathway for many drugs.[9][10]
-
Ring Hydroxylation: Oxidation can also occur at the β- and γ-positions of the piperidine ring, though often to a lesser extent than α-carbon oxidation. This results in the formation of hydroxylated metabolites.[7]
-
Ring Contraction: In some cases, complex rearrangements following initial oxidation can lead to the contraction of the six-membered piperidine ring into a five-membered pyrrolidine product.[11][12][13]
The susceptibility of the α-carbons makes unsubstituted piperidines particularly prone to rapid metabolism, which can lead to high clearance and poor oral bioavailability.
Part 3: The Metabolic Profile of Morpholine
Morpholine is an isostere of piperidine where a methylene group at the 4-position is replaced with an oxygen atom. This single-atom substitution has profound consequences for the molecule's physicochemical properties and its metabolic fate. The electron-withdrawing nature of the ether oxygen reduces the electron density of the adjacent α-carbons, making them less susceptible to the initial hydrogen abstraction by CYP enzymes that plagues piperidines.
Key Metabolic Pathways:
-
Ring Cleavage: A primary metabolic route for morpholine involves the cleavage of the C-N bond, a reaction also catalyzed by cytochrome P450.[14][15] This can lead to the formation of intermediates like 2-(2-aminoethoxy)acetate.[14] While this represents a significant transformation, it often proceeds at a slower rate than the α-oxidation of piperidine.
-
N-Oxidation: The morpholine nitrogen can be directly oxidized to form an N-oxide, a common pathway for tertiary amines.
-
C-Oxidation: While less favorable than in piperidines, oxidation at the carbons adjacent to the nitrogen can still occur, though typically at a reduced rate.
The presence of the ether oxygen often "shields" the morpholine ring, leading to enhanced metabolic stability compared to a corresponding piperidine analog.[16][17] This makes the bioisosteric replacement of piperidine with morpholine a widely used strategy in medicinal chemistry to improve a drug candidate's pharmacokinetic profile.[17]
Part 4: Comparative Analysis and Data Summary
The fundamental difference in metabolic stability stems from the electronics of the two ring systems. The piperidine α-carbons are classic sites for oxidative attack. The introduction of an electronegative oxygen atom in the morpholine ring deactivates these positions, forcing metabolism to proceed through alternative, often slower, pathways.
This principle is routinely exploited in drug design. When early ADME studies reveal rapid metabolism centered on a piperidine ring, switching to a morpholine analog is a logical next step. This change not only impacts stability but also increases polarity and can improve solubility, although it also lowers the pKa of the nitrogen.
Data Summary: Piperidine vs. Morpholine Analogs
The following table presents representative experimental data from in vitro human liver microsomal (HLM) stability assays, comparing hypothetical matched-pair analogs.
| Compound Pair | Structure Moiety | Half-Life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg) | Interpretation |
| Analog A1 | Piperidine | 15 | 92.4 | High Clearance |
| Analog A2 | Morpholine | > 60 | < 11.6 | Low Clearance / Stable |
| Analog B1 | Piperidine | 28 | 49.5 | Moderate Clearance |
| Analog B2 | Morpholine | 55 | 25.2 | Low-Moderate Clearance |
Note: Data are illustrative. Actual values are highly dependent on the overall structure of the molecule.
As the data show, the morpholine analogs (A2, B2) consistently exhibit longer half-lives and lower intrinsic clearance rates compared to their piperidine counterparts (A1, B1), signifying greater metabolic stability.
Part 5: Experimental Protocol for Assessing Metabolic Stability
Trustworthy data is the bedrock of drug development. The in vitro liver microsomal stability assay is a robust and high-throughput method to evaluate Phase I metabolism and rank compounds early in the discovery process.[18][19]
Protocol: Human Liver Microsomal (HLM) Stability Assay
This protocol describes a standard procedure for determining the rate of disappearance of a test compound in the presence of HLM and the necessary cofactor, NADPH.
1. Reagent Preparation:
-
Phosphate Buffer (100 mM, pH 7.4): Prepare by mixing appropriate volumes of 1 M K₂HPO₄ and 1 M KH₂PO₄ and diluting to 100 mM.[20] The pH must be precisely 7.4 to ensure optimal enzyme activity.
-
Test Compound Stock (10 mM): Dissolve the test compound in DMSO.
-
HLM Stock (20 mg/mL): Commercially available pooled human liver microsomes are typically used to average out inter-individual variability.[18] Thaw quickly at 37°C and immediately place on ice.
-
NADPH Regenerating System (NRS) Solution: Prepare a solution containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer. This system continuously regenerates the active NADPH cofactor, ensuring the reaction does not become limited by its depletion. Alternatively, a simpler system using only NADPH (1 mM final concentration) can be used.[18]
2. Experimental Workflow:
3. Step-by-Step Methodology:
-
Pre-incubation: In a 96-well plate, add the test compound to the HLM solution (final protein concentration typically 0.5 mg/mL).[18] Pre-incubate at 37°C for 5-10 minutes to allow the compound to equilibrate with the enzymes.
-
Initiation: Start the metabolic reaction by adding a pre-warmed solution of NADPH cofactor (final concentration 1 mM).[18] This is the T=0 time point.
-
Incubation & Sampling: Incubate the plate at 37°C with shaking. At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), remove an aliquot of the reaction mixture.[18]
-
Quenching: Immediately add the aliquot to a separate plate containing ice-cold acetonitrile (typically 2-3 volumes) with an internal standard. The acetonitrile serves to precipitate the microsomal proteins and halt all enzymatic activity instantly. The internal standard is crucial for accurate quantification by LC-MS/MS.
-
Controls (Self-Validation):
-
Minus-Cofactor Control: Run a parallel incubation without adding NADPH. Any compound loss in this well indicates chemical instability, not metabolic turnover.
-
Positive Control: Include a compound with known metabolic characteristics (e.g., Midazolam for high clearance, Verapamil for moderate clearance) to validate the activity of the microsomal batch.
-
4. Analysis and Interpretation:
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Use Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the peak area of the parent compound relative to the internal standard at each time point.
-
Data Calculation:
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
The slope of the line (k) is the elimination rate constant.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t½) / (mg/mL protein in incubation) .
-
Conclusion
The metabolic stability of a drug candidate is a critical property that must be optimized to ensure a viable pharmacokinetic profile. While both piperidine and morpholine are invaluable scaffolds in medicinal chemistry, they exhibit distinct metabolic vulnerabilities. Piperidine's susceptibility to CYP-mediated oxidation at the α-carbon often renders it a metabolic hot-spot. The bioisosteric replacement with a morpholine ring is a powerful and widely-used strategy to mitigate this liability. The morpholine's ether oxygen deactivates the adjacent carbons, typically leading to a significant increase in metabolic stability. The robust and well-validated in vitro liver microsomal stability assay provides the essential data to guide these critical design decisions, enabling the selection of compounds with a higher probability of success in clinical development.
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Application of chemical cytochrome P-450 model systems to studies on drug metabolism. IV. Mechanism of piperidine metabolism pathways via an iminium intermediate. (1991). Drug Metabolism and Disposition. [Link]
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Kourounakis, A., et al. (n.d.). Major metabolic pathways of the morpholine moiety as a component of drugs such as linezolid or gefitinib. ResearchGate. [Link]
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Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. (2020). Dalton Transactions. [Link]
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Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. (n.d.). Applied and Environmental Microbiology. [Link]
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Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. (2020). PubMed. [Link]
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Metabolic stability in liver microsomes. (n.d.). Mercell. [Link]
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Coupled Electron and Proton Transfer in the Piperidine Drug Metabolism Pathway by the Active Species of Cytochromes P450. (2020). ResearchGate. [Link]
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Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. (2011). ACS Medicinal Chemistry Letters. [Link]
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Microsomal Stability. (n.d.). Cyprotex. [Link]
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Metabolic Stability Assay Services. (n.d.). BioIVT. [Link]
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Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024). protocols.io. [Link]
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Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. (n.d.). Springer Nature Experiments. [Link]
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Bioisosteres v2 - Recent Trends and Tactics. (2020). Baran Lab, Scripps Research. [Link]
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Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. (n.d.). ResearchGate. [Link]
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Ring Bioisosteres. (2024). Cambridge MedChem Consulting. [Link]
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Biotransformation and bioactivation reactions of alicyclic amines in drug molecules. (2022). ResearchGate. [Link]
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Aryl morpholino triazenes inhibit cytochrome P450 1A1 and 1B1. (2016). PubMed. [Link]
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Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR. (1999). PubMed. [Link]
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Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). (2023). Drug development & registration. [Link]
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Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. (2023). Molecules. [Link]
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Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). (2023). Drug development & registration. [Link]
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A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2019). PubMed. [Link]
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Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. (2023). Molecules. [Link]
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Role of cyclic tertiary amine bioactivation to reactive iminium species: structure toxicity relationship. (2014). Current Drug Metabolism. [Link]
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Drug Metabolism: Phase-I. (n.d.). Philadelphia University. [Link]
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Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. (2022). ACS Omega. [Link]
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Prescribed drugs containing nitrogen heterocycles: an overview. (2020). RSC Advances. [Link]
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Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). (2023). Bohrium. [Link]
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A Comparative Guide to the Pharmacokinetic Properties of Sulfonamide-Based Drug Candidates
For researchers and drug development professionals, understanding the journey of a drug through the body is paramount to its success. This guide provides an in-depth, comparative analysis of the pharmacokinetic properties of sulfonamide-based drug candidates, a class of therapeutics with a broad range of applications, from antimicrobial to anti-inflammatory and antiviral agents.[1][2] By examining their absorption, distribution, metabolism, and excretion (ADME), we can gain critical insights into their efficacy and safety profiles.
The Significance of ADME in Sulfonamide Drug Development
The therapeutic efficacy and safety of any drug candidate are intrinsically linked to its pharmacokinetic profile. For sulfonamide-based compounds, a thorough understanding of ADME is crucial for optimizing dosing regimens, predicting potential drug-drug interactions, and minimizing adverse effects. A drug's journey—from administration to elimination—determines its concentration at the target site and, consequently, its therapeutic window.
Comparative Pharmacokinetic Profiles
To illustrate the diversity within the sulfonamide class, this guide will focus on a comparative analysis of three prominent examples: the antibacterial agent Sulfamethoxazole , the selective COX-2 inhibitor Celecoxib , and the HIV protease inhibitor Darunavir .
Table 1: Comparative Pharmacokinetic Parameters of Selected Sulfonamide-Based Drugs
| Parameter | Sulfamethoxazole | Celecoxib | Darunavir (ritonavir-boosted) |
| Oral Bioavailability | Well-absorbed orally[3] | Rapidly absorbed[4][5] | 37% (unboosted), 82% (boosted)[6][7] |
| Time to Peak Plasma Concentration (Tmax) | 1-4 hours[3] | ~3 hours[4][5][8] | 2.5-4 hours[6] |
| Plasma Protein Binding | ~70%[3] | ~97% (primarily to albumin)[8][9] | ~95% (mainly to alpha1-acid glycoprotein)[6] |
| Volume of Distribution (Vd) | 0.2-0.3 L/kg (active form) | ~455 L[9] | Not explicitly stated, but widely distributed |
| Metabolism | Hepatic (CYP2C9)[3] | Extensively hepatic (primarily CYP2C9, minor role of CYP3A4)[4][5][9] | Extensively hepatic (almost exclusively CYP3A4)[6][10] |
| Major Metabolites | N4-acetylated metabolite, N-glucuronide conjugate[3] | Hydroxycelecoxib, carboxycelecoxib[5] | Multiple oxidative metabolites[11] |
| Elimination Half-life (t½) | ~10 hours (can increase in renal impairment)[3][12] | ~11 hours[9][13] | ~15 hours[6][10] |
| Primary Route of Excretion | Renal (glomerular filtration and tubular secretion)[3] | Feces and urine[4][5] | Feces (~80%) and urine (~14%)[6][11] |
Deep Dive into ADME Properties
Absorption
Most sulfonamides are readily absorbed when administered orally.[14] For instance, sulfamethoxazole is well-absorbed, reaching peak plasma concentrations within 1 to 4 hours.[3] Similarly, celecoxib is rapidly absorbed, with peak serum levels achieved in approximately 3 hours.[4][5] The absorption of some sulfonamides can be influenced by food. For example, taking celecoxib with a high-fat meal can delay its peak concentration.[8] In the case of darunavir, co-administration with the pharmacokinetic enhancer ritonavir is crucial, as it significantly increases darunavir's bioavailability from 37% to 82% by inhibiting its metabolism.[6][7]
Distribution
Following absorption, sulfonamides are widely distributed throughout the body.[14] Sulfamethoxazole, for example, penetrates most body tissues, including sputum and vaginal fluid.[3] The extent of distribution is influenced by the drug's binding to plasma proteins. Celecoxib is extensively bound to plasma proteins (~97%), primarily albumin, and has a large apparent volume of distribution.[8][9] Darunavir is also highly protein-bound (~95%), mainly to alpha-1-acid glycoprotein.[6] This high degree of protein binding can affect the free drug concentration available to exert its therapeutic effect.
Metabolism: The Role of Cytochrome P450
The liver is the primary site of metabolism for most sulfonamides.[14] This biotransformation is often mediated by the cytochrome P450 (CYP) enzyme system.
-
Sulfamethoxazole is metabolized in the liver to at least five different metabolites, with the CYP2C9 enzyme being responsible for the formation of the N4-hydroxy metabolite.[3]
-
Celecoxib is primarily metabolized by CYP2C9 through methyl hydroxylation to form hydroxycelecoxib, with CYP3A4 playing a minor role.[4][5][9]
-
Darunavir is almost exclusively metabolized by CYP3A4.[6][10] This is the rationale behind its co-administration with ritonavir, a potent CYP3A4 inhibitor, which boosts darunavir's plasma concentrations.[6][10]
Individual differences in the expression and activity of these enzymes can lead to variability in drug metabolism and response.[15][16] For instance, individuals who are poor metabolizers of CYP2C9 substrates may have increased exposure to celecoxib.[5]
Diagram: Generalized Metabolic Pathways of Sulfonamides
Caption: Generalized metabolic pathways for sulfonamide-based drugs.
Excretion
The final step in the pharmacokinetic journey is excretion. Sulfonamides and their metabolites are primarily eliminated from the body by the kidneys through urine and to a lesser extent, via feces.[17] For sulfamethoxazole, about 20% of the drug is excreted unchanged in the urine.[3] Celecoxib and its metabolites are eliminated in both feces and urine, with very little of the parent drug being excreted unchanged.[4][5] Darunavir is predominantly excreted in the feces, with a smaller portion found in the urine.[6][11]
Experimental Protocols for Pharmacokinetic Assessment
The determination of a drug's pharmacokinetic profile relies on a series of well-defined experimental protocols, both in vitro and in vivo.[18]
In Vitro Assays
In vitro methods provide early insights into a compound's metabolic stability and potential for drug-drug interactions.
-
Metabolic Stability Assays: These assays, often using liver microsomes or hepatocytes, determine the rate at which a compound is metabolized. This helps in predicting its in vivo clearance.[19]
-
CYP450 Inhibition and Induction Assays: These experiments assess the potential of a drug candidate to inhibit or induce the activity of specific CYP enzymes, which is crucial for predicting drug-drug interactions.[20]
-
Plasma Protein Binding Assays: Techniques like equilibrium dialysis or ultrafiltration are used to determine the fraction of a drug that binds to plasma proteins.[20]
In Vivo Studies
In vivo studies in animal models are essential for understanding the complete ADME profile of a drug candidate.[21]
Diagram: Workflow for a Preclinical In Vivo Pharmacokinetic Study
Caption: A typical workflow for a preclinical in vivo pharmacokinetic study.[22]
Step-by-Step Methodology for a Typical Preclinical In Vivo Pharmacokinetic Study:
-
Animal Model Selection: A suitable animal model, often rats or mice, is chosen for the initial studies.[21]
-
Drug Formulation and Administration: The drug candidate is formulated in an appropriate vehicle and administered to the animals, typically via both intravenous (IV) and oral (PO) routes to determine absolute bioavailability.[21]
-
Blood Sample Collection: Blood samples are collected at predetermined time points after drug administration.[21]
-
Plasma Preparation: Plasma is separated from the blood cells by centrifugation.[21]
-
Bioanalysis: The concentration of the parent drug and its major metabolites in the plasma samples is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[23]
-
Pharmacokinetic Parameter Calculation: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including clearance, volume of distribution, half-life, and bioavailability, often using non-compartmental analysis.[21][24]
Conclusion
The pharmacokinetic properties of sulfonamide-based drug candidates are diverse and significantly influence their clinical utility. A comprehensive understanding of their absorption, distribution, metabolism, and excretion is essential for guiding lead optimization, designing appropriate clinical trials, and ultimately, developing safe and effective therapies. The comparative data and experimental workflows presented in this guide serve as a valuable resource for researchers in the field of drug discovery and development. By applying these principles, scientists can better predict the in vivo behavior of novel sulfonamide compounds and accelerate their path to the clinic.
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A Comparative Guide to the Cross-Reactivity Profiling of Multi-Kinase Inhibitors: A Case Study with Dasatinib
An objective guide for researchers, scientists, and drug development professionals.
In the landscape of targeted drug discovery, particularly concerning kinase inhibitors, the concept of a "magic bullet" with absolute specificity is an ideal seldom achieved. Most small molecule inhibitors exhibit a degree of polypharmacology, binding to multiple targets—some intended, many not. This cross-reactivity, or off-target activity, is a double-edged sword: it can be the source of unforeseen toxicities or, serendipitously, new therapeutic applications.[1][2] A comprehensive understanding of a compound's interaction landscape is therefore not just a regulatory hurdle, but a fundamental component of strategic drug development.
Initial searches for the compound 1-[(4-Methoxyphenyl)sulfonyl]piperidine-3-carboxylic acid did not yield public data on its biological activity, precluding a detailed analysis. To illustrate the principles and best practices of cross-reactivity profiling, this guide will instead focus on Dasatinib , a potent, second-generation tyrosine kinase inhibitor (TKI) approved for the treatment of chronic myeloid leukemia (CML).[3][4]
Dasatinib was developed as a dual-specificity inhibitor of the BCR-ABL fusion protein and SRC family kinases (SFKs).[4][5] However, its clinical profile and preclinical data reveal a much broader spectrum of activity.[5][6] This guide provides an in-depth comparison of Dasatinib's cross-reactivity profile against the first-generation TKI, Imatinib , and another second-generation inhibitor, Bosutinib .[5][7] We will explore the experimental methodologies, comparative data, and the causal link between off-target profiles and clinical phenomena.
Part 1: Kinome-Wide Selectivity Profiling — Mapping the Interaction Landscape
The human kinome consists of over 500 protein kinases, many of which share structural homology, particularly in the ATP-binding pocket where most inhibitors compete. Kinome-wide profiling is the first essential step to understanding a kinase inhibitor's selectivity. It provides a broad, quantitative snapshot of potential on- and off-target interactions.
The rationale for this broad screening is twofold: first, to identify potential liabilities that could lead to toxicity; and second, to uncover novel targets that might be exploited for new indications. A promiscuous inhibitor like Dasatinib, which binds to numerous kinases, has a different therapeutic and safety profile than a more specific agent like Imatinib.[5]
Key Experimental Workflow: Competition Binding Assays
A leading technology for this purpose is the KINOMEscan™ platform, which utilizes a proprietary active site-directed competition binding assay.[8][9][10] Unlike traditional enzymatic assays that measure the inhibition of kinase activity, this method directly quantifies the binding affinity (expressed as a dissociation constant, Kd) of a compound to a large panel of kinases. This is a crucial distinction, as it is not dependent on ATP concentration and can identify non-ATP competitive binders.[8]
Caption: High-level workflow of the KINOMEscan® competition binding assay.
Protocol 1: KINOMEscan® Profiling
-
Compound Preparation: The test compound (Dasatinib) is solubilized in DMSO to create a high-concentration stock solution.
-
Assay Plate Preparation: An 11-point, 3-fold serial dilution of the test compound is prepared in a multi-well plate.
-
Binding Reaction: The core of the assay involves three components:
-
Human kinases, individually expressed as fusions with a DNA tag and immobilized on a solid support.
-
A known, immobilized affinity ligand that binds to the active site of the kinase.
-
The test compound.
-
-
Competition: The test compound competes with the immobilized ligand for binding to the kinase active site. The amount of kinase that remains bound to the solid support is inversely proportional to the affinity of the test compound.
-
Quantification: After an equilibration period, the unbound kinase is washed away. The amount of kinase remaining on the solid support is quantified by measuring the associated DNA tag using quantitative PCR (qPCR).
-
Data Analysis: The results are used to calculate a dissociation constant (Kd), which reflects the binding affinity. A lower Kd value indicates a stronger interaction. The results are often visualized on a "kinetree" diagram to map selectivity across the human kinome.
Comparative Kinase Profile Data
The table below summarizes the binding affinities (Kd in nM) for Dasatinib, Imatinib, and Bosutinib against a selection of key on-target and off-target kinases.
| Kinase Target | Dasatinib (Kd, nM) | Imatinib (Kd, nM) | Bosutinib (Kd, nM) | Comments |
| BCR-ABL | <0.5 | 25 | 1.2 | Primary target in CML. Dasatinib and Bosutinib are significantly more potent than Imatinib.[5][7] |
| SRC | 0.55 | >10,000 | 1.2 | Dasatinib and Bosutinib are potent dual SRC/ABL inhibitors.[11][12] |
| c-KIT | 4.6 | 15 | >10,000 | A known target of Imatinib and Dasatinib; Bosutinib shows minimal activity, potentially explaining its lower hematologic toxicity.[11][12] |
| PDGFRβ | 1.1 | 20 | >10,000 | Similar to c-KIT, inhibited by Dasatinib and Imatinib but not Bosutinib.[6][11] |
| BTK | 5 | >10,000 | >1,000 | Dasatinib is a potent inhibitor of BTK, a TEC family kinase, which is not a primary target of Imatinib or Bosutinib.[4] |
| Ephrin Receptors (e.g., EPHA2) | 1.6 | >10,000 | ~50 | Dasatinib potently inhibits multiple Ephrin receptors, a significant off-target activity.[6] |
| DDR1 | 2.2 | >10,000 | Not reported | A receptor tyrosine kinase identified as a novel target for Dasatinib.[5] |
Data synthesized from multiple sources for comparative purposes.
This data clearly illustrates the difference in selectivity profiles. Imatinib is relatively selective for ABL, KIT, and PDGFR.[13] In contrast, Dasatinib is a much more promiscuous inhibitor, potently binding to a wide array of SRC family, TEC family, and Ephrin receptor kinases, among others.[5][6] Bosutinib has a distinct profile, potently inhibiting SRC/ABL but sparing KIT and PDGFR.[7][11]
Part 2: Broad Safety Pharmacology Profiling
While kinome scanning is essential for kinase inhibitors, a compound's cross-reactivity is not limited to its intended target family. Off-target interactions with G-protein coupled receptors (GPCRs), ion channels, transporters, and other enzymes can lead to significant safety concerns. Early-stage screening against a panel of historically problematic targets is a critical step in de-risking a compound.
The rationale here is proactive risk mitigation. Identifying significant binding to a target like the hERG potassium channel, which is associated with cardiac arrhythmias, early in development allows chemists to modify the compound to eliminate this liability before significant resources are invested.
Key Experimental Workflow: Radioligand Binding Assays
Safety pharmacology panels, such as the Eurofins SafetyScreen44™ Panel, typically employ radioligand binding assays.[14][15] These assays measure the ability of a test compound to displace a specific, high-affinity radiolabeled ligand from its receptor or channel.
Caption: Logical workflow for tiered cross-reactivity profiling in drug discovery.
Protocol 2: General Safety Panel Screening
-
Compound Dilution: The test compound (Dasatinib) is typically tested at a single high concentration (e.g., 10 µM) for the initial screen.
-
Assay Components: For each target (e.g., Histamine H1 receptor), the following are combined in a well:
-
A membrane preparation or purified protein containing the target.
-
A specific radioligand (e.g., [³H]-pyrilamine).
-
The test compound or vehicle control.
-
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a filter mat that traps the membranes.
-
Detection: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The result is expressed as a percentage inhibition of specific binding. A significant inhibition (typically >50%) flags a potential interaction, which is then followed up with a full dose-response curve to determine an IC50 or Ki value.
Notable Off-Target Hits for TKIs
While comprehensive safety panel data for Dasatinib is proprietary, published research has identified non-kinase targets for some TKIs. For example, a chemical proteomics study revealed that Imatinib and Nilotinib, but not Dasatinib, bind to and inhibit the oxidoreductase NQO2.[5] This represents the first identified non-kinase enzymatic target for these drugs and highlights how structurally similar compounds can have distinct off-target profiles.[1][5] Such findings are critical for understanding the complete biological impact of a drug.
Part 3: Functional Assessment in Cellular Systems
Biochemical and binding assays are powerful but exist in a simplified, artificial environment. It is imperative to validate these findings in a more physiologically relevant context. Cell-based assays are the bridge between biochemical affinity and functional biological outcomes. They can confirm whether an off-target interaction identified in a binding assay translates into a measurable effect on cellular signaling, proliferation, or viability.
The rationale is to confirm functional consequence. A compound might bind to an off-target kinase with high affinity but fail to inhibit it in a cell due to poor membrane permeability, rapid efflux, or the cellular ATP concentration outcompeting the inhibitor.
Key Experimental Workflow: Cell-Based Phosphorylation Assay
This type of assay measures the ability of a compound to inhibit the phosphorylation of a specific downstream substrate of a target kinase within intact cells.
Caption: Dasatinib inhibits both on-target (SRC) and off-target (BTK) kinases.
Protocol 3: Cellular Phosphorylation Assay (General)
-
Cell Culture: Select a cell line that expresses the kinase of interest (e.g., a B-cell line for BTK). Culture cells to an appropriate density.
-
Compound Treatment: Treat cells with a serial dilution of the test compound (Dasatinib) for a defined period (e.g., 1-2 hours).
-
Cell Lysis: Lyse the cells to release the proteins into a buffer that preserves their phosphorylation state (containing phosphatase inhibitors).
-
Protein Quantification: Determine the total protein concentration in each lysate to ensure equal loading.
-
Detection (e.g., Western Blot or ELISA):
-
Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for the phosphorylated form of the substrate (e.g., anti-phospho-BTK Tyr223), followed by a secondary antibody for detection. Also, probe a separate blot for total protein to normalize.
-
ELISA: Use a plate-based immunoassay with a capture antibody for the total protein and a detection antibody for the phosphorylated form.
-
-
Data Analysis: Quantify the signal for the phosphorylated substrate relative to the total substrate at each compound concentration. Calculate an IC50 value, representing the concentration at which the compound inhibits phosphorylation by 50%.
Comparative Analysis & Clinical Implications
The distinct cross-reactivity profiles of Dasatinib, Imatinib, and Bosutinib directly contribute to their unique clinical characteristics.
-
Dasatinib's Promiscuity: The potent, broad-spectrum inhibition by Dasatinib explains both its profound antileukemic activity against most Imatinib-resistant mutations and some of its unique side effects.[5] For instance, inhibition of SFKs in immune cells may contribute to observed effects on the immune system, such as the expansion of large granular lymphocytes.[2] Its inhibition of c-KIT and PDGFR is linked to fluid retention and pleural effusions. Furthermore, off-target effects on bone homeostasis have been noted, with some studies suggesting an increase in trabecular bone.[16]
-
Imatinib's Selectivity: Imatinib's more focused profile generally leads to a different and often more manageable side-effect profile compared to Dasatinib.[13] However, its inability to inhibit SRC family kinases and its lower potency against BCR-ABL contribute to higher rates of resistance.[5]
-
Bosutinib's Unique Profile: Bosutinib's potent dual SRC/ABL inhibition provides strong efficacy, while its minimal activity against c-KIT and PDGFR is credited with its lower rates of hematologic toxicity and fluid retention compared to other TKIs.[11][17] Its primary dose-limiting toxicity is gastrointestinal (e.g., diarrhea), which may be linked to other, unique off-target effects.[17]
Conclusion
The cross-reactivity profiling of a drug candidate is a multi-step, evidence-driven process that is fundamental to modern drug development. As demonstrated by the case of Dasatinib, a compound's biological effect is the sum of all its interactions, not just its affinity for the primary target. A tiered approach, beginning with broad, high-throughput binding assays (kinome and safety panels) and progressing to more focused, functional cellular assays, provides the most comprehensive understanding. This detailed molecular fingerprint is invaluable for predicting potential liabilities, explaining clinical observations, and uncovering new therapeutic opportunities. The contrast between the promiscuous Dasatinib and the more selective Imatinib and uniquely profiled Bosutinib underscores that there is no single "best" profile; rather, the optimal selectivity signature depends on the therapeutic context, the patient population, and the desired balance between efficacy and safety.
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A Comparative Guide to the In Vitro and In Vivo Efficacy of Novel Piperidine Derivatives in Oncology
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its favorable physicochemical properties. In the relentless pursuit of more effective cancer therapies, novel piperidine derivatives have emerged as a promising class of compounds. This guide provides an in-depth, objective comparison of the in vitro and in vivo efficacy of recently developed piperidine derivatives, supported by experimental data and detailed protocols to inform and guide oncology research and development.
Introduction: The Versatility of the Piperidine Moiety in Anticancer Drug Design
The six-membered heterocyclic amine, piperidine, is a recurring motif in a multitude of clinically approved drugs and natural alkaloids.[1] Its conformational flexibility allows for precise three-dimensional arrangements of pharmacophoric groups, enabling high-affinity interactions with a diverse range of biological targets. In oncology, piperidine derivatives have been engineered to modulate critical cellular processes implicated in cancer progression, including cell cycle regulation, apoptosis, and signal transduction.[1][2] This guide will focus on a comparative analysis of two promising, mechanistically distinct classes of novel piperidine-based anticancer agents.
Section 1: Comparative In Vitro Efficacy of Novel Piperidine Derivatives
The initial evaluation of any potential anticancer agent relies on robust in vitro assays to determine its cytotoxic and cytostatic effects against a panel of cancer cell lines. This section compares the in vitro potency of several novel piperidine derivatives, highlighting their differential activities across various cancer types.
The efficacy of these compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of the cancer cell population. A lower IC50 value is indicative of higher potency.
| Derivative | Cancer Cell Line | Cell Type | IC50 (µM) | Mechanism of Action | Reference |
| DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04 | PI3K/Akt Pathway Inhibitor | [3] |
| MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 | PI3K/Akt Pathway Inhibitor | [3] | |
| Compound 17a | PC3 | Prostate | 0.81 | Tubulin Polymerization Inhibitor | [2] |
| MGC803 | Gastric | 1.09 | Tubulin Polymerization Inhibitor | [3] | |
| MCF-7 | Breast | 1.30 | Tubulin Polymerization Inhibitor | [3] | |
| Compound 10n | MDA-MB-231 | Breast (TNBC) | Not specified (nM range) | Dual PARP/NAMPT Inhibitor | [4] |
| MDA-MB-468 | Breast (TNBC) | Not specified (nM range) | Dual PARP/NAMPT Inhibitor | [4] | |
| B4125 | WHCO3 | Esophageal | ~0.48 µg/ml | Not specified | [5] |
| PLC/PRF/5 | Hepatocellular | ~0.48 µg/ml | Not specified | [5] | |
| Caco-2 | Colon | ~0.48 µg/ml | Not specified | [5] |
Expert Analysis: The data clearly demonstrates the potent anticancer activity of these novel piperidine derivatives across a range of cancer cell lines. Notably, Compound 17a exhibits sub-micromolar efficacy against prostate cancer cells, while DTPEP shows strong activity against both estrogen receptor-positive and -negative breast cancer cell lines, suggesting a broader therapeutic potential. The dual PARP/NAMPT inhibitor, Compound 10n , displays exceptional potency in the nanomolar range against triple-negative breast cancer cells, a particularly aggressive and difficult-to-treat subtype.[4] The broad-spectrum activity of B4125 against multiple drug-resistant cell lines is also of significant interest.[5]
Section 2: Comparative In Vivo Efficacy in Preclinical Models
While in vitro assays provide crucial initial data, the ultimate preclinical validation of an anticancer agent's efficacy lies in its performance in in vivo models. Xenograft studies, where human cancer cells are implanted into immunocompromised mice, are the gold standard for evaluating a compound's ability to inhibit tumor growth in a complex biological system.
The primary endpoint in these studies is typically Tumor Growth Inhibition (TGI), which quantifies the reduction in tumor volume in treated animals compared to a control group.
| Derivative | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Compound 10n | MDA-MB-231 (Breast Cancer) | 5 mg/kg | 59.98% | [4] |
| Piperine | 4T1 (Murine Breast Cancer) | 5 mg/kg (intratumoral) | Significant inhibition of tumor growth | [6] |
| Piplartine | Sarcoma 180 | 100 mg/kg/day (i.p.) | 52.3% | [7] |
| Piperine | Sarcoma 180 | 100 mg/kg/day (i.p.) | 56.8% | [7] |
Expert Analysis: The in vivo data corroborates the promising in vitro results. Compound 10n demonstrates a substantial TGI of nearly 60% in a triple-negative breast cancer model, outperforming both single-agent and combination treatments with established drugs in the same study.[4] Both piperine and its related amide, piplartine, also show significant tumor growth inhibition in a sarcoma model, with piperine exhibiting slightly higher efficacy at the tested dose.[7] It is important to note that the route of administration and the tumor model used can significantly influence the observed efficacy.
Section 3: Mechanistic Insights into Anticancer Activity
Understanding the mechanism of action of a novel compound is paramount for its rational development and potential combination with other therapies. This section delves into the molecular pathways targeted by two exemplary piperidine derivatives, DTPEP and Compound 17a.
DTPEP: A Modulator of the PI3K/Akt Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that promotes cell proliferation, survival, and growth, and its aberrant activation is a hallmark of many cancers.[8][9] The piperidine derivative DTPEP has been shown to exert its anticancer effects by downregulating this key pathway.
Caption: Mechanism of Action of Compound 17a.
Mechanistic Explanation: Compound 17a binds to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules. [2]The disruption of microtubule dynamics leads to a failure in the formation of a functional mitotic spindle, which is essential for the proper segregation of chromosomes during mitosis. This ultimately triggers the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle. [10]Unable to complete cell division, the cancer cell undergoes programmed cell death, or apoptosis. [11]This mechanism is shared by other successful anticancer drugs like vinca alkaloids and taxanes, highlighting the therapeutic potential of targeting the microtubule cytoskeleton.
Section 4: Detailed Experimental Protocols
To ensure the reproducibility and validation of the findings presented in this guide, detailed step-by-step methodologies for key in vitro and in vivo experiments are provided below.
In Vitro Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with a serial dilution of the piperidine derivative for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
In Vitro Apoptosis Detection: TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis.
Protocol:
-
Sample Preparation: Culture and treat cells on glass coverslips as described for the MTT assay.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature, followed by permeabilization with 0.1% Triton X-100 in PBS for 5 minutes on ice.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, containing TdT enzyme and fluorescently labeled dUTPs, for 1 hour at 37°C in a humidified chamber, protected from light.
-
Counterstaining: Stain the cell nuclei with a DNA-binding dye such as DAPI (4',6-diamidino-2-phenylindole).
-
Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit green fluorescence in the nucleus, while all nuclei will show blue fluorescence from the DAPI stain.
-
Quantification: Determine the percentage of apoptotic cells by counting the number of TUNEL-positive nuclei relative to the total number of nuclei.
In Vivo Antitumor Efficacy: Xenograft Mouse Model
Protocol:
-
Cell Implantation: Subcutaneously inject 1-5 million human cancer cells (e.g., PC3, MDA-MB-231) suspended in Matrigel into the flank of 6-8 week old immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor the mice for tumor growth by measuring the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Treatment Initiation: Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer the piperidine derivative via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary efficacy endpoint is the percentage of Tumor Growth Inhibition (TGI), calculated at the end of the study.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and regulations for the ethical use of laboratory animals.
Conclusion and Future Directions
The novel piperidine derivatives discussed in this guide represent a promising frontier in the development of targeted anticancer therapies. Their potent in vitro cytotoxicity and significant in vivo efficacy, coupled with their diverse mechanisms of action, underscore the versatility of the piperidine scaffold in drug design.
Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these lead compounds to enhance their therapeutic index. Furthermore, the exploration of combination therapies, where these novel piperidine derivatives are paired with existing standard-of-care treatments, may unlock synergistic effects and overcome mechanisms of drug resistance. The detailed experimental protocols provided herein serve as a valuable resource for researchers dedicated to advancing these promising compounds from the laboratory to the clinic.
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Safety Operating Guide
A Guide to the Safe Disposal of 1-[(4-Methoxyphenyl)sulfonyl]piperidine-3-carboxylic acid
For laboratory professionals engaged in cutting-edge research and development, the responsible management of chemical waste is not merely a regulatory hurdle, but a cornerstone of a safe and ethical scientific practice. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-[(4-Methoxyphenyl)sulfonyl]piperidine-3-carboxylic acid, ensuring the safety of personnel and the protection of our environment. The procedures outlined are grounded in established safety protocols and are designed to provide clear, actionable guidance.
Immediate Hazard Assessment and Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is crucial to recognize its potential hazards. While specific toxicity data for this compound is not extensively documented, its chemical structure—containing a carboxylic acid and a sulfonylpiperidine moiety—necessitates a cautious approach. During thermal decomposition or combustion, it may generate irritating and highly toxic gases[1]. Therefore, all handling must be performed in a well-ventilated area, preferably within a chemical fume hood.
Mandatory Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield | Protects against potential splashes of the compound or its solutions. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact. Contaminated gloves should be disposed of as hazardous waste. |
| Body Protection | A lab coat and closed-toe shoes | Provides a barrier against accidental spills. |
| Respiratory | Use in a fume hood to avoid dust/aerosol inhalation | The compound may cause respiratory irritation[2][3][4]. A respirator may be needed for large spills. |
Waste Segregation and Container Management: A Self-Validating System
The cornerstone of proper chemical waste disposal is meticulous segregation. Never mix this compound with other waste streams unless their compatibility is certain[5]. Incompatible wastes can lead to dangerous reactions.
Step-by-Step Waste Collection Protocol:
-
Designate a Waste Container: Select a dedicated, sealable container for this compound waste. High-density polyethylene (HDPE) is a suitable material for carboxylic acid waste[5].
-
Labeling: The container must be clearly and accurately labeled as soon as the first waste is added[6]. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The accumulation start date
-
The name of the laboratory or principal investigator
-
-
Container Integrity: Ensure the container is in good condition, with a secure, leak-proof lid. Keep the container closed except when adding waste[5][7]. Do not fill the container beyond 90% of its capacity to allow for expansion[5].
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area. This area should be separate from general laboratory operations and away from incompatible materials.
Caption: Spill Response Workflow.
Final Disposal Pathway
The ultimate destination for this compound waste is a licensed and approved hazardous waste disposal facility.[1] Do not attempt to treat or dispose of this chemical through standard laboratory trash or sewer systems.[6][7]
Arranging for Disposal:
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
Ensure all documentation, including the hazardous waste label, is complete and accurate.
-
Maintain a record of the waste generated and its disposal in accordance with local and national regulations.[8]
By adhering to these systematic procedures, researchers can ensure that the disposal of this compound is conducted with the highest regard for safety and environmental stewardship, reinforcing the trust and integrity that are hallmarks of the scientific community.
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A Senior Application Scientist's Guide to Handling 1-[(4-Methoxyphenyl)sulfonyl]piperidine-3-carboxylic acid
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. This guide provides essential, direct guidance for the safe handling of 1-[(4-Methoxyphenyl)sulfonyl]piperidine-3-carboxylic acid. In the absence of a specific Safety Data Sheet (SDS) for this compound, we will employ a foundational, experience-based approach: hazard analysis by structural analogy. This method allows us to infer potential risks and establish robust safety protocols by examining the known hazards of its core chemical motifs: the piperidine ring and the carboxylic acid group.
Hazard Identification: A Logic-Driven Analysis
The structure of this compound contains two primary functional groups that dictate its potential hazards. By understanding these, we can anticipate the necessary precautions.
-
The Piperidine Core: Piperidine and its derivatives are known to be hazardous. Piperidine itself is classified as a highly flammable liquid and vapor, harmful if swallowed, and toxic in contact with skin or if inhaled.[1][2][3] It is also known to cause severe skin burns and eye damage.[1][2] Therefore, we must assume the piperidine moiety in our compound presents similar risks of toxicity and corrosivity.
-
The Carboxylic Acid Group: Carboxylic acids are, by definition, acidic and can be corrosive.[4] Contact with skin and eyes can cause irritation or severe burns, and inhalation of dusts or mists can lead to respiratory irritation.[4][5][6]
Table 1: Hazard Profile by Structural Analogy
| Structural Component | Known Hazards of Analogous Compounds | Potential Hazards of Target Compound | Primary Exposure Routes |
|---|---|---|---|
| Piperidine | Toxic (inhalation, dermal, oral), Corrosive, Flammable.[1][2][7] | Toxicity, Skin/Eye Corrosion, Respiratory Irritation. | Inhalation, Skin/Eye Contact, Ingestion. |
| Carboxylic Acid | Corrosive, Irritant.[4] | Skin/Eye Corrosion, Respiratory Irritation. | Skin/Eye Contact, Inhalation (of dust). |
Given this profile, the compound must be handled as a substance that is potentially toxic, corrosive, and irritating to the skin, eyes, and respiratory system.
Risk Assessment & PPE Selection Workflow
Before any procedure, a dynamic risk assessment is critical. The following workflow illustrates the decision-making process for selecting appropriate Personal Protective Equipment (PPE). This system is self-validating; by answering each question, you inherently confirm the necessary level of protection.
Caption: PPE selection workflow based on task-specific risk assessment.
Core Directive: Personal Protective Equipment (PPE) Protocols
Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[1] The following PPE is mandatory.
-
Eye and Face Protection:
-
Minimum Requirement: Chemical safety goggles with indirect ventilation are essential to protect from splashes and dust.[5][6]
-
Enhanced Protection: When handling larger quantities or performing operations with a high splash potential (e.g., transfers, heating), a full-face shield must be worn over safety goggles.[1][8]
-
-
Hand Protection:
-
Glove Selection: Chemical-resistant gloves are required. Nitrile gloves provide good resistance for incidental contact.[8][9] For prolonged handling or immersion, butyl rubber gloves are recommended. Always inspect gloves for tears or holes before use.[10]
-
Technique: Use the double-gloving technique for added protection during high-risk procedures. Remove and replace the outer glove immediately if contamination is suspected.
-
-
Body Protection:
-
Primary Barrier: A flame-retardant lab coat is mandatory.[1] Ensure it is fully buttoned with sleeves rolled down.
-
Secondary Barrier: For procedures involving significant quantities or a high risk of splashing, a chemical-resistant apron should be worn over the lab coat.
-
Footwear: Closed-toe shoes, preferably made of a non-porous material like leather, are required at all times in the laboratory.[8]
-
-
Respiratory Protection:
-
Standard Operations: All work should be conducted in a properly functioning chemical fume hood, which serves as the primary engineering control and negates the need for a respirator during routine handling.[11]
-
Emergency Situations: In the event of a large spill or a failure of the fume hood, a full-face respirator with cartridges appropriate for organic vapors and acid gases should be used by trained personnel.[5]
-
Table 2: Summary of PPE Requirements
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
|---|---|---|---|---|
| Weighing Solid Compound | Safety Goggles | Nitrile Gloves | Lab Coat | Not required (in fume hood/enclosure) |
| Dissolving/Transferring | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat | Not required (in fume hood) |
| Active Reaction/Heating | Goggles & Face Shield | Nitrile/Butyl Gloves | Lab Coat & Apron | Not required (in fume hood) |
| Large Spill Cleanup | Goggles & Face Shield | Butyl Rubber Gloves | Chemical Resistant Suit | Full-Face Respirator |
Operational & Disposal Plans
Step-by-Step Safe Handling Protocol
-
Preparation: Designate a specific area within a chemical fume hood for the procedure. Ensure an eyewash station and safety shower are accessible and unobstructed.[6]
-
Donning PPE: Don all required PPE as determined by your risk assessment before handling the primary container.
-
Handling: Handle the compound as a solid where possible to avoid generating dust. If a solution is required, add the solid slowly to the solvent. Avoid heating, which can increase vapor pressure.
-
Post-Handling: After completing the work, wipe down the work area with an appropriate decontaminating solution.
-
Doffing PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces. Wash hands thoroughly with soap and water after removing all PPE.[11]
Spill Management
-
Evacuate: Alert personnel and evacuate the immediate area.
-
Ventilate: Ensure the fume hood is operating at maximum capacity.
-
Contain: For small spills, use a non-combustible absorbent material like vermiculite or sand.[12] Do not use paper towels, as they are combustible.
-
Collect: Using non-sparking tools, carefully collect the absorbed material and place it into a clearly labeled, sealed container for hazardous waste.[12]
-
Decontaminate: Clean the spill area thoroughly. All cleaning materials must be disposed of as hazardous waste.
-
Report: Report the spill to the Environmental Health & Safety (EHS) office, regardless of size.[12]
Disposal Plan
-
Waste Segregation: All materials contaminated with this compound, including excess reagent, contaminated gloves, absorbent materials, and empty containers, must be treated as hazardous waste.
-
Containerization: Collect waste in a designated, properly sealed, and clearly labeled hazardous waste container. The label should include the full chemical name.
-
Professional Disposal: The disposal of this chemical waste must be handled by a licensed professional waste disposal service.[12] Contact your institution's EHS department to arrange for pickup and disposal in accordance with all local, state, and federal regulations.[7] Never pour this chemical down the drain.[7][13]
References
- The MSDS HyperGlossary: Carboxylic Acid.
- Navigating the Disposal of 4-(Oxan-3-yl)
- Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)
- Safety D
- Piperidine - SAFETY D
- What PPE Should You Wear When Handling Acid 2026? LeelineWork.
- 4 - SAFETY D
- Safety equipment, PPE, for handling acids. Quicktest.
- SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
- Safety Data Sheet - Cayman Chemical. Cayman Chemical.
- PIPERIDINE HYDROCHLORIDE - Sdfine. Sdfine.
- What are personal protective equipment requirements for handling hazardous chemicals during production? Quora.
- SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
- Safety Data Sheet - Aaron Chemistry & UnaveraChemLab. Aaron Chemistry.
- Safety D
- Piperidine-4-carboxylic acid - Apollo Scientific. Apollo Scientific.
- Safety D
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 5. leelinework.com [leelinework.com]
- 6. fishersci.com [fishersci.com]
- 7. carlroth.com [carlroth.com]
- 8. quora.com [quora.com]
- 9. quicktest.co.uk [quicktest.co.uk]
- 10. targetmol.com [targetmol.com]
- 11. aaron-chemistry.de [aaron-chemistry.de]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pentachemicals.eu [pentachemicals.eu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



